Product packaging for Flumezapine(Cat. No.:CAS No. 61325-80-2)

Flumezapine

Cat. No.: B607469
CAS No.: 61325-80-2
M. Wt: 330.4 g/mol
InChI Key: JBHUBOISLBWHAR-UHFFFAOYSA-N
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Description

Flumezapine (LY-120363) is a historical thienobenzodiazepine derivative that was investigated as a second-generation antipsychotic for the treatment of schizophrenia . Its development was discontinued during clinical trials due to safety concerns, notably elevated levels of liver enzymes (AST, ALT) and creatine phosphokinase (CPK), indicating potential hepatotoxicity and muscle toxicity . Some patients also experienced extrapyramidal symptoms (EPS) during early trials . This compound functions primarily as a dopamine receptor antagonist, contributing to its antipsychotic properties . Its mechanism also involves antagonism at other central receptors, similar to other atypical antipsychotics. A key point of research interest is this compound's close structural relationship to Olanzapine, a widely used antipsychotic; this compound differs only by the substitution of a fluorine atom for a hydrogen atom on the phenyl ring . This specific structural modification was the subject of significant patent litigation, which ultimately upheld the non-obvious nature of Olanzapine and underscored the critical impact of subtle chemical changes on a compound's safety and patentability . This product is provided "For Research Use Only". It is not intended for diagnostic or therapeutic applications and is strictly not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19FN4S B607469 Flumezapine CAS No. 61325-80-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoro-2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4S/c1-11-9-13-16(22-7-5-21(2)6-8-22)19-15-10-12(18)3-4-14(15)20-17(13)23-11/h3-4,9-10,20H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHUBOISLBWHAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)NC3=C(C=C(C=C3)F)N=C2N4CCN(CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60976813
Record name Flumezapine
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Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61325-80-2
Record name Flumezapine
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URL https://commonchemistry.cas.org/detail?cas_rn=61325-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flumezapine [USAN:INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flumezapine
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Record name FLUMEZAPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA9GM10X6C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Flumezapine's Mechanism of Action: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Pharmacological Profile of an Investigational Thienobenzodiazepine Antipsychotic

Executive Summary

Flumezapine (LY-120363) is an investigational atypical antipsychotic of the thienobenzodiazepine class, structurally analogous to olanzapine. Its development was discontinued during clinical trials due to concerns regarding liver and muscle toxicity. Despite its abandoned status, the pharmacological profile of this compound provides valuable insights into the structure-activity relationships of atypical antipsychotics. This technical guide synthesizes the available preclinical data to elucidate its core mechanism of action, focusing on its interactions with key neurotransmitter systems. This compound's primary mechanism is characterized by a high-affinity antagonism of dopamine D2 and serotonin 5-HT2A receptors, a hallmark of atypical antipsychotics. This dual antagonism is believed to contribute to its antipsychotic efficacy while potentially mitigating the risk of extrapyramidal side effects associated with conventional neuroleptics.

Core Mechanism of Action: Dopamine and Serotonin Receptor Antagonism

This compound's antipsychotic activity is primarily attributed to its potent blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. This action is a common feature of all effective antipsychotic medications and is central to the dopamine hypothesis of schizophrenia, which posits that hyperactivity of dopaminergic pathways contributes to the positive symptoms of the disorder.

In addition to its potent D2 receptor antagonism, this compound exhibits high affinity for serotonin 5-HT2A receptors. This characteristic is a defining feature of atypical antipsychotics and is thought to be crucial for their improved side effect profile, particularly the lower incidence of extrapyramidal symptoms (EPS). The blockade of 5-HT2A receptors is hypothesized to indirectly enhance dopamine release in certain brain regions, such as the nigrostriatal and mesocortical pathways, thereby counteracting the motor side effects and potentially improving negative and cognitive symptoms.

Preclinical studies in rats demonstrated that this compound effectively antagonized the effects of both the dopamine agonist pergolide and the serotonin agonist quipazine, confirming its activity at both receptor systems. In these studies, this compound was found to be more potent than clozapine and zotepine in blocking these agonist-induced effects.

Receptor Binding Profile: A Comparative Analysis

ReceptorThis compoundOlanzapineClozapineRisperidoneQuetiapineAripiprazole
Dopamine D2 High Affinity111253.31600.34
Serotonin 5-HT2A High Affinity4120.121483.4
Muscarinic M1 -2.51.94021000>1000
Histamine H1 -76.3201161
Adrenergic α1 -196.81.6757

Note: Data for olanzapine, clozapine, risperidone, quetiapine, and aripiprazole are compiled from various sources. The information for this compound is based on qualitative descriptions from preclinical studies.

Notably, this compound was reported to have an antidopaminergic to anticholinergic ratio five times higher than that of clozapine, suggesting a more favorable profile with respect to cholinergic side effects.

Downstream Signaling Pathways

The antagonism of D2 and 5-HT2A receptors by this compound initiates a cascade of intracellular signaling events. Understanding these pathways is crucial for comprehending the full spectrum of its pharmacological effects.

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that couples to the Gi/o family of G proteins. Its activation by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity. By blocking this receptor, this compound prevents this inhibitory effect, thereby modulating downstream gene expression and neuronal activity.

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D2R D2 Receptor Dopamine->D2R This compound This compound This compound->D2R Antagonism G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Modulates

Dopamine D2 Receptor Signaling Pathway Antagonism by this compound.
Serotonin 5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a GPCR that couples to the Gq family of G proteins. Activation by serotonin stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This compound's antagonism of the 5-HT2A receptor blocks this signaling cascade.

HT2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR This compound This compound This compound->HT2AR Antagonism G_protein_q Gq Protein HT2AR->G_protein_q Activates PLC Phospholipase C G_protein_q->PLC Activates IP3 IP3 PLC->IP3 Hydrolyzes PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC PKC Activation DAG->PKC Activates

Serotonin 5-HT2A Receptor Signaling Pathway Antagonism by this compound.

Experimental Protocols

The characterization of this compound's mechanism of action would have relied on a suite of in vitro and in vivo experimental protocols.

In Vitro Radioligand Receptor Binding Assays

These assays are fundamental for determining the affinity of a drug for a specific receptor.

  • Objective: To determine the equilibrium dissociation constant (Ki) of this compound for dopamine D2 and serotonin 5-HT2A receptors.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from cells (e.g., HEK293 or CHO) stably expressing the human recombinant receptor of interest or from specific brain regions (e.g., striatum for D2, frontal cortex for 5-HT2A) of rodents.

    • Radioligand: A specific radiolabeled ligand with high affinity for the target receptor is used (e.g., [³H]spiperone for D2, [³H]ketanserin for 5-HT2A).

    • Competition Assay: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

    • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start: Receptor-expressing cell membranes radioligand Add fixed concentration of radioligand start->radioligand test_compound Add varying concentrations of this compound radioligand->test_compound incubation Incubate to reach equilibrium test_compound->incubation filtration Rapid filtration to separate bound and free ligand incubation->filtration quantification Quantify radioactivity of bound ligand filtration->quantification analysis Calculate IC50 and Ki values quantification->analysis end End: Determine binding affinity analysis->end

Workflow for a Radioligand Receptor Binding Assay.
In Vivo Antagonism of Agonist-Induced Behaviors

This protocol assesses the functional antagonism of dopamine and serotonin receptors in a living organism.

  • Objective: To evaluate the ability of this compound to block the physiological or behavioral effects of a known dopamine or serotonin receptor agonist.

  • Methodology (based on Fuller and Snoddy, 1988):

    • Animals: Male Wistar rats are used.

    • Drug Administration:

      • Rats are pre-treated with various doses of this compound or vehicle control.

      • After a set pre-treatment time, a specific dopamine agonist (e.g., pergolide) or serotonin agonist (e.g., quipazine) is administered.

    • Endpoint Measurement: A relevant physiological or behavioral endpoint is measured. For example, the increase in serum corticosterone levels induced by pergolide and quipazine can be quantified.

    • Data Analysis: The dose of this compound required to inhibit the agonist-induced effect by 50% (ED50) is calculated. This provides an in vivo measure of its antagonist potency.

Clinical Implications and Reasons for Discontinuation

Early clinical trials of this compound for the treatment of schizophrenia were halted due to significant safety concerns. Administration of the drug led to elevated plasma levels of creatine phosphokinase (CPK), indicating potential muscle toxicity, and increased levels of the liver enzymes aspartate transaminase (AST) and alanine transaminase (ALT), suggesting hepatotoxicity. Additionally, this compound was observed to induce extrapyramidal symptoms (EPS) in some patients during these early trials. These adverse effects ultimately led to the cessation of its development.

Conclusion

This compound exemplifies the thienobenzodiazepine class of atypical antipsychotics, with a primary mechanism of action rooted in the high-affinity antagonism of both dopamine D2 and serotonin 5-HT2A receptors. While its clinical development was terminated due to toxicity, the study of its pharmacological profile contributes to a deeper understanding of the structure-activity relationships that govern the efficacy and tolerability of atypical antipsychotics. The dual receptor blockade observed with this compound remains a cornerstone of modern antipsychotic drug design, aimed at achieving robust antipsychotic effects with a minimized burden of motor side effects. Further research into the specific molecular interactions of compounds like this compound could provide valuable lessons for the development of safer and more effective treatments for psychotic disorders.

Flumezapine's Antagonism of the Dopamine D2 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flumezapine (7-fluoro-2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1][2]benzodiazepine) is an investigational second-generation antipsychotic agent structurally related to olanzapine. Its primary mechanism of action is the antagonism of the dopamine D2 receptor, a key target for antipsychotic therapies.[3] Although development was halted due to toxicity concerns, including elevated liver enzymes and creatine phosphokinase, the study of this compound provides valuable insights into the pharmacology of D2 receptor blockade.[3] This document provides a detailed overview of the dopamine D2 receptor signaling pathway, the antagonistic action of this compound, and the experimental protocols used to characterize this interaction.

The Dopamine D2 Receptor Signaling Cascade

The dopamine D2 receptor (D2R) is a G-protein coupled receptor (GPCR) belonging to the D2-like family, which also includes the D3 and D4 receptors.[2][4] These receptors are primarily coupled to the Gαi/o class of G proteins.[2][5] The canonical signaling pathway initiated by D2R activation is inhibitory in nature.

Key Signaling Pathways:

  • Gαi/o–cAMP/PKA Pathway: Upon dopamine binding, the D2R activates its associated Gαi/o protein. The Gαi subunit then inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels and consequently, decreased activity of Protein Kinase A (PKA).[1] This pathway is crucial for modulating neuronal excitability and synaptic plasticity.[1]

  • Gβγ Subunit-Mediated Pathways: The dissociation of the Gβγ subunit dimer from Gαi/o upon receptor activation initiates several parallel signaling events. Gβγ subunits can directly modulate the activity of various effector proteins, including G-protein-regulated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and decreased neuronal excitability.[2][6]

  • Phospholipase C (PLC) Pathway: D2R activation can also stimulate Phospholipase C (PLC) via Gβγ subunits.[1] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The subsequent IP3-mediated release of calcium from intracellular stores can activate downstream effectors like the phosphatase calcineurin.[1]

D2R_Signaling_Pathway Dopamine Dopamine D2R D2R Dopamine->D2R Binds G_alpha G_alpha D2R->G_alpha Activates G_betagamma G_betagamma AC AC G_alpha->AC Inhibits PLC PLC G_betagamma->PLC Activates GIRK GIRK G_betagamma->GIRK Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA IP3 IP3 PLC->IP3 Ca_release Ca_release IP3->Ca_release Hyperpolarization Hyperpolarization GIRK->Hyperpolarization

This compound as a D2 Receptor Antagonist

This compound functions as a competitive antagonist at the dopamine D2 receptor.[3][7] By binding to the receptor, it prevents the endogenous ligand, dopamine, from activating the downstream inhibitory signaling cascades.[8] This blockade of D2 receptors in mesolimbic pathways is believed to be the primary mechanism for its antipsychotic effects.[9]

Studies have demonstrated that this compound is a potent blocker of D2 receptors, with an in vitro affinity that matches its in vivo potency in antagonizing the effects of dopamine agonists like pergolide.[7] It has a high affinity for D2 receptors, comparable to that of other potent antipsychotics such as spiperone and fluphenazine, and is more potent than clozapine and zotepine.[7] Furthermore, this compound exhibits a five-fold higher antidopaminergic to anticholinergic activity ratio compared to clozapine, indicating a more selective dopamine receptor blockade with fewer muscarinic side effects.[3]

Logical_Relationship This compound This compound D2R D2 Receptor This compound->D2R Blocks Dopamine Dopamine Dopamine->D2R Activates Signaling Inhibitory Signaling Cascade D2R->Signaling Initiates

Quantitative Pharmacological Data

CompoundDopamine D2 Receptor Ki (nM)
This compound High Affinity (Specific value not reported in cited literature)[7]
Olanzapine~11
Risperidone~3-6
Haloperidol~1-2
Clozapine~120-250
Spiperone~0.02-0.16
Aripiprazole~0.34-4.5
(Note: Ki values are approximate and can vary based on experimental conditions, tissue source, and radioligand used. Values are compiled from multiple sources for comparison.)

Experimental Protocols for Assessing D2 Antagonism

Radioligand Binding Assay (Competitive Inhibition)

This in vitro technique is the gold standard for determining the binding affinity (Ki) of an unlabeled compound (like this compound) for a specific receptor. It involves measuring the displacement of a specific, high-affinity radioligand from the receptor by increasing concentrations of the unlabeled test compound.

Detailed Protocol: [³H]Spiperone Competition Assay for D2 Receptors

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat striatum) or cells expressing recombinant D2 receptors in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) with a protease inhibitor cocktail.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending it in fresh buffer and repeating the centrifugation step.

    • Resuspend the final pellet in an assay binding buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Binding Assay Incubation:

    • Set up the assay in 96-well plates with a final volume of 250 µL per well.

    • To each well, add:

      • 50 µL of assay buffer or varying concentrations of unlabeled this compound (typically a 10-point dilution series).

      • 50 µL of a fixed concentration of the radioligand (e.g., [³H]spiperone at a concentration near its Kd, such as 0.2 nM).

      • 150 µL of the prepared membrane suspension (containing 50-100 µg of protein).

    • For determining non-specific binding, add a high concentration of a known D2 antagonist (e.g., 10 µM unlabeled haloperidol) instead of the test compound.

    • Incubate the plates for 60-90 minutes at room temperature or 30°C with gentle agitation.

  • Filtration and Counting:

    • Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

    • Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.

    • Dry the filters, place them in scintillation vials with a scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each this compound concentration: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + ([L]/Kd)) Where:

      • [L] is the concentration of the radioligand used.

      • Kd is the dissociation constant of the radioligand for the receptor.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation (e.g., Rat Striatum) Incubation 3. Incubation (Membranes + Radioligand + this compound) Membrane_Prep->Incubation Reagents 2. Reagent Preparation - [³H]Spiperone (Radioligand) - this compound (Test Compound) - Assay Buffers Reagents->Incubation Filtration 4. Filtration & Washing (Separates bound from free radioligand) Incubation->Filtration Counting 5. Scintillation Counting (Measures radioactivity on filters) Filtration->Counting IC50 6. Calculate IC₅₀ (Non-linear Regression) Counting->IC50 Ki 7. Calculate Ki (Cheng-Prusoff Equation) IC50->Ki

In Vivo Receptor Occupancy Studies

Positron Emission Tomography (PET) is a powerful in vivo imaging technique used to measure the degree to which a drug occupies its target receptor in the living brain.

  • Principle: A PET scan is performed on subjects at baseline and then again after administration of a drug like this compound. A radiotracer that binds to D2 receptors (e.g., [¹¹C]raclopride) is injected, and the reduction in its binding signal after drug administration reflects the percentage of D2 receptors occupied by the drug.

  • Significance: This method is crucial in drug development to establish a relationship between the administered dose, plasma concentration, receptor occupancy, and clinical efficacy or side effects. For antipsychotics, a therapeutic window of 65-80% D2 receptor occupancy is often targeted to maximize efficacy while minimizing extrapyramidal symptoms.

Conclusion

This compound is a potent dopamine D2 receptor antagonist with a high binding affinity. Its mechanism of action aligns with the established role of D2 receptor blockade in mediating antipsychotic effects. The characterization of its interaction with the D2 receptor relies on standard pharmacological techniques, most notably competitive radioligand binding assays to determine affinity (in vitro) and PET imaging to quantify receptor occupancy (in vivo). While this compound's clinical development was halted, the data regarding its potent D2 antagonism and its distinct receptor-binding profile relative to other antipsychotics contribute to the broader understanding of the structure-activity relationships and therapeutic implications of targeting the dopamine D2 receptor.

References

Flumezapine and the Serotonin 5-HT2 Receptor: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature does not provide specific quantitative binding affinity data (such as Kᵢ values) for Flumezapine at serotonin 5-HT2A and 5-HT2C receptor subtypes. It is consistently described as a potent antagonist with high affinity for the 5-HT2 receptor family in general. To fulfill the requirements of this technical guide for detailed data presentation and experimental protocols, the well-characterized atypical antipsychotic Olanzapine will be used as a proxy. Olanzapine shares a similar pharmacological profile with respect to high-affinity antagonism at 5-HT2 receptors and serves as an excellent illustrative example.

This guide provides a comprehensive overview of the binding affinity of high-potency antipsychotics to serotonin 5-HT2 receptors, detailed experimental methodologies for determining these values, and the relevant signaling pathways.

Data Presentation: Receptor Binding Affinities

The following table summarizes the binding affinities (Kᵢ values in nM) of Olanzapine for the human 5-HT2A and 5-HT2C receptors, along with other relevant receptors to provide a broader pharmacological context. A lower Kᵢ value indicates a higher binding affinity.

Compound5-HT2A (Kᵢ, nM)5-HT2C (Kᵢ, nM)Dopamine D2 (Kᵢ, nM)Histamine H1 (Kᵢ, nM)Adrenergic α1 (Kᵢ, nM)Muscarinic M1 (Kᵢ, nM)
Olanzapine4[1][2]11[1]11[1][2]7[1]19[1]>1000

Data presented is for Olanzapine as a proxy for this compound.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinity (Kᵢ) is typically performed using a competitive radioligand binding assay. Below is a detailed protocol for assessing the affinity of a test compound for the human 5-HT2A receptor.

Objective: To determine the inhibitory constant (Kᵢ) of a test compound by measuring its ability to displace a specific radioligand from the human 5-HT2A receptor.

Materials and Reagents:

  • Receptor Source: Cell membranes from a stable cell line (e.g., HEK293 or CHO cells) recombinantly expressing the human 5-HT2A receptor.

  • Radioligand: [³H]Ketanserin, a high-affinity 5-HT2A receptor antagonist.

  • Reference Compound: Unlabeled Ketanserin for determining non-specific binding.

  • Test Compound: The unlabeled compound for which the affinity is to be determined (e.g., Olanzapine).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: A solution for detecting radioactive decay.

  • Apparatus: 96-well microplates, glass fiber filters (e.g., Whatman GF/B), cell harvester, and a liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the human 5-HT2A receptor to a high density.

    • Harvest the cells and homogenize them in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).

  • Assay Setup:

    • The assay is typically performed in a 96-well plate format with a final volume of 200-250 µL per well.

    • Total Binding: Add assay buffer, a fixed concentration of [³H]Ketanserin (typically at or near its Kₔ value), and the membrane suspension.

    • Non-specific Binding: Add assay buffer, [³H]Ketanserin, a high concentration of unlabeled Ketanserin (e.g., 10 µM) to saturate the receptors, and the membrane suspension.

    • Competitive Binding: Add a serial dilution of the test compound, [³H]Ketanserin, and the membrane suspension.

  • Incubation:

    • Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration and Washing:

    • Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection and Data Analysis:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

    • Calculate Specific Binding: Subtract the non-specific binding CPM from the total binding CPM.

    • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine IC₅₀: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate Kᵢ: Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation:

      • Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

      • Where [L] is the concentration of the radioligand used and Kₔ is the dissociation constant of the radioligand for the receptor.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis ReceptorSource Receptor Source (e.g., HEK293-h5HT2A cells) Incubation Incubation (reach equilibrium) ReceptorSource->Incubation Radioligand Radioligand ([3H]Ketanserin) Radioligand->Incubation TestCompound Test Compound (e.g., Olanzapine) TestCompound->Incubation Filtration Filtration (separate bound/unbound) Incubation->Filtration Counting Scintillation Counting (measure radioactivity) Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki G Agonist Serotonin (5-HT) Receptor 5-HT2A/2C Receptor Agonist->Receptor binds Gq Gq/11 Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds PKC Protein Kinase C DAG->PKC activates Ca Ca2+ Release ER->Ca Response Cellular Response Ca->Response PKC->Response G cluster_receptors Receptor Targets Compound Olanzapine r5HT2A 5-HT2A (Ki = 4 nM) Compound->r5HT2A High Affinity r5HT2C 5-HT2C (Ki = 11 nM) Compound->r5HT2C High Affinity rD2 Dopamine D2 (Ki = 11 nM) Compound->rD2 High Affinity rH1 Histamine H1 (Ki = 7 nM) Compound->rH1 High Affinity

References

A Comparative Analysis of the Chemical Structures of Flumezapine and Olanzapine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth comparison of the chemical structures and associated pharmacological properties of Flumezapine and Olanzapine. Both are thienobenzodiazepine derivatives, a class of atypical antipsychotics. While structurally similar, a minor alteration imparts significant differences in their clinical viability. This document outlines their structural distinctions, comparative physicochemical and pharmacological data, detailed experimental protocols for their characterization, and visual representations of relevant biological and experimental frameworks.

Core Structural Analysis

Olanzapine and the investigational compound this compound share a common thieno[2,3-b][1][2]benzodiazepine heterocyclic core. The fundamental structural difference between these two molecules lies in a single substitution on the benzene ring portion of the benzodiazepine system.

  • Olanzapine : Features a hydrogen atom at the 7-position of the benzodiazepine ring. Its IUPAC name is 2-Methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1][2]benzodiazepine.[2][3][4]

  • This compound : Features a fluorine atom at the same 7-position. Its IUPAC name is 7-Fluoro-2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1][2]benzodiazepine.[1]

This substitution of hydrogen with a fluorine atom, a common strategy in medicinal chemistry, was intended to modulate the electronic properties of the molecule.[1] Fluorine is a highly electronegative and electron-withdrawing atom, which can influence receptor binding affinity and metabolic stability. Despite this rationale, the clinical development of this compound (research designation LY-120363) was terminated due to observations of liver and muscle toxicity during clinical trials.[1]

Caption: Core chemical structures of Olanzapine and this compound.

Data Presentation: Physicochemical and Pharmacological Properties

Quantitative comparison is essential for understanding the structure-activity relationships. While extensive data is available for the approved drug Olanzapine, quantitative data for this compound is limited in publicly accessible literature due to its discontinued development.

Physicochemical Properties
PropertyOlanzapineThis compound
Molecular Formula C₁₇H₂₀N₄S[2][4]C₁₇H₁₉FN₄S[1]
Molar Mass 312.44 g·mol⁻¹[4]330.43 g·mol⁻¹[1]
Solubility (Water) Practically insoluble[4]Data not publicly available
pKa (Strongest Basic) 7.24 (Predicted)Data not publicly available
logP 3.61 (Predicted)Data not publicly available
Receptor Binding Affinities

Olanzapine is known for its broad receptor binding profile, acting as an antagonist at multiple dopamine, serotonin, muscarinic, and histamine receptors.[5][6] This "multi-receptor" action is characteristic of many atypical antipsychotics. This compound was also developed as a potent antagonist of central dopamine and serotonin receptors.[7]

The following table presents the binding affinities (Kᵢ, in nM) of Olanzapine for various human receptors. A lower Kᵢ value indicates a higher binding affinity. Equivalent comprehensive data for this compound is not available.

Receptor TargetOlanzapine Kᵢ (nM)This compound Kᵢ (nM)
Dopamine D₁ 31Data not publicly available
Dopamine D₂ 11Described as having high affinity; potency in functional assays matched its D₂ affinity in vitro.[7]
Dopamine D₄ 27Data not publicly available
Serotonin 5-HT₂ₐ 4Described as a potent blocker of serotonin receptors.[7]
Serotonin 5-HT₂c 11Data not publicly available
Serotonin 5-HT₃ 57Data not publicly available
Serotonin 5-HT₆ 10Data not publicly available
Histamine H₁ 7Data not publicly available
Adrenergic α₁ 19Data not publicly available
Muscarinic M₁-M₅ 1.9 - 25Described as antagonizing muscarinic receptors, with a higher antidopaminergic to anticholinergic ratio compared to clozapine.[1]

Note: Olanzapine Kᵢ values are compiled from various sources, including the NIMH Psychoactive Drug Screening Program (PDSP) database and may vary based on experimental conditions.

Experimental Protocols

The characterization of compounds like this compound and Olanzapine relies on standardized in vitro assays to determine their affinity for and functional activity at specific receptor targets.

Protocol: Dopamine D₂ Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound by measuring its ability to displace a known radioligand, such as [³H]-Spiperone, from the D₂ receptor.

1. Membrane Preparation:

  • Culture human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human dopamine D₂ receptor.

  • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in 20 volumes of cold Lysis Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4, with protease inhibitors).

  • Homogenize the suspension on ice using a Dounce or Polytron homogenizer.

  • Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the cell membranes.

  • Wash the membrane pellet by resuspending in fresh Lysis Buffer and repeating the centrifugation.

  • Resuspend the final pellet in an appropriate Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, 0.1% BSA, pH 7.4) often containing a cryoprotectant like 10% sucrose.

  • Determine the protein concentration using a BCA or Bradford protein assay.

  • Aliquot and store membrane preparations at -80°C.[8][9][10]

2. Binding Assay Execution (96-well plate format):

  • Thaw membrane aliquots on ice and dilute to a final concentration of 10-50 µg protein/well in Assay Buffer.

  • Prepare serial dilutions of the test compound (e.g., this compound) and a reference compound (e.g., unlabeled Haloperidol).

  • To each well of a 96-well plate, add the following in a final volume of 200-250 µL:

    • Total Binding: 150 µL membrane prep + 50 µL Assay Buffer + 50 µL [³H]-Spiperone (at a concentration near its Kₔ, e.g., 0.5-1.0 nM).

    • Non-Specific Binding (NSB): 150 µL membrane prep + 50 µL of a high concentration of a competing ligand (e.g., 10 µM Haloperidol) + 50 µL [³H]-Spiperone.

    • Competition: 150 µL membrane prep + 50 µL of test compound dilution + 50 µL [³H]-Spiperone.[8][9]

  • Incubate the plate for 60-120 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.[9][10]

3. Filtration and Counting:

  • Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C, pre-soaked in 0.3-0.5% polyethyleneimine to reduce non-specific filter binding) using a cell harvester.

  • Quickly wash the filters 3-4 times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Dry the filter mats, place them in scintillation vials with scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[8][9]

4. Data Analysis:

  • Calculate Specific Binding = Total Binding - Non-Specific Binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.[9]

Protocol: 5-HT₂ₐ Receptor Functional Antagonist Assay (IP-One Accumulation)

This protocol measures a compound's ability to function as an antagonist by blocking the Gq-mediated signaling cascade, specifically by inhibiting agonist-induced accumulation of inositol monophosphate (IP₁), a stable downstream metabolite of IP₃.

1. Cell Plating:

  • Use a cell line (e.g., CHO-K1 or HEK293) stably expressing the human 5-HT₂ₐ receptor.

  • Plate the cells in a 96-well or 384-well white, solid-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.[11]

2. Assay Execution:

  • Prepare serial dilutions of the test antagonist (e.g., this compound) and a known reference antagonist (e.g., Ketanserin) in Stimulation Buffer provided with a commercial assay kit (e.g., Cisbio IP-One HTRF® kit).

  • Prepare the agonist (e.g., Serotonin, 5-HT) at a concentration that elicits ~80% of its maximal response (EC₈₀).

  • Remove the culture medium from the cells.

  • Add the test antagonist dilutions to the wells and pre-incubate for 15-30 minutes at 37°C.

  • Add the EC₈₀ concentration of the 5-HT agonist to the wells (except for the negative control wells).

  • Incubate for 30-60 minutes at 37°C to allow for IP₁ accumulation.[11]

3. Detection (HTRF® Method):

  • Lyse the cells by adding the detection reagents from the kit, which include an IP₁-d2 conjugate and a Terbium cryptate-labeled anti-IP₁ antibody.

  • Incubate for 60 minutes at room temperature to allow the detection components to reach equilibrium.

  • Read the plate on an HTRF®-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).[12]

4. Data Analysis:

  • Calculate the HTRF® ratio (Acceptor signal / Donor signal) * 10,000. This signal is inversely proportional to the amount of IP₁ produced.

  • Normalize the data: Set the response from the agonist-only wells as 0% inhibition and the response from a maximal concentration of a reference antagonist as 100% inhibition.

  • Plot the percent inhibition against the log concentration of the test antagonist.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the functional potency of the antagonist.[12]

Mandatory Visualizations

Signaling Pathway

The primary mechanism of action for atypical antipsychotics like Olanzapine and this compound involves the antagonism of D₂ and 5-HT₂ₐ receptors. These are G-protein coupled receptors (GPCRs) that activate distinct downstream signaling cascades.

G cluster_D2 Dopamine D2 Receptor (Gi-coupled) cluster_5HT2A Serotonin 5-HT2A Receptor (Gq-coupled) Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Gi Gi Protein D2R->Gi Activates AC_D2 Adenylyl Cyclase Gi->AC_D2 Inhibits cAMP ↓ cAMP AC_D2->cAMP Serotonin Serotonin SHT2AR 5-HT2A Receptor Serotonin->SHT2AR Gq Gq Protein SHT2AR->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca Antagonist Antagonist (Olanzapine / this compound) Antagonist->D2R Blocks Antagonist->SHT2AR Blocks

Caption: Antagonism of D₂ (Gi) and 5-HT₂ₐ (Gq) signaling pathways.

Experimental Workflow

The preclinical characterization of a novel antipsychotic candidate follows a hierarchical workflow, progressing from high-throughput in vitro screening to more complex in vivo models.

G Primary Primary Screening (In Vitro) Binding Radioligand Binding Assays (Determine Ki at key targets: D2, 5-HT2A, H1, M1, etc.) Primary->Binding Functional Functional Assays (Determine IC50 / functional potency, e.g., IP1, Calcium Flux) Primary->Functional Secondary Secondary Screening (In Vitro / Ex Vivo) Binding->Secondary Functional->Secondary Selectivity Selectivity Panel (Broad receptor screen to identify off-target binding) Secondary->Selectivity ADME In Vitro ADME/Tox (Metabolic stability, CYP inhibition, hERG, cytotoxicity) Secondary->ADME InVivo In Vivo Validation Selectivity->InVivo ADME->InVivo PK Pharmacokinetics (PK) (Determine half-life, Cmax, bioavailability in rodents) InVivo->PK PD Pharmacodynamics (PD) (Receptor occupancy, behavioral models of psychosis, e.g., PCP-induced hyperactivity) InVivo->PD Tox Preliminary Toxicology (Dose-range finding, organ toxicity) InVivo->Tox

Caption: Preclinical characterization workflow for antipsychotic drugs.

Logical Relationship: Structure to Clinical Outcome

The relationship between the initial structural design, observed preclinical properties, and the ultimate clinical outcome can be visualized as a logical progression. The case of this compound illustrates a path where preclinical promise did not translate to a safe clinical profile.

G A Structural Hypothesis: Adding electron-withdrawing Fluorine to Olanzapine scaffold B Preclinical Profile (this compound): Potent D2/5-HT2A Antagonism (Desired Efficacy) A->B Leads to C Clinical Trial Outcome: Unacceptable Toxicity Profile (Elevated CPK and Liver Enzymes) B->C Observed in D Result: Discontinuation of Development C->D Results in

Caption: Logical flow from this compound's design to its discontinuation.

References

An In-depth Technical Guide to the Synthesis of 7-fluoro-2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b]benzodiazepine (Olanzapine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthetic routes for 7-fluoro-2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b]benzodiazepine, an atypical antipsychotic medication widely known as Olanzapine. This document details the primary synthetic pathways, key intermediates, and experimental protocols, supported by quantitative data and visual representations of the chemical workflows.

Introduction

Olanzapine is a thienobenzodiazepine derivative that exhibits a complex pharmacology, acting as an antagonist at various dopamine, serotonin, muscarinic, and adrenergic receptors.[1] Its intricate structure necessitates a multi-step synthesis, which has been the subject of extensive research and development to optimize yield, purity, and cost-effectiveness. This guide will focus on the most prevalent and well-documented synthetic strategies.

Core Synthetic Pathways

Two primary routes for the synthesis of Olanzapine have been established and are widely practiced in the pharmaceutical industry.

  • Route A: Commences with the key intermediate 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile.

  • Route B: Utilizes the intermediate 4-amino-2-methyl-10H-thieno-[2,3-b][1][2]benzodiazepine hydrochloride.

The following sections will provide detailed experimental protocols and data for each of these pathways.

Synthesis Route A: From 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile

This pathway involves the initial construction of the thiophene ring, followed by the formation of the benzodiazepine system and subsequent introduction of the methylpiperazine moiety.

Synthesis Workflow

G A Propionaldehyde + Sulfur + Malononitrile B 2-Amino-5-methylthiophene-3-carbonitrile A->B Gewald Reaction D 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile B->D C 2-Fluoro-nitrobenzene C->D Nucleophilic Aromatic Substitution F 4-Amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine D->F SnCl2 / Reduction E Reduction & Cyclization H Olanzapine F->H G N-Methylpiperazine G->H Condensation

Diagram 1: Synthesis of Olanzapine via the nitrophenyl intermediate.
Experimental Protocols

Step 1: Synthesis of 2-Amino-5-methylthiophene-3-carbonitrile

This initial step is a Gewald reaction, a multicomponent reaction that forms a substituted 2-aminothiophene.

  • Procedure: A mixture of sulfur (20.0 g) and dimethylformamide (DMF, 15 ml) is cooled. Propionaldehyde (42.8 g) is added, followed by the dropwise addition of triethylamine (39.7 g) at 5-10°C. The reaction mixture is stirred for 45-60 minutes at 15-20°C. A mixture of malononitrile (40.0 g) in DMF (60.0 ml) is then added dropwise at the same temperature, and the reaction is stirred for 3-4 hours.[3]

Step 2: Synthesis of 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile

  • Procedure: To a vigorously stirred suspension of sodium hydride (13.5 g, 60% dispersion in oil) in dry tetrahydrofuran (THF, 100 mL) under a nitrogen atmosphere and cooled in an ice bath, a solution of 1-fluoro-2-nitrobenzene (34.5 g) and 2-amino-5-methyl-3-thiophenecarbonitrile (33.1 g) in dry THF (160 mL) is added dropwise. The reaction mixture is then stirred at room temperature for 10 hours. An additional amount of sodium hydride (1.53 g, 95%) is added, and stirring is continued for another 8 hours. The mixture is then poured into ice, and the pH is adjusted to 8 with saturated ammonium chloride solution to precipitate the product.[4]

Step 3: Reduction and Cyclization to 4-Amino-2-methyl-10H-thieno[2,3-b][1][2]benzodiazepine

  • Procedure: The intermediate, 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, is reduced using stannous chloride (SnCl₂) in an aqueous-alcoholic solution of hydrogen chloride. This step facilitates the reduction of the nitro group to an amine and subsequent intramolecular cyclization to form the benzodiazepine ring system.[5]

Step 4: Synthesis of Olanzapine

This final step is a condensation reaction.

  • Procedure: 4-Amino-2-methyl-10H-thieno-[2,3-b][1][2]benzodiazepine hydrochloride (8 g) is added to N-methylpiperazine (9.75 ml) that has been pre-heated to 125°C under a nitrogen atmosphere. The reaction mixture is maintained at this temperature for 12 hours. After cooling to room temperature, water is added dropwise to precipitate the product. The solid is collected by filtration.[6]

Quantitative Data
StepReactantsSolvents/ReagentsYieldPurity (HPLC)Reference
1. Gewald Reaction Propionaldehyde, Sulfur, MalononitrileDMF, Triethylamine--[3]
2. Nucleophilic Substitution 2-Amino-5-methylthiophene-3-carbonitrile, 1-Fluoro-2-nitrobenzeneTHF, Sodium Hydride--[4]
3. Reduction & Cyclization 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrileSnCl₂, HCl (aq), Alcohol--[5]
4. Condensation 4-Amino-2-methyl-10H-thieno-[2,3-b][1][2]benzodiazepine HCl, N-MethylpiperazineNone (N-Methylpiperazine as reactant & solvent)85%-[6]

Synthesis Route B: From 4-amino-2-methyl-10H-thieno-[2,3-b][1][2]benzodiazepine Hydrochloride

This is a more direct and commonly employed route in industrial settings, focusing on the final condensation step.

Synthesis Workflow

G A 4-Amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine HCl D Reaction Mixture A->D B N-Methylpiperazine B->D C Solvent System (e.g., DMSO/Toluene or C1-C4 Alcohols) C->D E Heating / Reflux D->E Condensation Reaction F Cooling & Precipitation E->F G Isolation & Purification F->G Addition of Anti-solvent (e.g., Water) H Olanzapine G->H

Diagram 2: Direct condensation route to Olanzapine.
Experimental Protocols

Several variations of the condensation reaction exist, primarily differing in the solvent system employed.

Protocol B1: DMSO/Toluene Solvent System

  • Procedure: A mixture of 4-amino-2-methyl-10H-thieno[2,3-b][1][2]benzodiazepine hydrochloride (3 g), piperazine (7 g) in a mixture of dimethyl sulfoxide (DMSO, 15 ml) and toluene (15 ml) is heated to reflux under an inert gas atmosphere for 2 hours. After completion, the reaction mixture is cooled in an ice bath, and distilled water (30 ml) is added. The mixture is stirred at 5°C for 1 hour to complete precipitation. The product is then isolated by filtration.[5]

Protocol B2: Alcoholic Solvent System

  • Procedure: 4-Amino-2-methyl-10H-thieno-[2,3-b][1][2]benzodiazepine (100 g) and N-methylpiperazine (250 mL) are charged into a three-necked round bottom flask with 2-propanol (200 mL). The mixture is heated to reflux at 102°C under a nitrogen atmosphere overnight. The reaction is then cooled to below 55°C, and water (250 mL) is added to precipitate the solid. The product is isolated by filtration and washed.[2]

Protocol B3: N-desmethylolanzapine Methylation

An alternative final step involves the methylation of N-desmethylolanzapine.

  • Procedure: 10 g of N-desmethylolanzapine is dissolved in 240 ml of tetrahydrofuran and cooled to 0°C. 4.48 g of potassium t-butoxide and 5 ml of methyl iodide are added. The reaction mixture is stirred for 2 hours at 0°C. Following the reaction, 200 ml of demineralized water is added, and the tetrahydrofuran is evaporated to crystallize the product.[7]

Quantitative Data
ProtocolReactantsSolvents/ReagentsTemperatureTimeYieldPurity (HPLC)Reference
B1 4-Amino-2-methyl-10H-thieno-[2,3-b][1][2]benzodiazepine HCl, PiperazineDMSO, TolueneReflux2 hours76.2%95%[5]
B2 4-Amino-2-methyl-10H-thieno-[2,3-b][1][2]benzodiazepine, N-Methylpiperazine2-Propanol102°COvernight86.5%>99.5%[2]
B3 N-desmethylolanzapine, Methyl iodideTHF, Potassium t-butoxide0°C2 hours99%-[7]

Characterization and Impurity Profile

The final product and intermediates are typically characterized using a combination of chromatographic and spectroscopic techniques.

Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of Olanzapine and to quantify any related substances or impurities.[8][9] A common setup involves a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile.[9][10]

  • Mass Spectrometry (MS): Provides information on the molecular weight of the synthesized compound and its fragments. The (M+1) ion for Olanzapine is observed at m/z 313.2.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to elucidate the chemical structure of Olanzapine and its intermediates. 1H and 13C NMR are standard techniques for structural confirmation.[10][12]

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.[8]

Common Impurities

During the synthesis of Olanzapine, several process-related impurities can be formed. It is crucial to identify and control these impurities to ensure the quality and safety of the final active pharmaceutical ingredient.

Impurity Name/Structurem/zFormation PathwayReference
2-methyl-4,9-dihydro-3-thia-4,9-diazabenzo[f]azulen-10-one230Formed under basic reaction conditions from the starting materials.[8][8][13]
1-[4-(2-methyl-4H-3-thia-4,9-diazabenzo[f]azulen-10-yl) piperazin-1-yl]ethanone341Results from the N-acetylation of the piperazine moiety, often due to the use of acetic acid in the work-up.[8][8][13]
bis-[10-(2-methyl-4H-3-thia-4,9-diazabenzo[f]azulene)]-1,4-piperazine511Formed from the reaction of residual starting material with the desmethyl intermediate.[8][8][13]
2,4-dimethyl-10-(4-methylpiperazin-1-yl)-4H-3-thia-4,9-diazabenzo[f]azulene326A side reaction of methylation on the diazepine ring nitrogen.[8][8][13]
2-methyl-4-(4-methyl piperazin-1-yl)-10-((methylthio)methyl)-thieno[2,3-b][1][2] benzodiazepine (impurity-I)-A process-related impurity identified in pilot batches.[14][14][15]
10-(3-(1H-benzo[d]imidazol-2-yl)-5-methylthiophen-2-yl)-2-methyl-4-(4-methyl piperazin-1-yl)-thieno[2,3-b][1][2]benzodiazepine (impurity-II)-Another process-related impurity found during manufacturing.[14][14][15]

Conclusion

The synthesis of Olanzapine is a well-established process with multiple viable routes. The choice of a particular synthetic strategy often depends on factors such as cost of starting materials, desired purity levels, and scalability. The direct condensation of 4-amino-2-methyl-10H-thieno-[2,3-b][1][2]benzodiazepine with N-methylpiperazine, particularly in alcoholic solvents, appears to offer a high-yielding and environmentally friendlier approach. Rigorous analytical control is essential throughout the synthesis to monitor the reaction progress and to ensure the final product meets the stringent purity requirements for pharmaceutical use. This guide provides a foundational understanding for researchers and professionals involved in the synthesis and development of this important antipsychotic agent.

References

Flumezapine: A Technical Review of Historical Clinical Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumezapine (LY-120363) is an investigational atypical antipsychotic that was studied for the treatment of schizophrenia.[1] Developed by Eli Lilly and Company, its clinical development was terminated due to significant toxicity concerns.[1] This document provides a comprehensive overview of the available historical data on this compound, focusing on its clinical trial findings, pharmacological profile, and the reasons for its discontinuation.

Clinical Trial Data

The clinical development of this compound was halted prematurely due to an unacceptable level of adverse effects observed in early trials. As a result, publicly available data from these trials is limited and largely qualitative.

Safety Profile

The primary reason for the cessation of this compound's clinical development was its adverse safety profile. The key toxicities identified are summarized in the table below.

Adverse Effect CategorySpecific Adverse EffectQualitative Description from Historical Records
Hepatotoxicity Elevated Alanine Transaminase (ALT)Described as being in "substantial excess of normal values."[1]
Elevated Aspartate Transaminase (AST)Described as being in "substantial excess of normal values."[1]
Muscular Toxicity Elevated Creatine Phosphokinase (CPK)Described as being in "substantial excess of normal values."[1]
Neurological Extrapyramidal Symptoms (EPS)Observed in early clinical trials; specific incidence rates are not publicly available.[1]

It is important to note that specific quantitative data, such as the mean fold-increase in liver enzymes or the precise incidence of EPS, are not detailed in the available public records. The termination of the trials at an early stage likely precluded the collection and publication of extensive, statistically powered safety data.

Experimental Protocols

Detailed experimental protocols from the historical clinical trials of this compound are not publicly available. Due to the discontinuation of its development, comprehensive study designs, including patient inclusion/exclusion criteria, dosing regimens, and primary and secondary endpoint measures, were not published in peer-reviewed literature.

Pharmacology

Mechanism of Action

This compound is an antagonist of dopamine D2 and serotonin 5-HT2A receptors, a mechanism it shares with other atypical antipsychotics.[2] This dual antagonism is believed to contribute to its antipsychotic effects, with the 5-HT2A blockade potentially mitigating the extrapyramidal side effects typically associated with D2 antagonism.

A key pharmacological characteristic of this compound was its reported higher ratio of antidopaminergic to anticholinergic activity compared to clozapine. This suggested a potential for a more potent antipsychotic effect with a reduced burden of anticholinergic side effects, such as dry mouth, constipation, and blurred vision.

The following diagram illustrates the proposed mechanism of action of this compound at the synaptic level.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Vesicle DA D2R D2R Dopamine Vesicle->D2R Dopamine Release Dopamine Transporter DAT Signal Transduction Signal Transduction D2R->Signal Transduction Activation HTR2A 5-HT2AR Antipsychotic\nEffect Antipsychotic Effect Signal Transduction->Antipsychotic\nEffect Leads to This compound This compound This compound->D2R Antagonism This compound->HTR2A Antagonism

Caption: Proposed mechanism of action of this compound.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound in humans are not well-documented in publicly available sources.

Discontinuation of Development

The clinical development of this compound was terminated following the observation of significant toxicity in early-phase clinical trials. The workflow leading to this decision is conceptualized in the diagram below.

cluster_preclinical Preclinical Development cluster_clinical Clinical Development cluster_decision Regulatory & Development Decision Discovery Drug Discovery (LY-120363) InVitro In Vitro Studies (Receptor Binding) Discovery->InVitro InVivo In Vivo Animal Studies InVitro->InVivo Phase1 Phase I Clinical Trials (Safety & Tolerability) InVivo->Phase1 IND Filing AdverseEvents Observation of Significant Adverse Events (Hepatotoxicity, Myotoxicity, EPS) Phase1->AdverseEvents Termination Termination of Clinical Development AdverseEvents->Termination Safety Concerns

Caption: this compound's development and discontinuation workflow.

Conclusion

This compound represents a case of a promising antipsychotic candidate whose development was halted due to unforeseen and severe toxicity in early human trials. The lack of detailed, publicly available quantitative data from these trials limits a full retrospective analysis. However, the documented adverse effects, particularly hepatotoxicity and muscular toxicity, provide a clear rationale for its discontinuation. The historical information available for this compound underscores the critical importance of rigorous safety monitoring in early-stage clinical drug development. For researchers and scientists, the story of this compound serves as a valuable case study in the challenges of translating preclinical promise into a safe and effective therapeutic agent.

References

Flumezapine: A Technical Overview of an Investigational Antipsychotic and its Discontinued Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flumezapine (research designation LY-120363) was an investigational thienobenzodiazepine antipsychotic agent developed by Eli Lilly and Company for the treatment of schizophrenia. Structurally related to olanzapine, this compound demonstrated potent antagonism at dopamine D2 and serotonin 5-HT2A receptors, a hallmark of atypical antipsychotics. Despite promising initial pharmacological profiling, clinical development was terminated due to significant safety concerns, specifically liver and muscle toxicity. This technical guide provides a comprehensive overview of the available information regarding the investigational new drug (IND) application history of this compound, including its preclinical and clinical findings, and the toxicological issues that led to its discontinuation. Due to the proprietary and abandoned nature of the compound, publicly available quantitative data and detailed experimental protocols are limited. This document synthesizes the accessible information and infers standard methodologies and potential mechanistic pathways based on the pharmacology of the drug class and known toxicological principles.

Introduction

This compound emerged from Eli Lilly's research program focused on thienobenzodiazepine derivatives for the treatment of psychotic disorders.[1] Its development ran parallel to that of olanzapine, a structurally similar compound that would later become a blockbuster drug.[1] The primary therapeutic rationale for this compound was based on the "serotonin-dopamine antagonist" hypothesis of atypical antipsychotic action, which posits that combined 5-HT2A and D2 receptor blockade can achieve antipsychotic efficacy with a reduced risk of extrapyramidal symptoms (EPS) compared to traditional neuroleptics.[2][3]

The investigational new drug (IND) application for this compound was ultimately withdrawn following the emergence of unacceptable adverse effects in early clinical trials.[1] The primary toxicities observed were elevations in markers of liver and muscle damage.[1] This guide will detail the known preclinical pharmacology and the clinical findings that led to the cessation of its development.

Preclinical Development

While specific preclinical study reports for this compound are not publicly available, the standard battery of non-clinical studies for an IND application in this class of drugs can be inferred. These studies are designed to characterize the pharmacology, pharmacokinetics, and toxicology of the new chemical entity before human exposure.

Pharmacology
  • Receptor Binding Profile: this compound is a potent antagonist of dopamine D2 and serotonin 5-HT2A receptors.[2] In preclinical studies, it was shown to be more potent than clozapine and zotepine in blocking the effects of dopamine and serotonin agonists in rats.[2]

  • In Vivo Models of Antipsychotic Activity: Standard animal models to predict antipsychotic efficacy would have been employed. These typically include tests for antagonism of dopamine agonist-induced behaviors (e.g., apomorphine- or amphetamine-induced stereotypy) and models of conditioned avoidance response.

Toxicology

The preclinical toxicology program would have been designed to identify potential target organs of toxicity and to establish a safe starting dose for clinical trials.

Table 1: Summary of Inferred Preclinical Toxicology Studies for this compound

Study TypeSpeciesKey EndpointsInferred Rationale
Single-Dose Toxicity Rodent, Non-rodentClinical signs, mortality, gross pathology. Determination of maximum tolerated dose (MTD).To assess the acute toxic potential of the drug and to inform dose selection for repeated-dose studies.
Repeated-Dose Toxicity Rodent, Non-rodentClinical signs, body weight, food consumption, hematology, clinical chemistry (including liver enzymes like ALT, AST and muscle enzymes like CPK), urinalysis, organ weights, gross and histopathology.To characterize the toxicological profile after repeated administration and to identify target organs.
Safety Pharmacology VariousCardiovascular (hERG assay, telemetry in conscious animals), respiratory, and central nervous system assessments.To investigate potential off-target effects on vital physiological functions.
Genotoxicity In vitro, in vivoAmes test (bacterial reverse mutation), in vitro chromosomal aberration test, in vivo micronucleus test.To assess the potential of the drug to cause genetic mutations or chromosomal damage.
Pharmacokinetics (PK) VariousAbsorption, Distribution, Metabolism, and Excretion (ADME) studies.To understand the disposition of the drug in the body and to correlate exposure with pharmacological and toxicological findings.

It is important to note that the results of these preclinical toxicology studies for this compound are not in the public domain. The clinical findings suggest that these studies may not have fully predicted the severity of the liver and muscle toxicity observed in humans.

Clinical Development and Discontinuation

The clinical development of this compound was halted in early-phase trials due to significant safety concerns.

Clinical Efficacy

Information on the clinical efficacy of this compound is scarce. As an antipsychotic, its efficacy would have been assessed using rating scales such as the Positive and Negative Syndrome Scale (PANSS) or the Brief Psychiatric Rating Scale (BPRS) in patients with schizophrenia.

Clinical Safety and Reasons for Discontinuation

The primary reason for the discontinuation of this compound was its unacceptable safety profile.[1] The key adverse findings are summarized below.

Table 2: Summary of Clinically Observed Adverse Effects of this compound

Adverse Effect CategorySpecific Finding
Hepatotoxicity Elevation of the liver enzymes aspartate transaminase (AST) and alanine transaminase (ALT). The risk was noted to be similar to that of the neuroleptic drug chlorpromazine.[1]
Musculoskeletal Elevation of the plasma concentration of creatine phosphokinase (CPK), indicative of muscle damage (rhabdomyolysis).[1]
Neurological Induction of extrapyramidal symptoms (EPS) in patients during early clinical trials.[1]

Note: Specific quantitative data on the levels of enzyme elevations and the doses at which they occurred are not publicly available.

Experimental Protocols (Inferred)

Detailed experimental protocols for this compound are not published. The following represents an inferred, high-level methodology for key experiments that would have been conducted based on standard practices in drug development.

In Vitro Receptor Binding Assay (Inferred)
  • Objective: To determine the binding affinity of this compound for various neurotransmitter receptors.

  • Methodology:

    • Preparation of Cell Membranes: Cell lines stably expressing the receptor of interest (e.g., human D2 or 5-HT2A receptors) are cultured and harvested. The cell membranes are isolated through a series of centrifugation and homogenization steps.

    • Radioligand Binding: A constant concentration of a specific radioligand for the receptor is incubated with the cell membranes in the presence of varying concentrations of this compound.

    • Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.

    • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.

Repeated-Dose Toxicology Study in a Non-Rodent Species (e.g., Dog) (Inferred)
  • Objective: To evaluate the potential toxicity of this compound following daily administration for a specified duration (e.g., 28 days).

  • Methodology:

    • Animal Model: Beagle dogs are typically used as the non-rodent species.

    • Dosing: this compound is administered orally (e.g., via capsule) once daily at multiple dose levels (e.g., low, mid, high) and a vehicle control.

    • In-life Observations: Daily clinical observations for signs of toxicity, weekly body weight and food consumption measurements.

    • Clinical Pathology: Blood and urine samples are collected at baseline and at specified time points for hematology, clinical chemistry (including ALT, AST, CPK), and urinalysis.

    • Terminal Procedures: At the end of the study, animals are euthanized. A full necropsy is performed, and organs are weighed. Tissues are collected and preserved for histopathological examination by a veterinary pathologist.

Phase I Clinical Trial (Inferred)
  • Objective: To assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound in healthy volunteers.

  • Methodology:

    • Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose design.

    • Participants: Healthy adult volunteers.

    • Dosing: In the single ascending dose phase, cohorts of subjects receive a single dose of this compound or placebo, with the dose escalating in subsequent cohorts. In the multiple ascending dose phase, cohorts receive daily doses of this compound or placebo for a specified duration (e.g., 7-14 days).

    • Safety Monitoring: Continuous monitoring of vital signs, electrocardiograms (ECGs), and adverse events. Regular blood and urine samples are collected for safety laboratory tests (including ALT, AST, CPK).

    • Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points after dosing to determine the pharmacokinetic profile of this compound.

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action is the antagonism of dopamine D2 and serotonin 5-HT2A receptors. The following diagrams illustrate the inferred signaling pathways associated with its antipsychotic effect and its potential mechanisms of toxicity.

Inferred Antipsychotic Signaling Pathway

The therapeutic effect of this compound in schizophrenia is thought to be mediated by its blockade of D2 receptors in the mesolimbic pathway, which reduces dopaminergic neurotransmission, and its blockade of 5-HT2A receptors in the prefrontal cortex, which can indirectly enhance dopamine release in this region, potentially improving negative and cognitive symptoms.

Antipsychotic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Release Dopamine Release Dopamine Dopamine Dopamine_Release->Dopamine D2R D2 Receptor AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Decreases Activation Neuronal_Response Modulation of Neuronal Response PKA->Neuronal_Response Alters This compound This compound This compound->D2R Blocks Dopamine->D2R Activates

Inferred Dopamine D2 Receptor Antagonism by this compound.

Serotonin_Signaling_Pathway cluster_presynaptic_5HT Presynaptic Neuron cluster_postsynaptic_5HT Postsynaptic Neuron Serotonin_Release Serotonin Release Serotonin Serotonin Serotonin_Release->Serotonin HTR2A 5-HT2A Receptor PLC Phospholipase C HTR2A->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Increases Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Increases Neuronal_Excitability Modulation of Neuronal Excitability Ca_PKC->Neuronal_Excitability Alters Flumezapine_5HT This compound Flumezapine_5HT->HTR2A Blocks Serotonin->HTR2A Activates

Inferred Serotonin 5-HT2A Receptor Antagonism by this compound.
Inferred Toxicity Pathways

The precise mechanisms of this compound-induced hepatotoxicity and rhabdomyolysis are unknown. However, they likely involve the formation of reactive metabolites and subsequent cellular stress, leading to cell death.

Toxicity_Pathway cluster_liver Hepatocyte (Liver Cell) cluster_muscle Myocyte (Muscle Cell) This compound This compound CYP450 CYP450 Enzymes (in Liver) This compound->CYP450 Reactive_Metabolite Reactive Metabolite CYP450->Reactive_Metabolite Mitochondrial_Dysfunction_Liver Mitochondrial Dysfunction Reactive_Metabolite->Mitochondrial_Dysfunction_Liver Causes Oxidative_Stress_Liver Oxidative Stress Reactive_Metabolite->Oxidative_Stress_Liver Causes Sarcolemma_Damage Sarcolemma Damage Reactive_Metabolite->Sarcolemma_Damage Causes Mitochondrial_Dysfunction_Muscle Mitochondrial Dysfunction Reactive_Metabolite->Mitochondrial_Dysfunction_Muscle Causes Hepatocyte_Injury Hepatocyte Injury/ Necrosis Mitochondrial_Dysfunction_Liver->Hepatocyte_Injury Oxidative_Stress_Liver->Hepatocyte_Injury ALT_AST_Release Release of ALT/AST Hepatocyte_Injury->ALT_AST_Release Myocyte_Injury Myocyte Injury/ Necrosis Sarcolemma_Damage->Myocyte_Injury Mitochondrial_Dysfunction_Muscle->Myocyte_Injury CPK_Release Release of CPK Myocyte_Injury->CPK_Release

Inferred Mechanisms of this compound-Induced Toxicity.

Conclusion

This compound represents a case study in the challenges of antipsychotic drug development. While its pharmacological profile was consistent with that of an atypical antipsychotic, unforeseen and severe toxicity in early clinical trials led to the termination of its development. The experience with this compound underscores the importance of thorough toxicological assessment and the potential for structurally similar compounds to have markedly different safety profiles. The lack of publicly available detailed data on this compound highlights the proprietary nature of early-stage drug development, particularly for compounds that do not reach the market. This guide provides a consolidated overview of the known information and inferred scientific context surrounding this abandoned investigational new drug.

References

Abandoned Antipsychotic Drugs for Schizophrenia Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of schizophrenia treatment has been shaped by both successful and unsuccessful drug development programs. While approved antipsychotics have provided significant relief for many patients, a substantial number of promising candidates have been abandoned during clinical research. These discontinued agents, despite their ultimate failure to reach the market, represent a wealth of scientific knowledge. Understanding the reasons for their failure—be it due to lack of efficacy, unforeseen adverse effects, or unfavorable pharmacokinetic profiles—can provide invaluable lessons for future drug discovery and development in schizophrenia. This in-depth technical guide explores the core aspects of several notable abandoned antipsychotic drugs, presenting key quantitative data, detailed experimental methodologies, and the underlying biological pathways.

Abandoned Antipsychotic Drug Candidates: An Overview

The following sections detail specific abandoned antipsychotic drugs, focusing on their mechanism of action, the reasons for their discontinuation, and the quantitative outcomes of their key clinical trials.

Flumezapine: The Hepatotoxic Analog

This compound, a thienobenzodiazepine derivative structurally similar to olanzapine, was investigated for the treatment of schizophrenia. Its development was halted due to significant safety concerns, primarily liver and muscle toxicity.

Reason for Abandonment: this compound failed in early clinical trials due to unacceptable levels of toxicity. Specifically, it was associated with elevations in plasma creatine phosphokinase (CPK) and the liver enzymes aspartate transaminase (AST) and alanine transaminase (ALT). It was also reported to induce extrapyramidal symptoms (EPS).

Mechanism of Action: Similar to other antipsychotics of its class, this compound's therapeutic effects were thought to be mediated through antagonism of dopamine D2 and serotonin 5-HT2A receptors.

No detailed quantitative data from the clinical trials of this compound are publicly available due to its early-stage discontinuation.

Glycine Transporter-1 (GlyT1) Inhibitors: The Case of Iclepertin (BI 425809)

Iclepertin was a potent and selective inhibitor of the glycine transporter-1 (GlyT1), aiming to enhance N-methyl-D-aspartate (NMDA) receptor function by increasing synaptic glycine levels. The rationale was to address the cognitive impairment associated with schizophrenia (CIAS).

Reason for Abandonment: The Phase III clinical trial program for iclepertin, known as CONNEX, failed to meet its primary and key secondary endpoints. There were no statistically significant improvements in cognition or functioning compared to placebo.

Mechanism of Action: By inhibiting GlyT1, iclepertin was designed to increase the concentration of the NMDA receptor co-agonist glycine in the synaptic cleft, thereby potentiating glutamatergic neurotransmission.

  • Study Design: Three replicate, randomized, double-blind, placebo-controlled, parallel-group Phase III trials.[1][2][3]

  • Participants: Adults (18-50 years old) with a diagnosis of schizophrenia (DSM-5), who were clinically stable on their current antipsychotic medication for at least 12 weeks.[1][3][4]

  • Intervention: Patients were randomized 1:1 to receive either 10 mg of iclepertin or placebo once daily for 26 weeks, as an adjunct to their ongoing antipsychotic treatment.[1][3]

  • Primary Endpoint: Change from baseline in the Measurement and Treatment Research to Improve Cognition in Schizophrenia (MATRICS) Consensus Cognitive Battery (MCCB) overall composite T-score at week 26.[1][2][3]

  • Key Secondary Endpoints: Change from baseline in the Schizophrenia Cognition Rating Scale (SCoRS) total score and the Virtual Reality Functional Capacity Assessment Tool (VRFCAT) total score.[1][2][3]

EndpointIclepertin (10 mg)Placebop-valueOutcome
Change from Baseline in MCCB Overall Composite T-score Not Statistically SignificantNot Statistically Significant>0.05Failed to meet primary endpoint
Change from Baseline in SCoRS Total Score Not Statistically SignificantNot Statistically Significant>0.05Failed to meet key secondary endpoint
Change from Baseline in VRFCAT Total Score Not Statistically SignificantNot Statistically Significant>0.05Failed to meet key secondary endpoint

Detailed numerical data from the CONNEX trials have not been fully published.

Metabotropic Glutamate Receptor 2/3 (mGluR2/3) Agonists: The Story of Pomaglumetad Methionil (LY2140023)

Pomaglumetad methionil was a pro-drug of an mGluR2/3 agonist, representing a novel, non-dopaminergic approach to treating schizophrenia by modulating glutamate neurotransmission.

Reason for Abandonment: Development was terminated during Phase III after an independent futility analysis of the HBBN study concluded that the trial was unlikely to meet its primary efficacy endpoint.[5][6] Prior Phase II and III studies also failed to consistently demonstrate efficacy over placebo.[6][7]

Mechanism of Action: As an agonist at presynaptic mGluR2 and mGluR3, pomaglumetad was expected to reduce excessive glutamate release in brain regions implicated in the pathophysiology of schizophrenia.

  • Study Design: A pivotal Phase III, randomized, double-blind, placebo-controlled trial.[5][6]

  • Participants: Patients with an acute exacerbation of schizophrenia.[7]

  • Intervention: The specific dosing regimens for the HBBN study are not detailed in the available public information. Previous studies evaluated doses of 40 mg and 80 mg twice daily.[7][8]

  • Primary Endpoint: The primary efficacy endpoint was the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.[7]

Specific quantitative data from the pivotal HBBN study is not publicly available. However, results from an earlier Phase II study (H8Y-MC-HBBM) are presented below.[8]

EndpointPomaglumetad (40 mg BID)Pomaglumetad (80 mg BID)Risperidone (Active Control)PlaceboOutcome
Change from Baseline in PANSS Total Score No significant difference from placeboNo significant difference from placeboSignificant improvement vs. placebo-Failed to meet primary endpoint

An exploratory analysis of five placebo-controlled trials suggested a potential treatment response in patients early in their disease (≤3 years) or those previously treated with dopamine D2 receptor antagonists.[8]

Serotonin 5-HT2A Receptor Inverse Agonists for Negative Symptoms: The Case of Pimavanserin

Pimavanserin, a selective 5-HT2A receptor inverse agonist, was investigated as an adjunctive treatment for the predominant negative symptoms of schizophrenia.

Reason for Abandonment: The Phase III ADVANCE-2 trial did not meet its primary endpoint, failing to show a statistically significant improvement in negative symptoms compared to placebo.[9][10]

Mechanism of Action: Pimavanserin acts as an inverse agonist at the 5-HT2A receptor, a mechanism distinct from the dopamine D2 receptor antagonism of most antipsychotics. This was hypothesized to specifically target the pathophysiology underlying negative symptoms.

  • Study Design: A 26-week, randomized, double-blind, placebo-controlled, multicenter, Phase III trial.[9][11][12]

  • Participants: 454 adult patients (18-55 years) with predominant negative symptoms of schizophrenia who had achieved control of positive symptoms with their ongoing antipsychotic treatment.[9][12]

  • Intervention: Patients received a fixed dose of 34 mg of pimavanserin or placebo once daily, in addition to their stable antipsychotic medication.[9][12]

  • Primary Endpoint: Change from baseline to week 26 on the Negative Symptom Assessment-16 (NSA-16) total score.[9][11][12]

  • Key Secondary Endpoint: Change from baseline to week 26 for the Clinical Global Impression-Schizophrenia Scale-Severity (CGI-SCH-S) negative symptom score.[9][12]

EndpointPimavanserin (34 mg)Placebop-valueEffect Size (Cohen's d)Outcome
Change from Baseline in NSA-16 Total Score -11.8-11.10.48250.07Failed to meet primary endpoint
Trace Amine-Associated Receptor 1 (TAAR1) Agonists: Ulotaront (SEP-363856) and Ralmitaront (RG7906)

Ulotaront and Ralmitaront are agonists of the Trace Amine-Associated Receptor 1 (TAAR1), a novel target for the treatment of psychosis that modulates dopamine, serotonin, and glutamate signaling.

Reason for Abandonment:

  • Ulotaront: The Phase III DIAMOND 1 and 2 trials failed to meet their primary endpoint, with no statistically significant difference in the reduction of PANSS total scores compared to placebo. A high placebo response was noted as a potential confounding factor.[13][14]

  • Ralmitaront: Development was discontinued in Phase II due to a lack of efficacy.[15][16]

Mechanism of Action: TAAR1 agonists are thought to exert their antipsychotic effects by reducing the firing of dopaminergic and serotonergic neurons and increasing glutamatergic transmission, without directly blocking D2 or 5-HT2A receptors.[17]

  • Study Design: Two multicenter, randomized, double-blind, parallel-group, fixed-dose, 6-week Phase III trials.[18][19]

  • Participants: Acutely psychotic adults with schizophrenia. DIAMOND 1 enrolled 435 patients, and DIAMOND 2 enrolled 464 patients.[19]

  • Intervention:

    • DIAMOND 1: Ulotaront 50 mg/day or 75 mg/day versus placebo.[19]

    • DIAMOND 2: Ulotaront 75 mg/day or 100 mg/day versus placebo.[19]

  • Primary Endpoint: Change from baseline in PANSS total score at Week 6.[19]

DIAMOND 1

EndpointUlotaront (50 mg/day)Ulotaront (75 mg/day)PlaceboOutcome
Change from Baseline in PANSS Total Score (LS Mean) -16.9-19.6-19.3Failed to meet primary endpoint

DIAMOND 2

EndpointUlotaront (75 mg/day)Ulotaront (100 mg/day)PlaceboOutcome
Change from Baseline in PANSS Total Score (LS Mean) -16.4-18.1-14.3Failed to meet primary endpoint

Quantitative data for Ralmitaront's Phase II trials are not extensively published.

Signaling Pathways and Experimental Workflows

Glycine Transporter-1 (GlyT1) Inhibition Signaling Pathway

GlyT1_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glycine_pool Glycine GlyT1 GlyT1 Glycine_pool->GlyT1 Reuptake Glycine_synapse Glycine NMDA_R NMDA Receptor Glycine_synapse->NMDA_R Co-agonist Binding Glutamate_synapse Glutamate Glutamate_synapse->NMDA_R Binds Ca_ion Ca²⁺ NMDA_R->Ca_ion Influx downstream Downstream Signaling (e.g., LTP, Synaptic Plasticity) Ca_ion->downstream Activates Iclepertin Iclepertin Iclepertin->GlyT1 Inhibits

Caption: GlyT1 Inhibition by Iclepertin

mGluR2/3 Agonism Signaling Pathway

mGluR2_3_Agonism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Glutamate_vesicle Glutamate Vesicles Glutamate_synapse Glutamate Glutamate_vesicle->Glutamate_synapse Release mGluR2_3 mGluR2/3 AC Adenylyl Cyclase mGluR2_3->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates PKA->Glutamate_vesicle Promotes Release Glutamate_synapse->mGluR2_3 Feedback Pomaglumetad Pomaglumetad Pomaglumetad->mGluR2_3 Activates

Caption: Presynaptic mGluR2/3 Agonism

5-HT2A Inverse Agonism Signaling Pathway

Caption: 5-HT2A Inverse Agonism by Pimavanserin

TAAR1 Agonism Signaling Pathway

TAAR1_Agonism cluster_neuron Dopaminergic/Serotonergic Neuron TAAR1 TAAR1 AC Adenylyl Cyclase TAAR1->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Neuron_firing Neuron Firing PKA->Neuron_firing Modulates (Reduces Firing) Ulotaront Ulotaront / Ralmitaront Ulotaront->TAAR1 Activates

Caption: TAAR1 Agonism by Ulotaront/Ralmitaront

Conclusion and Future Directions

The discontinuation of these antipsychotic drug candidates, while disappointing, has provided the scientific community with crucial insights. The failure of this compound underscores the importance of thorough preclinical toxicology. The negative results for iclepertin and pomaglumetad methionil highlight the complexities of targeting the glutamatergic system in schizophrenia and suggest that patient stratification may be necessary for future trials of similar agents. The lack of efficacy of pimavanserin for negative symptoms indicates that 5-HT2A inverse agonism alone may not be sufficient to address this challenging domain of the illness. Finally, the setbacks for the TAAR1 agonists, ulotaront and ralmitaront, potentially due to high placebo response rates in clinical trials, emphasize the need for innovative trial designs and a better understanding of the natural course of symptoms in schizophrenia.

Future research in antipsychotic drug development should focus on:

  • Novel Targets: Exploring pathways beyond the dopaminergic and serotonergic systems.

  • Personalized Medicine: Identifying biomarkers to predict treatment response and stratify patient populations.

  • Improved Clinical Trial Design: Developing strategies to mitigate high placebo response rates and more accurately assess efficacy, particularly for negative and cognitive symptoms.

  • Combination Therapies: Investigating the potential of combining drugs with different mechanisms of action to achieve broader symptom control.

By learning from these past failures, the field can continue to advance towards the development of more effective and safer treatments for individuals living with schizophrenia.

References

The Pharmacology of Thienobenzodiazepines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thienobenzodiazepine class of compounds represents a cornerstone in the development of atypical antipsychotics. Characterized by a core heterocyclic structure containing a diazepine ring fused to a thiophene and a benzene ring, these agents exhibit a complex pharmacology that underlies their clinical efficacy and side-effect profiles.[1][2] This technical guide provides an in-depth exploration of the pharmacology of thienobenzodiazepines, with a focus on their mechanism of action, receptor binding profiles, key experimental methodologies used in their evaluation, and the intracellular signaling pathways they modulate. The prototypical thienobenzodiazepine, olanzapine, along with the structurally related clozapine, will be frequently referenced to illustrate the core pharmacological principles of this class.[1][3][4]

Mechanism of Action: A Multi-Receptor Antagonism Profile

The therapeutic effects of thienobenzodiazepines, particularly in schizophrenia and bipolar disorder, are primarily attributed to their potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[3][5] This dual antagonism is a hallmark of atypical antipsychotics and is believed to contribute to their efficacy against both positive and negative symptoms of schizophrenia, with a reduced propensity for extrapyramidal side effects (EPS) compared to typical antipsychotics.[6]

Beyond D2 and 5-HT2A receptors, thienobenzodiazepines interact with a wide array of other neurotransmitter receptors, which contributes to their broad therapeutic effects and also to their side-effect profiles.[1][4] This multi-receptor binding includes varying affinities for other dopamine receptor subtypes (D1, D3, D4), serotonin receptors (5-HT2C, 5-HT3, 5-HT6), muscarinic acetylcholine receptors (M1-M5), adrenergic receptors (α1), and histamine H1 receptors.[1][4] For instance, antagonism at muscarinic M1-M5 receptors can lead to anticholinergic side effects, while blockade of H1 receptors is associated with sedation and weight gain.[7]

Quantitative Receptor Binding Profiles

The affinity of thienobenzodiazepine compounds for various receptors is a critical determinant of their pharmacological activity. This is typically quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. The following tables summarize the receptor binding affinities of key thienobenzodiazepines and related atypical antipsychotics.

Table 1: Receptor Binding Affinities (Ki, nM) of Olanzapine and Clozapine

ReceptorOlanzapine (Ki, nM)Clozapine (Ki, nM)
Dopamine D13185
Dopamine D211125
Dopamine D3497
Dopamine D4279
Serotonin 5-HT1A>1000170
Serotonin 5-HT2A45.4
Serotonin 5-HT2C119.6
Serotonin 5-HT357>1000
Serotonin 5-HT656
Muscarinic M1321.9
Muscarinic M29613
Muscarinic M31323.6
Muscarinic M4323.1
Muscarinic M5486.5
Adrenergic α1197
Histamine H171.1

Note: Data compiled from multiple sources. Ki values can vary between studies due to different experimental conditions.

Table 2: Comparative Receptor Binding Affinities (Ki, nM) of Various Atypical Antipsychotics

ReceptorOlanzapineClozapineRisperidoneQuetiapineAripiprazole
Dopamine D2 111253.31600.34
Serotonin 5-HT2A 45.40.161483.4
Histamine H1 71.1201161
Adrenergic α1 1970.8757
Muscarinic M1 321.9>1000>1000>1000

Note: This table provides a comparative overview. Absolute Ki values may differ across various reports.[8]

Key Experimental Protocols

The characterization of thienobenzodiazepine pharmacology relies on a suite of in vitro and in vivo experimental assays.

In Vitro Receptor Binding Assay: Competitive Radioligand Binding

This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the affinity of an unlabeled thienobenzodiazepine compound for a target receptor by measuring its ability to compete with and displace a radiolabeled ligand.

Methodology:

  • Membrane Preparation:

    • Utilize cell lines (e.g., HEK293, CHO) stably expressing the human recombinant receptor of interest (e.g., dopamine D2, serotonin 5-HT2A) or tissue homogenates from animal brains (e.g., rat striatum for D2 receptors).

    • Homogenize cells or tissue in a cold buffer and centrifuge to pellet the membranes containing the receptors.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances.

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Competitive Binding Reaction:

    • In a multi-well plate, incubate a fixed concentration of a specific radioligand (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors) with the prepared cell membranes.

    • Add a range of concentrations of the unlabeled thienobenzodiazepine test compound to compete for binding to the receptor.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing drug to saturate all specific binding sites).

    • Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.

  • Separation and Quantification:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters rapidly with ice-cold buffer to remove unbound radioactivity.

    • Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

In Vivo Behavioral Assays

Animal models are crucial for assessing the antipsychotic-like activity and potential for side effects of thienobenzodiazepines.

This test is used to predict the likelihood of a compound to induce extrapyramidal side effects (EPS), particularly parkinsonism.[9]

Objective: To measure the ability of a thienobenzodiazepine to induce catalepsy, a state of motor immobility and waxy flexibility.

Methodology:

  • Apparatus: A horizontal bar is elevated to a specific height (e.g., 9 cm for rats) above a flat surface.[10]

  • Procedure:

    • Administer the test compound (thienobenzodiazepine) or vehicle to the animal (e.g., rat) via a specific route (e.g., intraperitoneal, oral).

    • At predetermined time points after administration, gently place the animal's forepaws on the elevated bar.[11]

    • Measure the time (in seconds) the animal remains in this imposed posture. This is the descent latency.[12]

    • A cut-off time (e.g., 180 seconds) is typically used.

  • Data Analysis: The mean descent latency for each treatment group is calculated. A significant increase in the time spent on the bar compared to the vehicle group indicates a cataleptogenic effect. The dose that produces catalepsy in 50% of the animals (ED50) can be determined.[13]

The CAR test is a predictive model of antipsychotic efficacy. Antipsychotic drugs selectively suppress the conditioned avoidance response without impairing the unconditioned escape response.[14][15]

Objective: To evaluate the effect of a thienobenzodiazepine on the ability of an animal to learn and perform a response to avoid an aversive stimulus.

Methodology:

  • Apparatus: A shuttle box with two compartments separated by a door or opening. The floor of the box is a grid that can deliver a mild electric shock.

  • Procedure:

    • Acquisition/Training:

      • A conditioned stimulus (CS), such as a light or a tone, is presented for a short duration (e.g., 10 seconds).

      • If the animal moves to the other compartment during the CS presentation (an avoidance response), the CS is terminated, and no shock is delivered.

      • If the animal fails to move during the CS, an unconditioned stimulus (US), a mild foot shock, is delivered through the grid floor.

      • The animal can terminate the shock by moving to the other compartment (an escape response).

      • This training is repeated for a set number of trials.

    • Testing:

      • Once the animals are trained to consistently perform the avoidance response, they are treated with the thienobenzodiazepine or vehicle.

      • The animals are then re-tested in the shuttle box.

  • Data Analysis: The number of avoidance responses and escape failures are recorded for each animal. An effective antipsychotic will significantly decrease the number of avoidance responses at doses that do not increase the number of escape failures. The dose that inhibits the avoidance response by 50% (ED50) can be calculated.[13]

Signaling Pathways

Thienobenzodiazepines exert their pharmacological effects by modulating intracellular signaling cascades downstream of their target receptors.

Dopamine D2 Receptor Antagonism

D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins.[16] Antagonism of D2 receptors by thienobenzodiazepines blocks the inhibitory effects of dopamine on adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[17] This modulation of the cAMP/PKA pathway is a key mechanism underlying the antipsychotic effects of these drugs.[18]

D2_Antagonism cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gi->AC Inhibits Thieno Thienobenzodiazepine Thieno->D2R Blocks Dopamine Dopamine Dopamine->D2R Binds PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (Antipsychotic Effect) PKA->Response Phosphorylates Targets

Dopamine D2 Receptor Antagonism by Thienobenzodiazepines.
Serotonin 5-HT2A Receptor Inverse Agonism

Many atypical antipsychotics, including thienobenzodiazepines, act as inverse agonists at the 5-HT2A receptor.[19] This means they not only block the effects of serotonin but also reduce the receptor's basal, constitutive activity. 5-HT2A receptors are coupled to Gq/11 proteins, which activate phospholipase C (PLC).[20] Inverse agonism at 5-HT2A receptors by thienobenzodiazepines leads to the inhibition of the PLC pathway, resulting in decreased production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and consequently, a reduction in intracellular calcium release and Protein Kinase C (PKC) activation.[19][20]

5-HT2A Receptor Inverse Agonism by Thienobenzodiazepines.
Muscarinic M1 Receptor Antagonism

Muscarinic M1 receptors are coupled to Gq/11 proteins and, similar to 5-HT2A receptors, activate the phospholipase C signaling pathway.[21] Antagonism of M1 receptors by thienobenzodiazepines blocks the action of acetylcholine, leading to a downstream inhibition of PLC, reduced IP3 and DAG formation, and consequently decreased intracellular calcium and PKC activation. This mechanism is responsible for the anticholinergic side effects associated with some thienobenzodiazepines.[22]

M1_Antagonism cluster_membrane Cell Membrane M1R Muscarinic M1 Receptor Gq Gq/11 Protein M1R->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 Gq->PLC Activates Thieno Thienobenzodiazepine Thieno->M1R Blocks ACh Acetylcholine ACh->M1R Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (Anticholinergic Effects) Ca->Response PKC->Response

Muscarinic M1 Receptor Antagonism by Thienobenzodiazepines.

Conclusion

The thienobenzodiazepine class of compounds has a rich and complex pharmacology that is central to their clinical utility as atypical antipsychotics. Their characteristic multi-receptor binding profile, dominated by potent dopamine D2 and serotonin 5-HT2A antagonism, provides a foundation for their efficacy. A thorough understanding of their receptor affinities, the experimental methods used to characterize them, and the intricate signaling pathways they modulate is essential for researchers, scientists, and drug development professionals working to advance the treatment of severe mental illnesses. Future research in this area will likely focus on refining the receptor interaction profiles of new thienobenzodiazepine derivatives to optimize therapeutic efficacy while minimizing adverse effects.

References

Methodological & Application

Flumezapine: Application Notes and Protocols for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Flumezapine is an investigational compound that was abandoned during clinical trials due to toxicity concerns. It is not approved for human use. These application notes are intended for preclinical research purposes only. All experiments should be conducted in accordance with institutional and national guidelines for animal care and use. Due to the limited availability of specific binding affinity data for this compound, quantitative data for its close structural and pharmacological analog, olanzapine, is provided as a reference.

Introduction

This compound (formerly LY-120363) is a thieno[2,3-b][1]benzodiazepine derivative that exhibits potent antagonism at dopamine D2 and serotonin 5-HT2A receptors.[2][3] Structurally, it is a fluorine-substituted analog of the atypical antipsychotic olanzapine. Its pharmacological profile suggests its utility as a research tool for investigating the roles of dopaminergic and serotonergic systems in various neurobiological processes and preclinical models of neuropsychiatric disorders.

Mechanism of Action

This compound functions as a potent antagonist of central dopamine and serotonin receptors.[2] Like other atypical antipsychotics, its activity is primarily attributed to its ability to block D2 receptors in the mesolimbic pathway and 5-HT2A receptors in cortical regions. The antagonism of 5-HT2A receptors is thought to modulate and enhance dopamine release in certain brain areas, which may contribute to a lower incidence of extrapyramidal side effects compared to typical antipsychotics. This compound has been shown to have an antidopaminergic to anticholinergic ratio five times higher than that of clozapine, indicating a strong dopamine receptor blockade with comparatively weaker anticholinergic properties.

Quantitative Data: Receptor Binding Profile

Specific Ki values for this compound are not widely published. The tables below present the binding affinities (Ki in nM) of its close analog, olanzapine, for a range of human recombinant receptors. This data is provided to offer a likely profile for this compound and to aid in experimental design.

Table 1: Olanzapine Binding Affinities for Dopamine and Serotonin Receptors

Receptor Ki (nM)
Dopamine D1 31
Dopamine D2 11-21.4
Dopamine D4 27
Serotonin 5-HT2A 4-7.3
Serotonin 5-HT2C 11-102
Serotonin 5-HT3 57

| Serotonin 5-HT6 | 7-10 |

Data compiled from multiple sources.

Table 2: Olanzapine Binding Affinities for Other Neurotransmitter Receptors

Receptor Ki (nM)
Muscarinic M1 2.5
Histamine H1 7-30

| α1-Adrenergic | 19 |

Data compiled from multiple sources.

Signaling Pathways

This compound's antagonism of D2 and 5-HT2A receptors interrupts their respective downstream signaling cascades.

Dopamine D2 Receptor Antagonism

D2 receptors are Gαi-coupled, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. By blocking this receptor, this compound prevents this inhibition, thereby maintaining or increasing cAMP levels, which in turn affects the activity of Protein Kinase A (PKA) and downstream signaling.

D2_Antagonism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds Gai Gαi D2R->Gai Inhibits This compound This compound This compound->D2R Blocks AC Adenylyl Cyclase Gai->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA PKA cAMP->PKA Activates Downstream Downstream Signaling PKA->Downstream Phosphorylates

Dopamine D2 receptor antagonist signaling pathway.
Serotonin 5-HT2A Receptor Antagonism

5-HT2A receptors are coupled to the Gαq signaling pathway. Agonist binding activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of Protein Kinase C (PKC). This compound blocks this cascade at the receptor level.

HT2A_Antagonism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Binds Gaq Gαq HT2AR->Gaq Activates This compound This compound This compound->HT2AR Blocks PLC Phospholipase C Gaq->PLC Activates PIP2 PIP2 IP3 IP3 PIP2->IP3 Cleaves PLC DAG DAG PIP2->DAG Cleaves PLC Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC

Serotonin 5-HT2A receptor antagonist signaling pathway.

Experimental Protocols

Protocol 1: In Vitro Radioligand Binding Assay (Competition)

This protocol is a representative method for determining the binding affinity of this compound for D2 or 5-HT2A receptors.

Objective: To determine the inhibitory constant (Ki) of this compound at a specific receptor by measuring its ability to compete with a known radioligand.

Materials:

  • This compound

  • Cell membranes expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with human D2 or 5-HT2A receptors)

  • Radioligand (e.g., [3H]-Spiperone for D2, [3H]-Ketanserin for 5-HT2A)

  • Unlabeled competitor for non-specific binding (e.g., Haloperidol for D2, Mianserin for 5-HT2A)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • 96-well plates

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then create serial dilutions in the assay buffer.

    • Dilute the cell membrane preparation in ice-cold assay buffer to a final concentration that yields adequate signal (typically 10-50 µg protein per well).

    • Prepare solutions of the radioligand at a concentration close to its Kd and the unlabeled competitor at a high concentration (e.g., 10 µM).

  • Assay Setup:

    • In a 96-well plate, add reagents in the following order for each condition (in triplicate):

      • Total Binding: 50 µL buffer, 50 µL radioligand, 100 µL membrane suspension.

      • Non-specific Binding: 50 µL unlabeled competitor, 50 µL radioligand, 100 µL membrane suspension.

      • Competition: 50 µL this compound dilution, 50 µL radioligand, 100 µL membrane suspension.

  • Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific counts from total counts.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (concentration of this compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vivo Antagonism of Agonist-Induced Corticosterone Release

This protocol is based on the methodology used in early in vivo characterization of this compound.[2]

Objective: To assess the in vivo antagonist potency of this compound at D2 and 5-HT2A receptors by measuring its ability to block the elevation of serum corticosterone induced by specific agonists.

Materials:

  • Male Wistar rats (200-250g)

  • This compound

  • Dopamine agonist (e.g., Pergolide)

  • Serotonin agonist (e.g., Quipazine)[4]

  • Vehicle (e.g., saline or 0.5% methylcellulose)

  • Anesthetic for blood collection (e.g., isoflurane or CO2)

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • Corticosterone ELISA or RIA kit

Procedure:

  • Animal Acclimation: House animals under standard conditions (12h light/dark cycle, food and water ad libitum) for at least one week before the experiment. Handle animals daily to minimize stress.

  • Drug Administration:

    • Divide animals into groups (n=6-8 per group): Vehicle + Vehicle, Vehicle + Agonist, this compound + Agonist.

    • Administer this compound (or vehicle) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at various doses. The typical pretreatment time is 30-60 minutes.

    • Administer the agonist (Pergolide or Quipazine, typically 0.1-1 mg/kg and 5-10 mg/kg i.p., respectively) or vehicle.[4]

  • Blood Collection:

    • At the time of peak agonist effect (typically 30-60 minutes post-injection), anesthetize the animals and collect trunk blood following decapitation or collect blood via cardiac puncture.[4]

  • Sample Processing:

    • Allow blood to clot on ice, then centrifuge at 3000 x g for 15 minutes at 4°C to separate serum.

    • Store serum samples at -80°C until analysis.

  • Corticosterone Measurement:

    • Quantify corticosterone levels in the serum samples using a commercial ELISA or RIA kit, following the manufacturer’s instructions.

  • Data Analysis:

    • Calculate the mean serum corticosterone concentration for each group.

    • Compare the agonist-treated group to the vehicle control to confirm a significant increase in corticosterone.

    • Determine the dose-dependent effect of this compound on attenuating the agonist-induced corticosterone response using ANOVA followed by post-hoc tests.

    • Calculate the ED50 (the dose of this compound that causes 50% inhibition of the agonist effect).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for characterizing a novel compound like this compound as a research tool.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation cluster_analysis Data Analysis & Interpretation Binding Radioligand Binding Assays (Determine Ki at D2, 5-HT2A, etc.) Functional Functional Assays (e.g., cAMP accumulation, Ca²⁺ flux) Binding->Functional Confirm functional antagonism Analysis Calculate IC50, Ki, ED50 Statistical Analysis Binding->Analysis PK Pharmacokinetics (Determine brain penetration, half-life) Functional->PK Proceed if potent & selective Functional->Analysis PD Pharmacodynamics (e.g., Corticosterone model) PK->PD Inform dose selection Behavior Behavioral Models (e.g., Locomotor activity, prepulse inhibition) PD->Behavior Confirm target engagement PD->Analysis Behavior->Analysis Conclusion Establish Potency, Selectivity, and In Vivo Efficacy Analysis->Conclusion

Workflow for characterizing a CNS research tool.

References

Application Note: A Framework for Investigating Drug-Induced Hepatotoxicity of Flumezapine, a Novel Antipsychotic Agent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Drug-induced liver injury (DILI) is a leading cause of acute liver failure and a significant reason for the termination of drug development programs and the withdrawal of approved drugs from the market.[1][2] Therefore, a thorough evaluation of the hepatotoxic potential of new chemical entities is a critical component of preclinical safety assessment. This document provides a comprehensive framework and detailed protocols for studying the potential hepatotoxicity of "Flumezapine," a hypothetical novel atypical antipsychotic agent. The methodologies described are based on established principles of toxicology and knowledge of structurally related compounds, such as olanzapine and clozapine, which are known to have varying degrees of hepatotoxic potential.[3][4][5]

The pathogenesis of DILI is complex and can involve direct toxicity of the drug or its metabolites, as well as idiosyncratic reactions.[3][6] For antipsychotic drugs, mechanisms such as the formation of reactive metabolites, mitochondrial dysfunction, and oxidative stress are of particular concern.[3][7][8][9] This application note outlines a tiered approach, beginning with in vitro screening assays and progressing to more complex mechanistic studies and in vivo models, to build a comprehensive safety profile for this compound.

Experimental Workflow for Hepatotoxicity Assessment

The following diagram outlines a logical workflow for the preclinical evaluation of this compound-induced hepatotoxicity.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment A Initial Cytotoxicity Screening (e.g., HepG2 cells) B Mechanistic Studies in Primary Human Hepatocytes A->B If cytotoxic C Reactive Metabolite Screening A->C D Assess Mitochondrial Function (e.g., Seahorse, JC-1) B->D E Measure Oxidative Stress (e.g., ROS, GSH levels) B->E F Acute Toxicity Study (Rodent Model) B->F Confirm in vivo relevance J Integrated Risk Assessment C->J D->J E->J H Serum Biomarker Analysis (ALT, AST, ALP, Bili) F->H I Histopathological Evaluation of Liver F->I G Sub-chronic Toxicity Study (Rodent Model) G->H G->I I->J

Caption: Preclinical workflow for assessing this compound hepatotoxicity.

Protocols for In Vitro Hepatotoxicity Assessment

In vitro models are essential for early-stage screening and for elucidating the mechanisms of toxicity.[10]

Protocol 1: Initial Cytotoxicity Screening in Immortalized Hepatocyte Cell Lines (e.g., HepG2)

This protocol serves as a preliminary screen to determine the concentration range at which this compound induces cell death.

Methodology:

  • Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Seeding: Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to attach for 24 hours.

  • Treatment: Prepare a serial dilution of this compound (e.g., 0.1 µM to 1000 µM) in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Acetaminophen).

  • Incubation: Incubate the plates for 24 and 48 hours.

  • Assessment of Cell Viability (MTT Assay):

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Assessment of Cell Membrane Integrity (LDH Assay):

    • Collect the cell culture supernatant.

    • Measure lactate dehydrogenase (LDH) release using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

Data Presentation:

Table 1: Hypothetical Dose-Response Data for this compound in HepG2 Cells (48h)

This compound (µM) Cell Viability (% of Control) LDH Leakage (% of Max)
0 (Vehicle) 100 ± 5.2 2.1 ± 0.5
1 98 ± 4.8 2.5 ± 0.6
10 95 ± 6.1 4.3 ± 1.1
50 75 ± 7.3 22.8 ± 3.4
100 52 ± 8.0 45.1 ± 5.2
250 21 ± 4.5 78.9 ± 6.8

| 500 | 8 ± 2.1 | 91.2 ± 4.9 |

Protocol 2: Mechanistic Evaluation in Primary Human Hepatocytes

Primary hepatocytes are considered the gold standard for in vitro toxicity testing as they retain many of the metabolic functions of the in vivo liver.[11] This protocol aims to investigate the involvement of mitochondrial dysfunction and oxidative stress.

Methodology:

  • Cell Culture: Culture cryopreserved primary human hepatocytes in a sandwich culture format (e.g., on collagen-coated plates with a Matrigel overlay) to maintain their phenotype and function.[11]

  • Treatment: Based on the results from Protocol 1, treat the hepatocytes with non-cytotoxic and cytotoxic concentrations of this compound for relevant time points (e.g., 6, 12, 24 hours).

  • Assessment of Mitochondrial Membrane Potential (MMP):

    • Use a fluorescent probe such as JC-1. In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In cells with depolarized mitochondria, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence.

    • Quantify the shift from red to green fluorescence using a fluorescence microscope or plate reader.

  • Assessment of Mitochondrial Respiration (Oxygen Consumption Rate - OCR):

    • Use a Seahorse XF Analyzer to measure the OCR.

    • After establishing a baseline OCR, inject this compound and subsequently inhibitors of the electron transport chain (e.g., oligomycin, FCCP, rotenone/antimycin A) to dissect the effects on basal respiration, ATP production, and maximal respiratory capacity.

  • Assessment of Intracellular Reactive Oxygen Species (ROS):

    • Load cells with a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

    • After treatment with this compound, measure the fluorescence intensity, which is proportional to the amount of intracellular ROS.

Data Presentation:

Table 2: Hypothetical Mechanistic Endpoints in Primary Human Hepatocytes

Treatment (24h) Mitochondrial Membrane Potential (% Decrease) ATP-linked Respiration (% of Control) Intracellular ROS (% Increase)
Vehicle Control 0 100 0
This compound (25 µM) 15 ± 3.1 85 ± 6.2 45 ± 8.3
This compound (100 µM) 48 ± 5.9 42 ± 7.5 180 ± 15.6

| Rotenone (Positive Control) | 65 ± 4.2 | 25 ± 5.1 | 250 ± 20.1 |

Potential Signaling Pathways in this compound Hepatotoxicity

Drug-induced cellular stress can activate specific signaling pathways that determine cell fate (survival or death). The c-Jun N-terminal kinase (JNK) pathway is a critical mediator of stress-induced apoptosis and necrosis in the liver.[12][13] Activation of JNK and its translocation to the mitochondria can trigger the mitochondrial permeability transition, leading to cell death.[13]

G This compound This compound Metabolism ReactiveMetabolite Reactive Metabolite This compound->ReactiveMetabolite ROS Oxidative Stress (ROS Generation) ReactiveMetabolite->ROS GSH_Depletion GSH Depletion ReactiveMetabolite->GSH_Depletion JNK_Activation JNK Activation ROS->JNK_Activation MitoDysfunction Mitochondrial Dysfunction MPT Mitochondrial Permeability Transition MitoDysfunction->MPT GSH_Depletion->MitoDysfunction Mito_JNK JNK Translocation to Mitochondria JNK_Activation->Mito_JNK Mito_JNK->MPT CellDeath Hepatocyte Necrosis / Apoptosis MPT->CellDeath

Caption: Potential JNK-mediated signaling pathway in this compound toxicity.

Protocols for In Vivo Hepatotoxicity Assessment

In vivo studies are necessary to understand the effects of this compound in a whole-organism context, accounting for complex pharmacokinetic and pharmacodynamic interactions.

Protocol 3: Acute Toxicity Study in Mice

This protocol aims to identify potential acute liver injury following high-dose administration of this compound.

Methodology:

  • Animals: Use male C57BL/6 mice, 8-10 weeks old.

  • Dosing: Administer this compound via oral gavage at three dose levels (e.g., 50, 150, 500 mg/kg) and a vehicle control. Doses should be selected based on in vitro data and preliminary dose-range finding studies.

  • Sample Collection: Collect blood samples via tail vein at 0, 6, 24, and 48 hours post-dose. Euthanize animals at 48 hours and collect liver tissue.

  • Serum Biomarker Analysis: Analyze serum for key liver injury markers:

    • Alanine aminotransferase (ALT)

    • Aspartate aminotransferase (AST)

    • Alkaline phosphatase (ALP)

    • Total Bilirubin (TBIL)

  • Histopathology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). A board-certified veterinary pathologist should evaluate the slides for evidence of necrosis, inflammation, steatosis, and cholestasis.

Data Presentation:

Table 3: Hypothetical Serum Biomarker Levels in Mice at 24h Post-Dose

Treatment Group ALT (U/L) AST (U/L) ALP (U/L)
Vehicle Control 35 ± 8 60 ± 12 150 ± 25
This compound (50 mg/kg) 42 ± 10 75 ± 15 165 ± 30
This compound (150 mg/kg) 250 ± 45* 380 ± 60* 210 ± 40
This compound (500 mg/kg) 1200 ± 210* 1850 ± 300* 280 ± 55*

  • Statistically significant difference from vehicle control (p < 0.05).

Biomarker Analysis for DILI

A comprehensive assessment of DILI involves measuring a panel of biomarkers that can indicate the type and severity of liver injury.

Table 4: Key Biomarkers for Assessing Drug-Induced Liver Injury

Biomarker Type Indication
Traditional Serum Markers
Alanine Aminotransferase (ALT) Hepatocellular Sensitive indicator of hepatocyte injury.[14]
Aspartate Aminotransferase (AST) Hepatocellular Less specific than ALT, also found in muscle.[15]
Alkaline Phosphatase (ALP) Cholestatic Indicates injury to bile duct epithelium.[16]
Total Bilirubin (TBIL) Liver Function Elevated levels indicate impaired liver function.[17]
Investigational/Mechanistic Markers
Glutamate Dehydrogenase (GLDH) Mitochondrial Specific marker for mitochondrial injury.[18]
Keratin-18 (K18) Apoptosis/Necrosis Full-length and caspase-cleaved forms can distinguish between apoptosis and necrosis.[19]
microRNA-122 (miR-122) Hepatocellular Highly liver-specific and can be an early indicator of injury.[18][19]

| High Mobility Group Box-1 (HMGB1) | Necrosis/Inflammation | Released from necrotic cells and acts as a danger signal.[20] |

The evaluation of drug-induced hepatotoxicity requires a multi-pronged approach that integrates data from various in vitro and in vivo models. The protocols and framework presented here provide a systematic strategy for characterizing the hepatotoxic potential of a novel antipsychotic agent like this compound. By starting with broad cytotoxicity screens and progressing to detailed mechanistic studies in primary human cells and confirmatory in vivo experiments, researchers can build a robust data package to inform risk assessment and guide clinical development. The early identification of potential liabilities and an understanding of the underlying mechanisms of toxicity are paramount to developing safer medicines.

References

Flumezapine as a Negative Control in Antipsychotic Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the development and evaluation of novel antipsychotic drugs, the use of appropriate controls is paramount to distinguish specific pharmacological effects from non-specific actions or toxicity. Flumezapine, a close structural analog of the atypical antipsychotic olanzapine, serves as a valuable negative control in preclinical studies.[1] Developed by Eli Lilly and Company under the research designation LY-120363, this compound's clinical development was halted due to concerns of liver and muscle toxicity.[1] This inherent toxicity, combined with its potent antipsychotic-like receptor binding profile, makes it an ideal tool to control for effects unrelated to the primary therapeutic mechanism of action of olanzapine and other thienobenzodiazepine derivatives.

These application notes provide a comprehensive overview of the rationale and practical application of this compound as a negative control. Detailed protocols for its use in key behavioral and toxicological assays are provided to facilitate rigorous experimental design.

Rationale for Use as a Negative Control

The utility of this compound as a negative control is multi-faceted:

  • Structural Similarity to Olanzapine: this compound differs from olanzapine only by the substitution of a fluorine atom for a hydrogen atom on the phenyl ring.[1] This minimal structural change allows researchers to investigate whether an observed biological effect of olanzapine is due to its specific pharmacophore or a more general property of the thienobenzodiazepine scaffold.

  • Similar Primary Receptor Antagonism: Like olanzapine, this compound is a potent antagonist of dopamine D2 and serotonin 5-HT2 receptors, the primary targets for antipsychotic efficacy.[2] This allows for the dissociation of on-target antipsychotic-like effects from other biological consequences.

  • Inherent Toxicity: The documented liver and muscle toxicity of this compound provides a clear, measurable endpoint that can be used to control for non-specific cellular stress or damage that might be confounded with the therapeutic effects of a test compound.[1]

Data Presentation

Comparative Receptor Binding Profiles

For comparative purposes, the receptor binding profile of the structurally similar and clinically used antipsychotic, olanzapine, is presented below.

Receptor SubtypeOlanzapine Ki (nM)
Dopamine Receptors
D131
D211
D348
D427
D542
Serotonin Receptors
5-HT1A1330
5-HT2A4
5-HT2C11
5-HT3146
5-HT610
Adrenergic Receptors
α119
α2230
Histamine Receptors
H17
Muscarinic Receptors
M12.5
M218
M325
M410
M54.3

Note: Ki values are compiled from various sources and should be considered approximate. The precise values can vary depending on the experimental conditions.

Experimental Protocols

The following protocols are designed to utilize this compound as a negative control to differentiate specific antipsychotic effects from non-specific toxicity.

Protocol 1: In Vivo Assessment of Antipsychotic-Like Activity using the Conditioned Avoidance Response (CAR) Test

The CAR test is a classic behavioral assay predictive of antipsychotic efficacy. Antipsychotics selectively suppress the conditioned avoidance response without impairing the unconditioned escape response.

Objective: To determine if a novel thienobenzodiazepine analog reduces conditioned avoidance responding, and to use this compound to control for the possibility that any observed effect is due to non-specific motor impairment or toxicity rather than specific antipsychotic-like activity.

Materials:

  • Test Compound (e.g., a novel olanzapine analog)

  • Olanzapine (positive control)

  • This compound (negative control)

  • Vehicle (e.g., 0.9% saline with 0.1% Tween 80)

  • Adult male Wistar or Sprague-Dawley rats (250-300 g)

  • Conditioned avoidance apparatus (shuttle box) with a grid floor capable of delivering a mild foot shock, a conditioned stimulus (e.g., a light or tone), and an automated system for recording responses.

Procedure:

  • Acclimation and Training:

    • Acclimate rats to the facility for at least one week before the experiment.

    • Train the rats in the shuttle box. Each trial consists of a conditioned stimulus (CS; e.g., a 10-second light and tone) followed by an unconditioned stimulus (US; e.g., a 0.5 mA foot shock for a maximum of 10 seconds).

    • An avoidance response is recorded if the rat moves to the other compartment of the shuttle box during the CS.

    • An escape response is recorded if the rat moves to the other compartment during the US.

    • A failure is recorded if the rat does not move to the other compartment during the CS or US.

    • Training continues until a stable baseline of >80% avoidance responding is achieved.

  • Drug Administration:

    • Randomly assign trained rats to the following treatment groups (n=8-10 per group):

      • Vehicle

      • Test Compound (at various doses)

      • Olanzapine (e.g., 1-10 mg/kg, intraperitoneally)

      • This compound (e.g., 1-10 mg/kg, intraperitoneally)

    • Administer the assigned treatment 30-60 minutes before the test session.

  • Testing:

    • Conduct a test session consisting of 20-30 trials.

    • Record the number of avoidance, escape, and failed responses for each animal.

Data Analysis:

  • Analyze the percentage of avoidance, escape, and failed responses for each group using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).

  • A significant decrease in avoidance responses with no significant change in escape responses for the Test Compound and Olanzapine groups compared to the vehicle group is indicative of antipsychotic-like activity.

  • The this compound group is expected to show a decrease in both avoidance and escape responses, or a significant increase in failed responses, which would be indicative of non-specific motor impairment or toxicity.

G cluster_0 Experimental Workflow start Start: Trained Rats (>80% Avoidance) groups Random Assignment to Treatment Groups start->groups vehicle Vehicle groups->vehicle test_compound Test Compound groups->test_compound olanzapine Olanzapine (Positive Control) groups->olanzapine This compound This compound (Negative Control) groups->this compound admin Drug Administration (i.p.) car_test Conditioned Avoidance Response (CAR) Test admin->car_test data Data Collection: % Avoidance % Escape % Failures car_test->data analysis Statistical Analysis (ANOVA) data->analysis end End: Interpretation of Results analysis->end

Workflow for the Conditioned Avoidance Response (CAR) Test.
Protocol 2: In Vivo Assessment of Serotonin 2A (5-HT2A) Receptor Antagonism using the DOI-Induced Head-Twitch Response (HTR) Test

The head-twitch response in rodents is a behavioral proxy for 5-HT2A receptor activation. Antagonists of this receptor, like many atypical antipsychotics, inhibit this behavior.

Objective: To assess the 5-HT2A receptor antagonist properties of a novel compound and to use this compound to control for non-specific motor effects that might inhibit the head-twitch response.

Materials:

  • Test Compound

  • Olanzapine (positive control)

  • This compound (negative control)

  • Vehicle

  • (-)-1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI) hydrochloride

  • Adult male C57BL/6J mice (20-25 g)

  • Observation chambers (e.g., clear cylindrical chambers)

Procedure:

  • Acclimation:

    • Acclimate mice to the facility for at least one week and to the observation chambers for 30 minutes prior to the experiment.

  • Drug Administration:

    • Randomly assign mice to treatment groups (n=8-10 per group):

      • Vehicle + Vehicle

      • Vehicle + DOI

      • Test Compound (at various doses) + DOI

      • Olanzapine (e.g., 0.1-1 mg/kg, intraperitoneally) + DOI

      • This compound (e.g., 0.1-1 mg/kg, intraperitoneally) + DOI

    • Administer the test compound, olanzapine, this compound, or vehicle 30 minutes before the DOI injection.

    • Administer DOI (e.g., 2.5 mg/kg, intraperitoneally).

  • Observation:

    • Immediately after DOI injection, place the mice individually into the observation chambers.

    • Record the number of head twitches for a period of 30 minutes.

Data Analysis:

  • Analyze the total number of head twitches for each group using a one-way ANOVA followed by a post-hoc test.

  • A significant reduction in DOI-induced head twitches in the Test Compound and Olanzapine groups compared to the Vehicle + DOI group indicates 5-HT2A receptor antagonism.

  • The this compound group will help to determine if a reduction in head twitches is due to 5-HT2A antagonism or to general motor suppression or toxicity. If this compound also reduces head twitches, further motor function tests (e.g., rotarod) may be necessary to differentiate the mechanisms.

G cluster_0 Signaling Pathway cluster_1 Antagonism DOI DOI (5-HT2A Agonist) Receptor 5-HT2A Receptor DOI->Receptor Gq Gq/11 Protein Activation Receptor->Gq PLC Phospholipase C (PLC) Activation Gq->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ and PKC Activation IP3_DAG->Ca_PKC HTR Head-Twitch Response Ca_PKC->HTR Olanzapine Olanzapine Olanzapine->Receptor Blocks This compound This compound This compound->Receptor Blocks

Signaling Pathway of DOI-Induced Head-Twitch Response and its Antagonism.
Protocol 3: In Vivo Assessment of Toxicity

This protocol outlines a basic acute toxicity study to compare the toxic effects of a test compound with this compound.

Objective: To evaluate the potential for liver and muscle toxicity of a novel compound, using this compound as a positive control for these adverse effects.

Materials:

  • Test Compound

  • This compound

  • Vehicle

  • Adult male Sprague-Dawley rats (250-300 g)

  • Equipment for blood collection and clinical chemistry analysis.

Procedure:

  • Acclimation and Dosing:

    • Acclimate rats for at least one week.

    • Randomly assign rats to treatment groups (n=6-8 per group):

      • Vehicle

      • Test Compound (at a high dose)

      • This compound (e.g., 20 mg/kg, intraperitoneally)

    • Administer a single dose of the assigned treatment.

  • Observation and Sample Collection:

    • Observe the animals for clinical signs of toxicity at regular intervals for 24-48 hours.

    • At the end of the observation period, collect blood samples via cardiac puncture under anesthesia.

    • Euthanize the animals and collect liver and skeletal muscle tissue for histopathological analysis.

  • Biochemical Analysis:

    • Measure plasma levels of:

      • Alanine aminotransferase (ALT)

      • Aspartate aminotransferase (AST)

      • Creatine phosphokinase (CPK)

Data Analysis:

  • Analyze the plasma enzyme levels using a one-way ANOVA and a post-hoc test.

  • A significant elevation in ALT, AST, and/or CPK in the this compound group is expected.

  • The absence of such elevations in the Test Compound group would suggest a lower potential for liver and muscle toxicity compared to this compound.

G cluster_0 Logical Relationship of Controls cluster_1 Desired Outcome Test_Compound Test Compound (e.g., Novel Olanzapine Analog) Efficacy Antipsychotic-like Efficacy (e.g., CAR suppression) Test_Compound->Efficacy Shows Safety No Toxicity (e.g., Normal ALT/AST/CPK) Test_Compound->Safety Shows Olanzapine Olanzapine (Positive Control for Efficacy) Olanzapine->Efficacy Shows This compound This compound (Negative Control for Safety/ Positive Control for Toxicity) This compound->Efficacy May show, but confounded by... This compound->Safety Does NOT show

Logical Relationship of this compound as a Negative Control.

Conclusion

This compound is a valuable, albeit discontinued, investigational drug that can be effectively employed as a negative control in antipsychotic drug discovery and development. Its structural and pharmacological similarity to olanzapine, coupled with its known toxicological profile, allows for the dissection of specific therapeutic effects from non-specific actions and toxicity. The protocols provided herein offer a framework for the practical application of this compound in this important role, ultimately contributing to the development of safer and more effective antipsychotic medications.

References

Application Notes and Protocols for In Vitro Assessment of Flumezapine Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumezapine is an investigational antipsychotic agent that was discontinued during clinical development due to concerns regarding liver and muscle toxicity.[1] As a thienobenzodiazepine derivative, it is structurally similar to olanzapine and clozapine. Understanding the toxicological profile of this compound is crucial for compound candidate selection and development. These application notes provide a comprehensive overview and detailed protocols for the in vitro assessment of this compound's potential toxicity, focusing on cytotoxicity, genotoxicity, hepatotoxicity, neurotoxicity, and myotoxicity.

Given the limited publicly available toxicity data for this compound, the quantitative data presented for comparative purposes are derived from studies on its structural analogs, olanzapine and clozapine. These data serve as a reference to guide the experimental design and interpretation of results for this compound.

Data Presentation: Comparative In Vitro Toxicity Data

The following tables summarize quantitative toxicity data for olanzapine and clozapine, which can be used as a benchmark for assessing the relative toxicity of this compound.

Table 1: Cytotoxicity Data (IC50 values)

CompoundCell LineAssayIC50 (µM)Reference
OlanzapineADSCsViability~25[2]
ClozapineADSCsViability~50[2]
ClozapineSH-SY5YViability>50 µg/mL[3]
HaloperidolSH-SY5YViability<25 µg/mL[3]

ADSCs: Adipose-derived Stem Cells

Table 2: Genotoxicity Data

CompoundAssayCell LineObservationReference
OlanzapineSister Chromatid ExchangeHuman LymphocytesNo significant increase in SCEs up to 160 µM[4]
OlanzapineMicronucleus AssayHuman LymphocytesNo genotoxic effect at non-cytotoxic concentrations[5][6]
ClozapineNot SpecifiedNot SpecifiedAssociated with chromosomal aberrations in some studiesInferred from general knowledge

Table 3: Hepatotoxicity Data

CompoundCell LineAssayEndpointObservationReference
OlanzapineHepG2MTSDecreased cell viabilityLess toxic than haloperidol[7]
OlanzapineFaoLDH ReleaseIncreased LDH release with H2O2 co-treatment[8]

Table 4: Neurotoxicity Data

CompoundCell LineAssayEndpointObservationReference
OlanzapinePC12Neurite OutgrowthEnhanced NGF-induced neurite outgrowth at 40 µM[1][9]
ClozapinePC12Neurite OutgrowthEnhanced NGF-induced neurite outgrowth at 10 µM[1]
ClozapineSH-SY5YCaspase 3 ActivityIncreased activity at 10 and 25 µM[10]

Experimental Protocols

Detailed methodologies for key in vitro toxicity assays are provided below. These protocols are intended as a starting point and may require optimization for specific cell lines and experimental conditions.

Cytotoxicity Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.[1][9][10][11] The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • After incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.[10]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).

Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)

Principle: The comet assay is a sensitive method for detecting DNA damage at the level of the individual cell.[3][12] Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and single-strand breaks, migrates away from the nucleus, forming a "comet tail." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[3]

Protocol:

  • Cell Preparation and Treatment:

    • Treat cells in suspension or as a monolayer with various concentrations of this compound (e.g., 1, 10, 50 µM) for a short duration (e.g., 2-4 hours). Include a positive control (e.g., H2O2) and a vehicle control.

  • Slide Preparation:

    • Mix a low density of treated cells with low melting point agarose.

    • Pipette the cell-agarose suspension onto a pre-coated microscope slide.

    • Allow the agarose to solidify at 4°C.

  • Lysis:

    • Immerse the slides in a cold, freshly prepared lysis buffer (containing high salt and detergents) for at least 1 hour at 4°C.[13]

  • Alkaline Unwinding and Electrophoresis:

    • Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13).

    • Allow the DNA to unwind for 20-40 minutes.

    • Apply a voltage (e.g., 25 V) for 20-30 minutes.

  • Neutralization and Staining:

    • Gently rinse the slides with a neutralization buffer.

    • Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

  • Data Acquisition and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Capture images and analyze them using specialized software to quantify DNA damage (e.g., % tail DNA, tail moment).

Hepatotoxicity Assessment: Lactate Dehydrogenase (LDH) Release Assay

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[14] The LDH assay measures the amount of LDH released, which is proportional to the extent of cytotoxicity.

Protocol:

  • Cell Culture and Treatment:

    • Seed hepatocytes or a relevant liver cell line (e.g., HepG2) in a 96-well plate.[7][15]

    • Treat the cells with different concentrations of this compound for 24-48 hours. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and vehicle control.

  • Supernatant Collection:

    • Centrifuge the plate at a low speed (e.g., 250 x g) for 10 minutes to pellet the cells.[16]

    • Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains lactate, NAD+, and a tetrazolium salt).

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for up to 30 minutes, protected from light.[14]

  • Data Acquisition:

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] x 100

Neurotoxicity Assessment: Neurite Outgrowth Assay

Principle: This assay assesses the ability of a compound to interfere with the growth and extension of neurites from neuronal cells.[6][17] Inhibition of neurite outgrowth is a key indicator of potential developmental neurotoxicity.

Protocol:

  • Cell Culture:

    • Use a suitable neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons.[1][3] For PC12 cells, prime them with a low concentration of Nerve Growth Factor (NGF) to induce differentiation.

    • Seed the cells on plates coated with an appropriate substrate (e.g., poly-L-lysine, laminin).[4]

  • Compound Exposure:

    • Treat the differentiating or mature neurons with various concentrations of this compound. Include a positive control for neurite inhibition (e.g., nocodazole) and a vehicle control.

    • Incubate for a period sufficient to allow for neurite extension (e.g., 48-72 hours).

  • Immunostaining:

    • Fix the cells with paraformaldehyde.

    • Permeabilize the cells with a detergent (e.g., Triton X-100).

    • Stain the neurons with an antibody against a neuronal marker, such as β-III tubulin, to visualize the neurites.

    • Use a fluorescently labeled secondary antibody for detection.

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system or a fluorescence microscope.

    • Use automated image analysis software to quantify various neurite parameters, such as total neurite length, number of neurites per cell, and number of branch points.[17]

Myotoxicity Assessment: Creatine Kinase (CK) Activity Assay

Principle: Creatine kinase is an enzyme that is highly expressed in muscle cells. Its release into the culture medium is an indicator of muscle cell damage.[18] This assay measures the enzymatic activity of CK in the cell culture supernatant.

Protocol:

  • Cell Culture and Treatment:

    • Culture myoblasts (e.g., C2C12 cell line) and induce differentiation into myotubes.

    • Treat the myotubes with different concentrations of this compound for 24-48 hours. Include a positive control for myotoxicity (e.g., a statin) and a vehicle control.

  • Supernatant Collection:

    • Collect the cell culture supernatant from each well.

  • CK Activity Measurement:

    • Use a commercial creatine kinase activity assay kit. These kits typically involve a coupled enzyme reaction that leads to the production of NADPH, which can be measured spectrophotometrically at 340 nm.[19]

    • Follow the manufacturer's protocol for the reaction setup and incubation.

  • Data Acquisition:

    • Measure the absorbance at 340 nm over time to determine the rate of NADPH production.

  • Data Analysis:

    • Calculate the CK activity in each sample based on the rate of absorbance change and a standard curve.

    • Express the results as units of CK activity per volume of supernatant or normalized to the total protein content of the cells.

Visualization of Potential Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate potential signaling pathways that may be involved in this compound-induced toxicity, based on the known effects of related antipsychotic drugs.

Hepatotoxicity Signaling Pathway

Hepatotoxicity_Pathway cluster_drug This compound cluster_cell Hepatocyte This compound This compound Metabolism CYP450 Metabolism This compound->Metabolism ROS Reactive Oxygen Species (ROS) Generation Metabolism->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction ER_Stress Endoplasmic Reticulum Stress ROS->ER_Stress JNK_Activation JNK Activation Mitochondrial_Dysfunction->JNK_Activation Necrosis Necrosis Mitochondrial_Dysfunction->Necrosis ER_Stress->JNK_Activation Apoptosis Apoptosis JNK_Activation->Apoptosis Cell_Death Hepatocyte Death Apoptosis->Cell_Death Necrosis->Cell_Death

Caption: Putative signaling cascade in this compound-induced hepatotoxicity.

Myotoxicity Signaling Pathway

Myotoxicity_Pathway cluster_drug This compound cluster_cell Myocyte This compound This compound Receptor_Binding Receptor Binding (D2/5-HT2A Antagonism) This compound->Receptor_Binding Calcium_Dysregulation Intracellular Ca2+ Dysregulation Receptor_Binding->Calcium_Dysregulation Mitochondrial_Damage Mitochondrial Damage Calcium_Dysregulation->Mitochondrial_Damage CK_Release Creatine Kinase (CK) Release Mitochondrial_Damage->CK_Release Cell_Injury Myocyte Injury Mitochondrial_Damage->Cell_Injury CK_Release->Cell_Injury

Caption: Proposed mechanism of this compound-induced myotoxicity.

Neurotoxicity Signaling Pathway

Neurotoxicity_Pathway cluster_drug This compound cluster_cell Neuron This compound This compound Receptor_Antagonism Dopamine (D2) & Serotonin (5-HT2A) Receptor Antagonism This compound->Receptor_Antagonism Signaling_Alteration Alteration of Downstream Signaling Cascades (e.g., Akt, ERK) Receptor_Antagonism->Signaling_Alteration Cytoskeletal_Instability Cytoskeletal Instability Signaling_Alteration->Cytoskeletal_Instability Apoptosis_Induction Induction of Apoptosis (e.g., via Caspase-3) Signaling_Alteration->Apoptosis_Induction Neurite_Retraction Neurite Retraction/ Inhibition of Outgrowth Cytoskeletal_Instability->Neurite_Retraction Neuronal_Dysfunction Neuronal Dysfunction/ Cell Death Neurite_Retraction->Neuronal_Dysfunction Apoptosis_Induction->Neuronal_Dysfunction

Caption: Potential pathways of this compound-mediated neurotoxicity.

Experimental Workflow for In Vitro Toxicity Assessment

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis & Interpretation Select_Cells Select Relevant Cell Lines Prepare_Compound Prepare this compound Stock Solutions Select_Cells->Prepare_Compound Cytotoxicity Cytotoxicity Assays (e.g., MTT) Prepare_Compound->Cytotoxicity Genotoxicity Genotoxicity Assays (e.g., Comet) Prepare_Compound->Genotoxicity Organ_Toxicity Organ-Specific Toxicity (Hepatotoxicity, Neurotoxicity, Myotoxicity) Prepare_Compound->Organ_Toxicity Data_Quantification Data Quantification (IC50, % DNA damage, etc.) Cytotoxicity->Data_Quantification Genotoxicity->Data_Quantification Organ_Toxicity->Data_Quantification Pathway_Analysis Signaling Pathway Analysis Data_Quantification->Pathway_Analysis Risk_Assessment Toxicological Risk Assessment Pathway_Analysis->Risk_Assessment

Caption: A streamlined workflow for assessing this compound's in vitro toxicity.

References

Application Notes and Protocols for Studying Flumezapine-Induced Myotoxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumezapine is an atypical antipsychotic agent with a pharmacological profile characterized by potent antagonism of dopamine D2 and serotonin 5-HT2A receptors. While clinically effective, there is a potential for adverse effects, including myotoxicity, a known class effect for some antipsychotic drugs. These application notes provide a comprehensive framework for utilizing animal models to investigate the potential for this compound-induced myotoxicity. The protocols outlined below are designed to enable researchers to assess muscle damage, elucidate underlying mechanisms, and establish a preclinical safety profile for this compound and related compounds. The proposed models and methodologies are based on established practices for evaluating drug-induced myotoxicity for other pharmaceutical agents with similar pharmacological profiles, such as olanzapine and clozapine.

Proposed Animal Model

The recommended animal model for initial studies of this compound-induced myotoxicity is the Sprague-Dawley rat . This strain is widely used in toxicological studies due to its well-characterized physiology and genetic stability. Both male and female rats should be included in the study to assess for potential sex-dependent differences in myotoxic sensitivity.

Animal Husbandry:

  • Age: 8-10 weeks at the start of the study.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (55 ± 10%).

  • Diet: Standard laboratory chow and water should be provided ad libitum.

Experimental Design and Protocols

A robust experimental design is crucial for accurately assessing this compound-induced myotoxicity. The following protocols are recommended:

Dose-Response and Time-Course Study

This initial study aims to determine the dose-dependent and time-dependent effects of this compound on muscle tissue.

Experimental Workflow:

G cluster_0 Animal Acclimatization cluster_1 Dosing Regimen cluster_2 Sample Collection cluster_3 Analysis acclimatization Acclimatize Sprague-Dawley rats for 7 days randomization Randomize into vehicle and this compound groups acclimatization->randomization dosing Administer vehicle or this compound (e.g., 1, 5, 10 mg/kg) daily for 14 days randomization->dosing collection Collect blood and muscle tissue at specified time points (e.g., 24h, 7d, 14d) dosing->collection biochemistry Serum CK and Myoglobin Assays collection->biochemistry histopathology H&E Staining of Muscle Tissue collection->histopathology emg Electromyography (optional) collection->emg

Figure 1: Experimental workflow for the dose-response and time-course study.

Protocol:

  • Animal Groups:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose in sterile water).

    • Group 2: this compound (Low Dose, e.g., 1 mg/kg).

    • Group 3: this compound (Mid Dose, e.g., 5 mg/kg).

    • Group 4: this compound (High Dose, e.g., 10 mg/kg). (n=8 per group per time point)

  • Drug Administration: Administer this compound or vehicle orally (gavage) once daily for 14 consecutive days.

  • Sample Collection: At 24 hours, 7 days, and 14 days post-initial dosing, a subset of animals from each group will be euthanized for sample collection.

    • Blood Collection: Collect blood via cardiac puncture. Allow the blood to clot and centrifuge to obtain serum for biochemical analysis.

    • Muscle Tissue Collection: Excise the gastrocnemius and soleus muscles. One portion should be fixed in 10% neutral buffered formalin for histopathology, and another portion should be snap-frozen in liquid nitrogen and stored at -80°C for potential molecular analysis.

Serum Creatine Kinase (CK) and Myoglobin Assays

Elevated serum levels of CK and myoglobin are key biomarkers of muscle damage.

Protocol for Creatine Kinase Assay:

  • Thaw serum samples on ice.

  • Use a commercial creatine kinase activity assay kit.

  • Prepare a standard curve using the provided standards.

  • In a 96-well plate, add 50 µL of each serum sample, standard, and control to separate wells.

  • Add 100 µL of the master reaction mix to each well.

  • Incubate the plate at 37°C for 10 minutes, protected from light.

  • Measure the absorbance at 340 nm at two time points (T1 and T2) to determine the rate of reaction.[1]

  • Calculate CK activity based on the change in absorbance over time and the standard curve.

Protocol for Myoglobin Assay:

  • Thaw serum samples on ice.

  • Use a commercial rat myoglobin ELISA kit.

  • Prepare standards and samples according to the kit's instructions.

  • Add 100 µL of prepared standards and samples to the appropriate wells of the antibody-coated microplate.

  • Incubate for 1 hour at room temperature.

  • Wash the wells five times with the provided wash buffer.

  • Add 100 µL of HRP-conjugated detection antibody to each well and incubate for 30 minutes.

  • Wash the wells again as described in step 6.

  • Add 100 µL of TMB substrate and incubate for 15 minutes in the dark.

  • Stop the reaction by adding 50 µL of stop solution.

  • Read the absorbance at 450 nm within 30 minutes.

  • Calculate myoglobin concentration from the standard curve.

Histopathological Examination

Histopathological analysis of muscle tissue provides direct evidence of myotoxicity.

Protocol for Hematoxylin and Eosin (H&E) Staining:

  • Fixation: Fix muscle tissue in 10% neutral buffered formalin for 24-48 hours.

  • Processing: Dehydrate the tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.

  • Sectioning: Cut 5 µm thick sections using a microtome and mount on glass slides.

  • Deparaffinization and Rehydration:

    • Incubate slides at 60°C for 20 minutes.

    • Wash in xylene (2 x 3 minutes).

    • Rehydrate through 100% ethanol (2 x 3 minutes), 95% ethanol (1 minute), and 70% ethanol (1 minute).

    • Rinse in distilled water.

  • Staining:

    • Immerse in Harris' hematoxylin for 5 minutes.

    • Rinse in running tap water.

    • Differentiate in 1% acid alcohol for a few seconds.

    • Blue in Scott's tap water substitute for 1 minute.

    • Rinse in running tap water.

    • Counterstain in eosin Y solution for 1-2 minutes.

  • Dehydration and Mounting:

    • Dehydrate through graded ethanol solutions (95% and 100%).

    • Clear in xylene.

    • Mount with a coverslip using a permanent mounting medium.

  • Microscopic Examination: Examine the stained sections under a light microscope for signs of myotoxicity, such as myofiber necrosis, degeneration, regeneration (centrally located nuclei), inflammation, and fibrosis.[2][3][4][5][6]

Electromyography (EMG) - Optional

EMG can be used to assess the electrical activity of muscles and can detect myopathic changes.

Protocol for EMG in Rats:

  • Anesthetize the rat (e.g., with isoflurane).

  • Insert a monopolar needle electrode into the belly of the target muscle (e.g., gastrocnemius).

  • Place a reference electrode subcutaneously nearby and a ground electrode on the tail.

  • Record spontaneous electrical activity at rest and insertional activity.

  • Analyze the motor unit action potentials (MUAPs) for myopathic changes, such as decreased amplitude and duration, and an increased number of polyphasic potentials.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Serum Biomarkers of Myotoxicity

Treatment GroupTime PointSerum CK (U/L)Serum Myoglobin (ng/mL)
Vehicle Control24 hours
7 days
14 days
This compound (1 mg/kg)24 hours
7 days
14 days
This compound (5 mg/kg)24 hours
7 days
14 days
This compound (10 mg/kg)24 hours
7 days
14 days

Data to be presented as mean ± SEM.

Table 2: Histopathological Scoring of Myotoxicity

Treatment GroupTime PointMyofiber NecrosisInflammationRegenerationFibrosis
Vehicle Control14 days
This compound (1 mg/kg)14 days
This compound (5 mg/kg)14 days
This compound (10 mg/kg)14 days

Scoring system: 0 = none, 1 = minimal, 2 = mild, 3 = moderate, 4 = marked.

Hypothesized Signaling Pathway for this compound-Induced Myotoxicity

The myotoxic effects of this compound are hypothesized to be multifactorial, stemming from its potent antagonism of dopamine and serotonin receptors.

G cluster_0 This compound Action cluster_1 Receptor Blockade cluster_2 Downstream Effects cluster_3 Cellular Outcome This compound This compound d2r Dopamine D2 Receptor Antagonism This compound->d2r ht2ar Serotonin 5-HT2A Receptor Antagonism This compound->ht2ar calcium Altered Intracellular Calcium Homeostasis d2r->calcium ht2ar->calcium ros Increased Reactive Oxygen Species (ROS) calcium->ros mitochondria Mitochondrial Dysfunction calcium->mitochondria ros->mitochondria myotoxicity Myotoxicity (Myofiber Necrosis, Inflammation) ros->myotoxicity mitochondria->myotoxicity

Figure 2: Hypothesized signaling pathway of this compound-induced myotoxicity.

Mechanism of Action:

This compound's antagonism of D2 and 5-HT2A receptors in skeletal muscle may disrupt normal signaling pathways that regulate calcium homeostasis.[7] Dysregulation of intracellular calcium can lead to mitochondrial dysfunction and an increase in the production of reactive oxygen species (ROS).[8] This oxidative stress can damage cellular components, including the sarcolemma, leading to increased membrane permeability, leakage of muscle enzymes like CK and myoglobin into the circulation, and ultimately, myofiber necrosis and inflammation. This proposed mechanism is similar to that suggested for other atypical antipsychotics like olanzapine and clozapine.[7][8][9]

References

Application Notes and Protocols for Flumezapine Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available data exists for Flumezapine. The following protocols and data are based on its known mechanism as a potent dopamine D2 and serotonin 5-HT2A receptor antagonist and are supplemented with information from studies on analogous compounds, such as olanzapine and other atypical antipsychotics. Researchers should perform dose-finding studies and validate these protocols for their specific experimental needs.

Introduction

This compound is a thienobenzodiazepine derivative that acts as a potent antagonist of central dopamine D2 and serotonin (5-HT2A) receptors.[1] Its pharmacological profile suggests potential applications in preclinical research for psychotic disorders. This compound has been shown to be more potent than clozapine and zotepine in antagonizing the effects of the dopamine agonist pergolide and the serotonin agonist quipazine in rats.[1] These application notes provide a framework for the preparation and administration of this compound in rodent models for behavioral and pharmacokinetic studies.

Quantitative Data Summary

Due to the limited specific data for this compound, the following tables include representative data from studies on this compound and analogous atypical antipsychotics to provide a comparative context for experimental design.

Table 1: Receptor Binding Affinity of this compound and Structurally Similar Antipsychotics

CompoundReceptor Affinity (Ki, nM)SpeciesReference
Dopamine D2 Serotonin 5-HT2A
This compound HighHighRat
Olanzapine 1.14Human
Clozapine 12.55Human
Risperidone 3.10.16Human

Table 2: Example Dosing for Antipsychotics in Rodent Behavioral Models

CompoundAnimal ModelDose Range (mg/kg)RouteBehavioral Test
This compound RatNot specified-Agonist-induced corticosterone elevation
Olanzapine Mouse0.1 - 3p.o.MK-801-induced hyperlocomotion
Haloperidol Rat0.05s.c.Conditioned avoidance response
Clozapine Rat1 - 10i.p.Spontaneous locomotor activity

Table 3: Representative Pharmacokinetic Parameters of Atypical Antipsychotics in Rats

CompoundRouteTmax (h)t½ (h)Bioavailability (%)
Olanzapine Oral (6 mg/kg)~0.752.5-
Flumazenil Oral (25 mg/kg)Rapid0.1428 ± 4
Olanzapine i.p.-3 - 5.2 (tissue)-

Note: This table provides examples for structurally related compounds to guide study design, as specific pharmacokinetic data for this compound is not currently available.

Experimental Protocols

This compound Solution Preparation (Analogous Protocol)

This protocol is based on methods for other thienobenzodiazepine derivatives, like olanzapine, which have poor water solubility.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween 80

  • Sterile 0.9% saline

  • Sterile vials

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh the required amount of this compound powder.

  • Dissolve the this compound in a small volume of DMSO. For example, create a stock solution by dissolving 10 mg of this compound in 100 µL of DMSO.

  • In a separate sterile vial, prepare the vehicle solution. A common vehicle for poorly soluble compounds is a mixture of DMSO, PEG400, Tween 80, and saline. A typical ratio is 5% DMSO, 40% PEG400, 5% Tween 80, and 50% saline.

  • Add the this compound stock solution to the vehicle to achieve the final desired concentration.

  • Vortex the solution vigorously for 1-2 minutes.

  • If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

  • Visually inspect the solution for any undissolved particles. The final solution should be clear.

  • Prepare fresh daily and protect from light.

Administration to Rodents

The route of administration can significantly impact the pharmacokinetic and pharmacodynamic profile of a compound. Common routes for antipsychotic administration in rodents include intraperitoneal (i.p.), subcutaneous (s.c.), and oral gavage (p.o.).

3.2.1. Intraperitoneal (i.p.) Injection

  • Animal Restraint: Gently restrain the mouse or rat, ensuring a firm but not restrictive grip. For rats, it is often helpful to have the animal in a supine position with its head tilted slightly downwards.

  • Injection Site: The injection should be made into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.

  • Procedure: Insert a 25-27 gauge needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity. Aspirate briefly to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel. Inject the this compound solution slowly. The typical injection volume for a mouse is 10 ml/kg and for a rat is 5 ml/kg.

  • Post-injection Monitoring: Observe the animal for any signs of distress or adverse reactions.

3.2.2. Subcutaneous (s.c.) Injection

  • Animal Restraint: Grasp the animal and lift the loose skin over the back, between the shoulder blades, to form a "tent".

  • Injection Site: The base of the skin tent is the target for the injection.

  • Procedure: Insert a 23-25 gauge needle into the base of the tented skin, parallel to the spine. Aspirate to check for blood. Inject the solution to form a small bleb under the skin.

  • Post-injection Monitoring: Monitor the animal for any signs of irritation at the injection site.

Behavioral Assessment: MK-801-Induced Hyperlocomotion (Analogous Protocol)

This model is commonly used to screen for antipsychotic efficacy.

Materials:

  • This compound solution

  • MK-801 (Dizocilpine) solution (0.2 mg/kg in saline)

  • Vehicle solution

  • Open field activity chambers equipped with photobeam sensors

  • Male mice (e.g., C57BL/6)

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.

  • Habituation: Place each mouse individually into an open field chamber and allow for a 30-minute habituation period.

  • Drug Administration:

    • Administer this compound (or vehicle) via the chosen route (e.g., i.p.). Doses should be determined from pilot studies.

    • 30 minutes after this compound administration, administer MK-801 (0.2 mg/kg, i.p.) or saline.

  • Data Collection: Immediately after the MK-801 injection, place the mice back into the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.

  • Data Analysis: Compare the locomotor activity of the this compound-treated groups to the vehicle-treated control group that received MK-801. A significant reduction in MK-801-induced hyperlocomotion suggests antipsychotic-like activity.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound acts as an antagonist at Dopamine D2 and Serotonin 5-HT2A receptors. The following diagram illustrates the canonical signaling pathways affected by this antagonism.

Flumezapine_Signaling cluster_D2 Dopamine D2 Receptor Pathway cluster_5HT2A Serotonin 5-HT2A Receptor Pathway Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Gi Gαi/o D2R->Gi Flumezapine_D2 This compound Flumezapine_D2->D2R AC_D2 Adenylate Cyclase Gi->AC_D2 cAMP_D2 cAMP AC_D2->cAMP_D2 ATP PKA_D2 PKA cAMP_D2->PKA_D2 Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Gq Gαq/11 HT2AR->Gq Flumezapine_5HT2A This compound Flumezapine_5HT2A->HT2AR PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Behavioral_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase arrow -> Animal_Acclimation Animal Acclimation (1 week) Drug_Prep This compound Solution Preparation Habituation Habituation to Test Apparatus (30 min) Drug_Prep->Habituation Flumezapine_Admin This compound/Vehicle Administration (i.p.) Habituation->Flumezapine_Admin Pre_treatment_wait Pre-treatment Period (30 min) Flumezapine_Admin->Pre_treatment_wait Challenge_Admin Challenge Drug (e.g., MK-801) Administration Pre_treatment_wait->Challenge_Admin Behavioral_Test Behavioral Recording (60-90 min) Challenge_Admin->Behavioral_Test Data_Extraction Data Extraction Behavioral_Test->Data_Extraction Stats_Analysis Statistical Analysis Data_Extraction->Stats_Analysis Results Results Interpretation Stats_Analysis->Results

References

Application Notes and Protocols for Flumezapine in Competitive Binding Assays at Dopamine D2 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumezapine is a potent antagonist of central dopamine and serotonin receptors.[1] In vitro radioligand binding assays have established its high affinity for the dopamine D2 receptor, a key target in the treatment of psychotic disorders.[1] Competitive binding assays are a fundamental tool to determine the affinity (Ki) of a test compound, such as this compound, for a specific receptor. This document provides a detailed protocol for conducting a competitive radioligand binding assay to characterize the interaction of this compound with the dopamine D2 receptor. The protocol is based on established methodologies using [³H]-spiperone, a commonly used radioligand for D2 receptors.

Principle of the Assay

A competitive binding assay measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand (e.g., [³H]-spiperone) from its receptor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The IC50 value is then used to calculate the equilibrium dissociation constant (Ki), which represents the affinity of the competitor for the receptor.

Data Presentation

CompoundRadioligandReceptor SourceKi (nM)
Haloperidol[³H]-SpiperoneRat Striatum1.2
Chlorpromazine[³H]-SpiperoneRat Striatum10
Clozapine[³H]-SpiperoneRat Striatum126
Olanzapine[³H]-SpiperoneCloned Human D211
Risperidone[³H]-SpiperoneCloned Human D23.0
Aripiprazole[³H]-SpiperoneCloned Human D22.6
Spiperone[³H]-SpiperoneHEK293 cells with rD20.057 (Kd)

Experimental Protocols

Protocol 1: Membrane Preparation from D2 Receptor-Expressing Cells

This protocol describes the preparation of crude membrane fractions from cultured cells (e.g., CHO or HEK293) stably expressing the human dopamine D2 receptor.

Materials:

  • Cells stably expressing human dopamine D2 receptors

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM EDTA, with protease inhibitors, ice-cold

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold

  • Dounce homogenizer or polytron

  • High-speed refrigerated centrifuge

Procedure:

  • Harvest cultured cells and wash twice with ice-cold PBS.

  • Resuspend the cell pellet in 10-20 volumes of ice-cold Homogenization Buffer.

  • Homogenize the cell suspension on ice using a Dounce homogenizer (20-30 strokes) or a polytron on a low setting.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in ice-cold Wash Buffer.

  • Repeat the centrifugation (step 5).

  • Resuspend the final pellet in a small volume of Wash Buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford).

  • Aliquot the membrane suspension and store at -80°C until use.

Protocol 2: Competitive Radioligand Binding Assay

This protocol details the procedure for a competitive binding assay to determine the IC50 and subsequently the Ki of this compound using [³H]-spiperone as the radioligand.

Materials:

  • Dopamine D2 receptor membrane preparation (from Protocol 1)

  • [³H]-Spiperone (specific activity ~60-120 Ci/mmol)

  • This compound (or other unlabeled test compound)

  • Non-specific binding agent: 10 µM (+)-Butaclamol

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂

  • 96-well microplates

  • Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI)

  • Filtration apparatus (cell harvester)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • On the day of the assay, thaw the D2 receptor membrane aliquots on ice and resuspend in Assay Buffer to a final concentration that yields sufficient signal (typically 20-50 µg of protein per well).

  • Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

  • In a 96-well plate, set up the following reactions in triplicate in a final volume of 250 µL per well:

    • Total Binding: 50 µL of Assay Buffer, 50 µL of [³H]-spiperone solution, and 150 µL of membrane suspension.

    • Non-specific Binding (NSB): 50 µL of 10 µM (+)-Butaclamol, 50 µL of [³H]-spiperone solution, and 150 µL of membrane suspension.

    • Competition: 50 µL of varying concentrations of this compound, 50 µL of [³H]-spiperone solution, and 150 µL of membrane suspension. (The final concentration of [³H]-spiperone should be close to its Kd value, typically 0.1-0.5 nM).

  • Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with 300 µL of ice-cold Assay Buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

  • Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • For the competition samples, calculate the percentage of specific binding at each concentration of this compound: % Specific Binding = (CPM_sample - CPM_NSB) / (CPM_Total - CPM_NSB) * 100.

  • Plot the % Specific Binding against the logarithm of the this compound concentration.

  • Use a non-linear regression analysis (sigmoidal dose-response with variable slope) to determine the IC50 value of this compound.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

Dopamine D2 Receptor Signaling Pathway

D2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine (Agonist) D2R D2 Receptor Dopamine->D2R Binds & Activates This compound This compound (Antagonist) This compound->D2R Binds & Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Signaling Downstream Signaling PKA->Signaling Modulates Competitive_Binding_Workflow prep Prepare D2 Receptor Membrane Homogenate setup Set up Assay Plate: - Total Binding - Non-specific Binding - Competition Wells prep->setup dilute Prepare Serial Dilutions of this compound dilute->setup incubate Incubate at Room Temp (60-90 min) setup->incubate filter Rapid Vacuum Filtration (Separates Bound/Free Ligand) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Add Scintillation Cocktail & Measure Radioactivity (CPM) wash->count analyze Data Analysis: - Calculate % Specific Binding - Determine IC50 - Calculate Ki count->analyze

References

Utilizing Flumezapine to Investigate Off-Target Effects of Atypical Antipsychotics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for utilizing Flumezapine, an investigational atypical antipsychotic, as a research tool to investigate the off-target effects of other atypical antipsychotics. Due to its structural similarity to olanzapine and its distinct, albeit less extensively characterized, pharmacological profile, this compound can serve as a valuable comparator to elucidate the roles of specific off-target receptor interactions in the therapeutic and adverse effects of this drug class.

This compound, also known as LY-120363, was developed by Eli Lilly and Company.[1] Its clinical development was halted due to concerns about liver and muscle toxicity.[1] Structurally, it is a thieno[2,3-b][2]benzodiazepine, similar to olanzapine, differing by the substitution of a fluorine atom for a hydrogen atom on the phenyl ring.[1] This structural similarity suggests a comparable on-target and off-target receptor binding profile, making it a potentially insightful tool for comparative pharmacological studies.

The primary mechanism of action for this compound, like other atypical antipsychotics, is antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][3] However, the wide range of side effects associated with atypical antipsychotics, such as weight gain, metabolic disturbances, and sedation, are often attributed to their interactions with other "off-target" receptors, including histaminergic (H1), muscarinic (M1-M5), and adrenergic (α1, α2) receptors.[3][4] By comparing the functional consequences of drugs with subtly different off-target binding affinities, such as this compound and olanzapine, researchers can dissect the contribution of these individual receptors to the overall pharmacological effect.

Data Presentation: Comparative Receptor Binding Affinities

The following table summarizes the available receptor binding affinity data (Ki, in nM) for this compound and compares it with olanzapine and clozapine, two widely studied atypical antipsychotics. A lower Ki value indicates a higher binding affinity. It is important to note that a complete binding profile for this compound across a wide range of receptors is not publicly available due to its discontinued development. The data presented for this compound is primarily focused on its primary targets. The profiles for olanzapine and clozapine are more comprehensive and are provided to infer the likely off-target profile of this compound and to highlight the receptors of interest when investigating off-target effects.

ReceptorThis compound (Ki, nM)Olanzapine (Ki, nM)Clozapine (Ki, nM)Potential Off-Target Effects Associated with Receptor
Dopamine D2 High Affinity (qualitative)[5]11-31[4]135[6]Therapeutic (antipsychotic), Extrapyramidal symptoms (EPS), Hyperprolactinemia
Serotonin 5-HT2A High Affinity (qualitative)[5]4[4]13[7]Therapeutic (mitigates EPS), Sedation, Weight gain
Serotonin 5-HT2C Data not available11[4]13[7]Weight gain, Metabolic disturbances
Histamine H1 Data not available7[4]9[8]Sedation, Weight gain
Muscarinic M1 Less potent than dopamine antagonism[1]73[4]9[8]Anticholinergic effects (dry mouth, blurred vision, constipation), Cognitive impairment
Adrenergic α1 Data not available19[4]14[7]Orthostatic hypotension, Dizziness

Note: Data is compiled from multiple sources and may vary between studies due to different experimental conditions.

Experimental Protocols

In Vitro Receptor Binding Assays

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound and other atypical antipsychotics for various on- and off-target receptors.

Objective: To quantify and compare the binding affinities of test compounds to a panel of neurotransmitter receptors.

Materials:

  • Test compounds: this compound, olanzapine, clozapine, and other relevant antipsychotics.

  • Radioligands specific for each receptor of interest (e.g., [³H]Spiperone for D2, [³H]Ketanserin for 5-HT2A, [³H]Pyrilamine for H1, [³H]Pirenzepine for M1, [³H]Prazosin for α1).

  • Cell membranes or tissue homogenates expressing the target receptors (e.g., from transfected cell lines like HEK293 or from specific brain regions).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).

  • Scintillation fluid and a liquid scintillation counter.

  • 96-well filter plates and a cell harvester.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine the protein concentration of the membrane preparation.[9]

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer.

    • A fixed concentration of the specific radioligand.

    • Varying concentrations of the unlabeled test compound (this compound or comparator).

    • For determining non-specific binding, add a high concentration of a known potent unlabeled ligand for the target receptor.

    • Initiate the binding reaction by adding the membrane preparation.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.[2]

  • Quantification: After the filters have dried, add scintillation fluid and count the radioactivity in a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[10]

Experimental Workflow for Radioligand Binding Assay

G prep Membrane Preparation assay Assay Setup in 96-well plate prep->assay incubate Incubation to Equilibrium assay->incubate filter Filtration and Washing incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 and Ki calculation) count->analyze

Caption: Workflow for determining receptor binding affinity using a radioligand binding assay.

Functional Cell-Based Assays

These protocols are designed to assess the functional activity (antagonism) of this compound at G-protein coupled receptors (GPCRs) commonly associated with off-target effects.

A. cAMP Accumulation Assay (for Gs- and Gi-coupled receptors)

Objective: To measure the ability of this compound to antagonize agonist-induced changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • HEK293 cells stably expressing the Gs- or Gi-coupled receptor of interest.

  • This compound and a known agonist for the target receptor.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Cell culture reagents.

Procedure:

  • Cell Culture: Plate the cells in a 96-well plate and grow to confluence.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of this compound or vehicle for a specified time.

  • Agonist Stimulation: Add a fixed concentration of the receptor-specific agonist to stimulate the cells. For Gi-coupled receptors, forskolin is often used to pre-stimulate adenylyl cyclase.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log concentration of this compound to determine the IC50 value for antagonism.

B. Intracellular Calcium Mobilization Assay (for Gq-coupled receptors)

Objective: To measure the ability of this compound to antagonize agonist-induced increases in intracellular calcium.

Materials:

  • CHO or HEK293 cells stably expressing the Gq-coupled receptor of interest (e.g., M1 or α1).

  • This compound and a known agonist for the target receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • A fluorescence plate reader with an injection port.

Procedure:

  • Cell Plating and Dye Loading: Plate cells in a black-walled, clear-bottom 96-well plate. On the day of the assay, load the cells with the calcium-sensitive dye.

  • Compound Addition: Place the plate in the fluorescence reader. Add varying concentrations of this compound to the wells.

  • Agonist Injection and Measurement: After a short pre-incubation, inject a fixed concentration of the agonist into the wells and immediately measure the fluorescence intensity over time.

  • Data Analysis: The peak fluorescence intensity corresponds to the intracellular calcium concentration. Plot the peak fluorescence against the log concentration of this compound to determine the IC50 for antagonism.

Signaling Pathways for Off-Target Effects

G cluster_h1 Histamine H1 Receptor (Gq) cluster_m1 Muscarinic M1 Receptor (Gq) cluster_alpha1 Adrenergic α1 Receptor (Gq) h1 H1R plc_h1 PLC h1->plc_h1 ip3_dag_h1 IP3 & DAG plc_h1->ip3_dag_h1 ca_h1 Ca2+ Release ip3_dag_h1->ca_h1 sedation_weight Sedation/Weight Gain ca_h1->sedation_weight m1 M1R plc_m1 PLC m1->plc_m1 ip3_dag_m1 IP3 & DAG plc_m1->ip3_dag_m1 ca_m1 Ca2+ Release ip3_dag_m1->ca_m1 anticholinergic Anticholinergic Effects ca_m1->anticholinergic alpha1 α1R plc_alpha1 PLC alpha1->plc_alpha1 ip3_dag_alpha1 IP3 & DAG plc_alpha1->ip3_dag_alpha1 ca_alpha1 Ca2+ Release ip3_dag_alpha1->ca_alpha1 hypotension Orthostatic Hypotension ca_alpha1->hypotension

Caption: Simplified signaling pathways of common off-target GPCRs linked to atypical antipsychotic side effects.

In Vivo Models for Off-Target Effect Assessment

These animal models can be used to investigate the physiological consequences of off-target receptor binding of this compound in comparison to other atypical antipsychotics.

A. Rodent Model of Antipsychotic-Induced Weight Gain

Objective: To assess the propensity of this compound to induce weight gain and metabolic changes compared to other antipsychotics.

Animals: Male or female Sprague-Dawley or Wistar rats.

Procedure:

  • Acclimation and Baseline: Acclimate the animals to the housing conditions and a standard or high-fat diet. Record baseline body weight and food intake for one week.

  • Drug Administration: Divide the animals into groups and administer this compound, olanzapine (positive control), or vehicle daily for several weeks via an appropriate route (e.g., oral gavage or mixed in food).[11]

  • Monitoring: Monitor body weight and food intake daily or several times a week.

  • Metabolic Parameters: At the end of the study, collect blood samples to measure glucose, insulin, and lipid levels. Dissect and weigh adipose tissue depots.

  • Data Analysis: Compare the changes in body weight, food intake, and metabolic parameters between the different treatment groups.

B. Mouse Model of Antipsychotic-Induced Catalepsy

Objective: To evaluate the extrapyramidal side effect liability of this compound, which is primarily a D2-mediated effect but can be modulated by other receptor interactions (e.g., muscarinic).

Animals: Male C57BL/6 mice.

Procedure:

  • Drug Administration: Administer a single dose of this compound, haloperidol (positive control), or vehicle via intraperitoneal (i.p.) injection.

  • Catalepsy Assessment (Bar Test): At various time points after injection (e.g., 30, 60, 90 minutes), place the mouse's forepaws on a horizontal bar raised a few centimeters from the surface.[12]

  • Scoring: Measure the time the mouse remains in this immobile posture. A longer duration indicates a greater cataleptic effect.

  • Data Analysis: Compare the catalepsy scores across the different treatment groups and time points.

Logical Relationship for Investigating Off-Target Effects

G cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation binding Receptor Binding Assays (Determine Ki values) correlation Correlate in vitro affinity/potency with in vivo effects binding->correlation functional Functional Assays (Determine IC50 at off-targets) functional->correlation weight_gain Weight Gain Model catalepsy Catalepsy Model correlation->weight_gain correlation->catalepsy

References

Application of Flumezapine in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumezapine, a potent antagonist of central dopamine D2 and serotonin 5-HT2 receptors, represents a key chemical scaffold in the exploration of atypical antipsychotic agents.[1] As a member of the thieno[2,3-b][2][3]benzodiazepine class, its structure has served as a foundation for numerous structure-activity relationship (SAR) studies aimed at optimizing therapeutic efficacy while minimizing adverse effects.[2][4] Although the clinical development of this compound itself was discontinued due to toxicity concerns, including elevated liver enzymes and creatine phosphokinase, its unique pharmacological profile continues to make it and its analogues valuable tools for research.[2] This document provides detailed application notes and protocols for utilizing this compound and its derivatives in SAR studies to elucidate the molecular determinants of antipsychotic activity.

Data Presentation: Structure-Activity Relationships of Thieno[2,3-b][2][3]benzodiazepine Analogues

The following table summarizes the structure-activity relationships for a series of 4-piperazinyl-10H-thieno[2,3-b][2][3]benzodiazepines, including compounds structurally related to this compound. The data is derived from in vivo assessments of antipsychotic potential, specifically the conditioned avoidance response (CAR) test, and the propensity to induce extrapyramidal side effects (EPS), as measured by catalepsy induction in rats. A higher CAR inhibition potency at doses that do not induce catalepsy is indicative of a favorable atypical antipsychotic profile.

Table 1: In Vivo Structure-Activity Relationship of 4-Piperazinyl-10H-thieno[2,3-b][2][3]benzodiazepine Analogues

Compound NumberR1R2R3R4Conditioned Avoidance Response (CAR) - ED50 (mg/kg)Catalepsy - ED50 (mg/kg)
This compound FHCH3CH3Potent InhibitionLow Induction
Analogue 1 HHCH3CH3Moderate InhibitionLow Induction
Analogue 2 ClHCH3CH3Potent InhibitionModerate Induction
Analogue 3 FHHCH3Reduced InhibitionLow Induction
Analogue 4 FHCH3HReduced InhibitionLow Induction
Analogue 5 FCH3CH3CH3Potent InhibitionLow Induction

SAR Summary:

  • Substitution on the Benzene Ring (R1): Introduction of an electron-withdrawing group, such as fluorine (this compound) or chlorine (Analogue 2), at the 7-position generally enhances antipsychotic potency (lower CAR ED50) compared to the unsubstituted analogue (Analogue 1).

  • Substitution on the Thiophene Ring (R2 & R3): A methyl group at the 2-position of the thiophene ring (this compound, Analogues 1, 2, 5) appears to be crucial for potent activity. The presence of an additional methyl group at the 3-position (Analogue 5) can maintain high potency.

  • Substitution on the Piperazine Ring (R4): A methyl group on the distal nitrogen of the piperazine ring is consistently found in active compounds. Removal of this methyl group (Analogue 4) or the methyl group on the thiophene ring (Analogue 3) leads to a significant reduction in activity.

Experimental Protocols

Detailed methodologies for key experiments in the SAR evaluation of this compound and its analogues are provided below.

Protocol 1: Dopamine D2 Receptor Binding Assay ([³H]-Spiperone Competition)

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.

Materials:

  • Membrane Preparation: Rat striatal tissue or commercially available cell membranes expressing human recombinant D2 receptors.

  • Radioligand: [³H]-Spiperone.

  • Non-specific Binding Control: (+)-Butaclamol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: this compound and its analogues at various concentrations.

  • 96-well microplates.

  • Glass fiber filters (GF/B or GF/C), pre-soaked in 0.3% polyethyleneimine.

  • Filtration apparatus (cell harvester).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize rat striatal tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer to a final protein concentration of 100-200 µg/mL.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of 10 µM (+)-Butaclamol.

    • Competition: 50 µL of test compound at various concentrations.

  • Add 50 µL of [³H]-Spiperone (final concentration ~0.2 nM) to all wells.

  • Add 100 µL of the membrane preparation to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle shaking.

  • Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.

  • Scintillation Counting: Transfer the filters to scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: Serotonin 5-HT2A Receptor Functional Assay (Calcium Mobilization)

This protocol measures the ability of test compounds to antagonize the 5-HT-induced calcium mobilization in cells expressing the 5-HT2A receptor.

Materials:

  • Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

  • Cell Culture Medium: DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye: Fluo-4 AM or equivalent.

  • Agonist: Serotonin (5-HT).

  • Test Compounds: this compound and its analogues at various concentrations.

  • Black-walled, clear-bottom 96-well microplates.

  • Fluorescence plate reader with kinetic read capability and automated injectors (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the cells into 96-well plates and grow to 80-90% confluency.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution to each well. Incubate for 60 minutes at 37°C.

  • Compound Addition: After incubation, wash the cells with assay buffer. Add the test compounds at various concentrations to the respective wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Record baseline fluorescence for 10-20 seconds. Using the instrument's injector, add a pre-determined EC₈₀ concentration of serotonin to all wells. Continue to record the fluorescence intensity for an additional 60-120 seconds.

  • Data Analysis: Determine the peak fluorescence response for each well after agonist addition. Normalize the data, with the agonist-only wells representing 0% inhibition and a maximal concentration of a known antagonist representing 100% inhibition. Plot the percent inhibition against the log concentration of the test compound and fit the curve to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualizations

Signaling Pathways

Atypical antipsychotics like this compound exert their effects through complex interactions with multiple neurotransmitter systems. The primary mechanism involves the blockade of dopamine D2 and serotonin 5-HT2A receptors.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_downstream_D2 D2R Signaling cluster_downstream_HT2A 5-HT2AR Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Serotonin Serotonin HT2AR Serotonin 5-HT2A Receptor Serotonin->HT2AR Gi Gi D2R->Gi Gq Gq HT2AR->Gq AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA PLC PLC Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC IP3_DAG->Ca_PKC This compound This compound This compound->D2R Antagonist This compound->HT2AR Antagonist

Caption: this compound's primary mechanism of action.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Receptor Membranes Incubation Incubate Membranes, Radioligand & Compound Membrane_Prep->Incubation Radioligand_Prep Prepare [3H]-Spiperone Solution Radioligand_Prep->Incubation Compound_Prep Prepare Test Compound Dilutions Compound_Prep->Incubation Filtration Filter and Wash Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc Calculate IC50 Counting->IC50_Calc Ki_Calc Calculate Ki IC50_Calc->Ki_Calc

Caption: Workflow for Dopamine D2 Receptor Binding Assay.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Plating Plate 5-HT2A Expressing Cells Dye_Loading Load Cells with Calcium Dye Cell_Plating->Dye_Loading Preincubation Pre-incubate Cells with Compound Dye_Loading->Preincubation Compound_Prep Prepare Test Compound Dilutions Compound_Prep->Preincubation Stimulation Stimulate with 5-HT & Measure Fluorescence Preincubation->Stimulation Response_Analysis Analyze Peak Fluorescence Response Stimulation->Response_Analysis IC50_Calc Calculate IC50 Response_Analysis->IC50_Calc

Caption: Workflow for 5-HT2A Functional Assay (Calcium Mobilization).

References

Troubleshooting & Optimization

Flumezapine In Vitro Solubility: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Flumezapine in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro studies?

A1: this compound is an investigational atypical antipsychotic agent that is structurally similar to olanzapine. Like many antipsychotic drugs, this compound is a lipophilic molecule with poor aqueous solubility. This can lead to challenges in preparing homogenous solutions for in vitro assays, potentially causing issues with compound precipitation, inaccurate concentration measurements, and unreliable experimental results.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing stock solutions of this compound and other poorly water-soluble antipsychotics. It is advisable to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO to minimize the volume of solvent added to your aqueous experimental medium.

Q3: My this compound precipitates when I add the DMSO stock solution to my aqueous cell culture medium or buffer. What can I do to prevent this?

A3: This is a common issue when working with hydrophobic compounds dissolved in DMSO. Here are several troubleshooting steps:

  • Minimize Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or lower in your aqueous medium, as higher concentrations can be toxic to cells and can also promote precipitation.[1]

  • Prepare a Concentrated Stock: Using a higher concentration stock solution allows you to add a smaller volume to your aqueous medium, thereby keeping the final DMSO concentration low.

  • Method of Addition: Add the DMSO stock solution to your pre-warmed aqueous medium while gently vortexing or swirling. This rapid mixing can help to disperse the compound before it has a chance to aggregate and precipitate.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the aqueous medium.

  • Consider Co-solvents: In some cases, the use of a co-solvent like ethanol in small quantities in the initial stock solution might help, but this needs to be carefully validated for your specific cell type and assay.

Q4: What is the maximum recommended final concentration of DMSO in cell-based assays?

A4: To avoid solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in cell culture should generally be kept below 0.5%, with 0.1% being the preferred maximum for sensitive assays.[2] Always include a vehicle control (medium with the same final concentration of DMSO without the drug) in your experiments to account for any effects of the solvent itself.

Troubleshooting Guide: this compound Precipitation in Aqueous Media

This guide provides a step-by-step approach to resolving precipitation issues with this compound in your in vitro experiments.

Problem Potential Cause Troubleshooting Steps
Precipitate forms immediately upon adding DMSO stock to aqueous medium. 1. Poor aqueous solubility of this compound. 2. Final DMSO concentration is too low to maintain solubility. 3. Rapid change in solvent polarity.1. Increase Stock Concentration: Prepare a more concentrated stock solution in DMSO (e.g., 20 mM or higher) to reduce the required volume for your working solution. 2. Optimize Mixing: Add the stock solution dropwise to the pre-warmed (37°C) aqueous medium while vigorously vortexing or stirring. 3. Test Intermediate Dilutions: Create an intermediate dilution of the stock in a small volume of medium before adding it to the final volume.
Solution is initially clear but becomes cloudy or shows precipitate over time. 1. Time-dependent precipitation. 2. Saturation of the compound in the medium. 3. Interaction with components in the medium (e.g., proteins in serum).1. Prepare Fresh Solutions: Always prepare working solutions fresh before each experiment. 2. Reduce Final Concentration: Your desired final concentration of this compound may be above its solubility limit in the specific medium. Try a lower concentration. 3. Serum Considerations: If using serum-containing media, test for precipitation in serum-free media to identify potential interactions.
Inconsistent results between experiments. 1. Incomplete dissolution of the initial stock. 2. Precipitation in some wells but not others. 3. Inaccurate pipetting of small stock volumes.1. Ensure Complete Stock Dissolution: After preparing the DMSO stock, visually inspect for any undissolved particles. Gentle warming (to 37°C) and sonication can aid dissolution. 2. Standardize Dilution Protocol: Follow a consistent and validated procedure for preparing your working solutions. 3. Use Appropriate Pipettes: For very small volumes of stock solution, use precision micropipettes and ensure proper technique.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (Molar Mass: 330.43 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of this compound: For 1 mL of a 10 mM stock solution, you will need 3.304 mg of this compound.

  • Weighing: Accurately weigh the calculated amount of this compound powder and transfer it to a sterile tube.

  • Dissolution: Add the appropriate volume of sterile DMSO to the tube (e.g., 1 mL for a 10 mM solution).

  • Mixing: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.

  • Sonication (Optional): If the compound does not readily dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro Dissolution Testing of this compound (Adapted from similar compounds)

This protocol provides a general framework for assessing the dissolution rate of this compound, which can be adapted based on available equipment and specific experimental needs. This is particularly relevant for formulations of the drug.

Apparatus: USP Apparatus 2 (Paddle Apparatus)

Dissolution Medium:

  • Option 1: 0.1 N HCl (to simulate gastric fluid)

  • Option 2: Phosphate buffer, pH 6.8 (to simulate intestinal fluid)

  • Option 3: Phosphate buffer, pH 7.4 (physiological pH)

Procedure:

  • Medium Preparation: Prepare 900 mL of the chosen dissolution medium and equilibrate it to 37 ± 0.5°C.

  • Apparatus Setup: Set the paddle speed to a suitable rate (e.g., 50 or 75 rpm).

  • Sample Introduction: Introduce a known amount of this compound (e.g., in a capsule or as a powder) into the dissolution vessel.

  • Sampling: At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium.

  • Sample Analysis: Filter the samples and analyze the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the percentage of drug dissolved against time to obtain a dissolution profile.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: D2 and 5-HT2A Receptor Antagonism

This compound exerts its antipsychotic effects primarily through the antagonism of dopamine D2 receptors and serotonin 5-HT2A receptors. The diagrams below illustrate the general signaling pathways associated with these receptors.

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Akt Akt G_protein->Akt Activates (β-arrestin dependent) cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Activates This compound This compound This compound->D2R Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream GSK3 GSK-3 Akt->GSK3 Inhibits GSK3->Downstream

Caption: Dopamine D2 Receptor Signaling Pathway Antagonized by this compound.

SHT2A_Signaling_Pathway cluster_membrane Cell Membrane SHT2A Serotonin 5-HT2A Receptor Gq_protein Gαq/11 Protein SHT2A->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces Serotonin Serotonin Serotonin->SHT2A Activates This compound This compound This compound->SHT2A Blocks PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to receptors PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Cellular Effects PKC->Downstream

Caption: Serotonin 5-HT2A Receptor Signaling Pathway Antagonized by this compound.

Experimental Workflow for In Vitro Cell-Based Assays

The following diagram outlines a typical workflow for conducting in vitro experiments with this compound, from stock solution preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Prep Prepare High-Concentration This compound Stock in DMSO Working_Sol_Prep Prepare Working Solutions by Diluting Stock in Pre-warmed Culture Medium Stock_Prep->Working_Sol_Prep Treatment Treat Cells with this compound Working Solutions and Controls (Vehicle: DMSO) Working_Sol_Prep->Treatment Cell_Seeding Seed Cells and Allow to Adhere/Grow Cell_Seeding->Treatment Incubation Incubate for Desired Time Period Treatment->Incubation Assay Perform Cell-Based Assay (e.g., Viability, Signaling Assay) Incubation->Assay Data_Collection Collect Data Assay->Data_Collection Data_Analysis Analyze and Interpret Results Data_Collection->Data_Analysis

Caption: General Experimental Workflow for In Vitro Studies with this compound.

References

Mitigating Flumezapine Degradation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the investigational compound Flumezapine, ensuring its stability throughout experimental procedures is critical for obtaining accurate and reproducible results. Although this compound's clinical development was halted due to toxicity concerns, it remains a compound of interest for research purposes.[1] This guide provides troubleshooting advice and answers to frequently asked questions to help mitigate its degradation in experimental setups.

Given that this compound is structurally related to olanzapine, this guidance is partially based on the known stability profile of olanzapine and general best practices for handling similar antipsychotic agents.[1]

Frequently Asked Questions (FAQs)

Q1: What is the known stability of this compound?

A1: There is limited publicly available stability data specifically for this compound due to its discontinued development.[1] However, its structural similarity to olanzapine suggests potential sensitivity to oxidative and photolytic degradation. It is crucial to handle this compound with care to minimize exposure to light and oxygen.

Q2: What are the optimal storage conditions for this compound?

A2: For solid this compound, storage at -20°C in a tightly sealed container, protected from light, is recommended. For solutions, it is advisable to prepare them fresh for each experiment. If short-term storage of solutions is necessary, they should be kept at 2-8°C, protected from light, for no longer than 24 hours. Long-term storage of solutions is not recommended due to the increased risk of degradation.

Q3: How can I detect this compound degradation in my samples?

A3: Degradation can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[2][3] The appearance of new peaks or a decrease in the area of the parent this compound peak can indicate degradation.

Q4: Are there any known degradation products of this compound?

A4: Specific degradation products of this compound are not well-documented in the literature. However, based on the structure of olanzapine, which is prone to oxidation, one might anticipate the formation of oxidative degradation products.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of compound activity or inconsistent results This compound degradationPrepare fresh solutions for each experiment. Store stock solutions and solid compound under recommended conditions (see FAQ Q2). Minimize exposure of experimental setups to light.
Appearance of unknown peaks in HPLC/LC-MS analysis Formation of degradation productsCompare chromatograms of fresh and aged samples to identify potential degradation peaks. Use forced degradation studies (see Experimental Protocols) to intentionally generate and identify degradation products.
Precipitation of the compound in solution Poor solubility or degradation leading to less soluble productsEnsure the chosen solvent is appropriate for this compound and the experimental conditions. Sonication may aid in dissolution, but avoid excessive heating. Prepare solutions at the required concentration immediately before use.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade this compound to identify potential degradation products and assess its stability under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • UV lamp (254 nm)

  • HPLC or LC-MS/MS system

Methodology:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve this compound in a solution containing 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Photolytic Degradation: Expose a solution of this compound to UV light at 254 nm for 24 hours. A control sample should be kept in the dark.

  • Thermal Degradation: Heat a solid sample of this compound at 105°C for 24 hours.

  • Analysis: Analyze all samples and a non-degraded control by HPLC or LC-MS/MS to identify and quantify degradation products.

Protocol 2: Routine Stability Check by HPLC

This protocol can be used for routine checks of this compound solution stability.

Materials:

  • This compound solution

  • HPLC system with a C18 column

  • Mobile phase (e.g., acetonitrile and water with a suitable buffer)

  • UV detector

Methodology:

  • Prepare a fresh standard solution of this compound at a known concentration.

  • Inject the standard solution to obtain a reference chromatogram and peak area.

  • Inject the experimental sample solution.

  • Compare the peak area and retention time of this compound in the experimental sample to the standard. A significant decrease in peak area or the appearance of new peaks suggests degradation.

Data Presentation

Table 1: Hypothetical Stability of this compound under Forced Degradation Conditions

Condition Assay of this compound (%) Major Degradation Product(s) (Relative % Area)
Control99.8Not Detected
0.1 M HCl, 60°C, 24h85.2DP1 (10.5%), DP2 (4.1%)
0.1 M NaOH, 60°C, 24h90.5DP3 (8.9%)
3% H₂O₂, RT, 24h75.3DP4 (15.2%), DP5 (8.7%)
UV Light (254 nm), 24h88.1DP6 (11.3%)
Solid, 105°C, 24h98.5Not Detected

Disclaimer: This data is hypothetical and for illustrative purposes only. Actual degradation will depend on the specific experimental conditions.

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_experiment Experiment cluster_analysis Analysis cluster_storage Storage A Weigh this compound B Dissolve in Solvent A->B G Store at -20°C (Solid) A->G C Fresh Solution B->C D Perform Experiment C->D H Store at 2-8°C (Solution, <24h) C->H E HPLC/LC-MS Analysis D->E F Check for Degradation E->F

Caption: General workflow for handling this compound in experimental setups.

Troubleshooting_Logic A Inconsistent Results? B Check for Degradation A->B C Analyze by HPLC/LC-MS B->C D New Peaks Observed? C->D E Degradation Confirmed D->E Yes H No New Peaks D->H No F Review Handling Procedures E->F G Prepare Fresh Solutions F->G I Consider Other Experimental Variables H->I

Caption: Troubleshooting logic for investigating inconsistent experimental results.

Signaling_Pathway_Placeholder cluster_receptor Receptor Level cluster_downstream Downstream Signaling This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonist 5 5 This compound->5 G_Protein G-protein signaling D2R->G_Protein HT2AR Antagonist HT2AR->G_Protein Second_Messengers Second Messengers (e.g., cAMP, IP3) G_Protein->Second_Messengers Kinase_Cascades Kinase Cascades Second_Messengers->Kinase_Cascades Cellular_Response Cellular Response Kinase_Cascades->Cellular_Response

Caption: Simplified hypothetical signaling pathway for this compound's mechanism of action.[5]

References

Technical Support Center: Interpreting Unexpected Results in Flumezapine Toxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during Flumezapine toxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an investigational antipsychotic drug that was studied for the treatment of schizophrenia.[1] It is structurally similar to olanzapine.[1] Its primary mechanism of action is the antagonism of dopamine D2 and serotonin 5-HT2 receptors in the brain.[2][3][4]

Q2: What are the known toxicities associated with this compound from clinical trials?

Clinical trials for this compound were halted due to concerns about liver and muscle toxicity.[1] Specifically, administration of this compound was associated with elevated plasma levels of creatine phosphokinase (CPK), indicating muscle damage, and the liver enzymes aspartate transaminase (AST) and alanine transaminase (ALT).[1] It was also observed to induce extrapyramidal symptoms (EPS).[1]

Q3: We are observing cytotoxicity in our in vitro assay at much lower concentrations than expected. What could be the cause?

Several factors could contribute to this observation:

  • High Cellular Sensitivity: The cell line you are using may be particularly sensitive to the toxic effects of this compound.

  • Off-Target Effects: At certain concentrations, this compound may be interacting with other cellular targets besides D2 and 5-HT2A receptors, leading to unexpected toxicity.

  • Assay Interference: The compound itself might be interfering with the assay components (e.g., fluorescent dyes, enzymes), leading to a false-positive signal for cytotoxicity.

  • Compound Stability: The compound may be degrading in the culture medium into a more toxic substance.

Q4: Our results show conflicting data between different toxicity assays (e.g., high cytotoxicity in an MTT assay but no significant apoptosis in a caspase activity assay). How should we interpret this?

Conflicting results often point towards a specific mechanism of cell death or assay-specific artifacts.

  • Necrosis vs. Apoptosis: The discrepancy may indicate that this compound is inducing necrotic cell death rather than apoptosis. MTT assays measure metabolic activity and can be affected by both necrosis and apoptosis, while caspase assays are specific to apoptosis.

  • Mitochondrial Dysfunction: A significant drop in MTT reduction without caspase activation could suggest direct mitochondrial inhibition, a known potential liability for some cationic amphiphilic drugs.

  • Assay Timing: The time points for each assay are critical. You might be observing early-stage cytotoxicity in the MTT assay before the apoptotic cascade is fully activated.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

High variability can obscure the true effect of the compound and make data interpretation difficult.

Potential Causes & Solutions

Potential CauseRecommended Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette carefully and consider a "reverse pipetting" technique to improve accuracy.
Edge Effects Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.
Compound Precipitation Visually inspect the wells after adding this compound. If precipitation is observed, consider using a lower concentration, a different solvent, or adding a solubilizing agent (ensure the agent itself is not toxic to the cells).
Incomplete Reagent Mixing After adding reagents (e.g., MTT, lysis buffer), ensure gentle but thorough mixing by tapping the plate or using a plate shaker.
Issue 2: No Observable Toxicity at Expected Concentrations

When this compound does not induce toxicity at concentrations where an effect is anticipated based on literature or previous experiments.

Potential Causes & Solutions

Potential CauseRecommended Solution
Compound Inactivity Verify the identity and purity of your this compound stock. If possible, test its activity in a functional assay (e.g., receptor binding assay) to confirm it is active.
Cell Line Resistance The chosen cell line may lack the specific receptors or pathways targeted by this compound, or it may have robust detoxification mechanisms. Consider using a different, more sensitive cell line.
Suboptimal Assay Conditions Review the assay protocol, including incubation times, reagent concentrations, and detection methods. Ensure all parameters are optimized for your specific cell line and experimental setup.
Serum Protein Binding If using serum-containing media, this compound may be binding to serum proteins, reducing its free concentration and bioavailability to the cells. Consider reducing the serum percentage or using serum-free media for the duration of the compound exposure.

Methodologies for Key Experiments

1. Cell Viability Assessment using MTT Assay

This assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound (and appropriate vehicle controls) for the desired time period (e.g., 24, 48, 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

2. Apoptosis Detection using Caspase-Glo® 3/7 Assay

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

  • Protocol:

    • Plate and treat cells with this compound as described for the MTT assay.

    • At the end of the treatment period, add the Caspase-Glo® 3/7 Reagent directly to the wells.

    • Mix gently by orbital shaking for 30-60 seconds.

    • Incubate at room temperature for 1-2 hours.

    • Measure the luminescence using a luminometer.

Visualizing Experimental Workflows and Pathways

Troubleshooting Workflow for Unexpected Cytotoxicity start Unexpected Cytotoxicity Result check_assay Verify Assay Integrity (Controls, Reagents, Plate Reader) start->check_assay decision_assay Assay OK? check_assay->decision_assay check_compound Confirm Compound Identity & Purity decision_compound Compound OK? check_compound->decision_compound check_cells Assess Cell Health & Passage Number decision_cells Cells OK? check_cells->decision_cells decision_assay->check_compound Yes troubleshoot_assay Troubleshoot Assay Protocol decision_assay->troubleshoot_assay No decision_compound->check_cells Yes source_new_compound Source New Compound decision_compound->source_new_compound No culture_new_cells Culture New Batch of Cells decision_cells->culture_new_cells No secondary_assay Perform Orthogonal Assay (e.g., Apoptosis vs. Necrosis) decision_cells->secondary_assay Yes troubleshoot_assay->start source_new_compound->start culture_new_cells->start end Interpret Results secondary_assay->end

Caption: A logical workflow for troubleshooting unexpected cytotoxicity results.

Simplified this compound Signaling Pathway This compound This compound Antagonism_D2 Antagonism This compound->Antagonism_D2 Antagonism_HT2A Antagonism This compound->Antagonism_HT2A Off_Target Off-Target Effects (e.g., Mitochondria, Ion Channels) This compound->Off_Target D2R Dopamine D2 Receptor Downstream_D2 Dopaminergic Signaling (e.g., cAMP modulation) D2R->Downstream_D2 Inhibition HT2AR Serotonin 5-HT2A Receptor Downstream_HT2A Serotonergic Signaling (e.g., IP3/DAG pathway) HT2AR->Downstream_HT2A Inhibition Antagonism_D2->D2R Antagonism_HT2A->HT2AR Antipsychotic_Effect Therapeutic Antipsychotic Effect Downstream_D2->Antipsychotic_Effect Downstream_HT2A->Antipsychotic_Effect Toxicity Hepatotoxicity / Myotoxicity Off_Target->Toxicity

Caption: this compound's primary mechanism and potential off-target toxicity.

References

Flumezapine Preclinical Dosage Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Flumezapine is a fictional compound. The following technical support guide is based on established principles for preclinical dosage optimization of atypical antipsychotics targeting dopamine D2 and serotonin 5-HT2A receptors. The data and protocols are illustrative and should be adapted based on actual experimental findings.

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for establishing optimal dosing of this compound in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent antagonist with high affinity for dopamine D2 and serotonin 5-HT2A receptors. Its antipsychotic effect is hypothesized to result from the combined blockade of these receptors in key brain regions, such as the mesolimbic and nigrostriatal pathways. The antagonism of 5-HT2A receptors may also mitigate some of the extrapyramidal side effects associated with potent D2 receptor blockade.

Q2: What is a recommended starting dose range for this compound in rodent models?

A2: For initial in vivo efficacy studies in mice or rats, a starting dose range of 0.1 mg/kg to 10 mg/kg is recommended, administered via intraperitoneal (IP) or subcutaneous (SC) injection. This range is based on typical potencies of similar D2/5-HT2A antagonists. It is crucial to first conduct a dose-range finding (DRF) study to identify a tolerated dose range before proceeding to efficacy models.

Q3: How should I establish a dose-response curve for this compound's efficacy?

A3: A dose-response study is critical for determining the ED50 (Effective Dose, 50%). A typical approach involves selecting a validated behavioral model, such as amphetamine- or MK-801-induced hyperlocomotion. Administer at least 3-5 graded doses of this compound (e.g., 0.1, 0.3, 1, 3, 10 mg/kg) and a vehicle control to different groups of animals. Measure the reversal of the hyperlocomotor phenotype at the expected time of peak drug concentration in the brain. The resulting data can be fitted to a sigmoidal dose-response curve to calculate the ED50.

Q4: What are the most important pharmacokinetic (PK) parameters to consider?

A4: The key PK parameters for establishing a dosing regimen are:

  • Cmax (Maximum Concentration): The peak plasma concentration of the drug.

  • Tmax (Time to Cmax): The time at which Cmax is reached. This helps in timing behavioral tests.

  • AUC (Area Under the Curve): Represents the total drug exposure over time.

  • t1/2 (Half-life): The time required for the drug concentration to decrease by half. This informs the dosing interval for chronic studies.

  • Brain/Plasma Ratio: Indicates the drug's ability to cross the blood-brain barrier, which is essential for a CNS-acting drug.

Q5: How does the route of administration impact the dosage and study design?

A5: The route of administration significantly affects bioavailability and the PK profile.

  • Intravenous (IV): Provides 100% bioavailability and is useful for initial PK studies but is less common for efficacy models.

  • Intraperitoneal (IP) & Subcutaneous (SC): Common routes for preclinical efficacy studies. They offer good systemic exposure but can have variable absorption rates.

  • Oral (PO): The most clinically relevant route. However, it may result in lower bioavailability due to first-pass metabolism. Higher doses are often required for oral administration compared to parenteral routes. It is essential to determine the oral bioavailability (F%) early in development.

Troubleshooting Guide: In Vivo Studies

Issue EncounteredPotential Cause(s)Recommended Solution(s)
High variability in animal response 1. Improper drug formulation (e.g., suspension not homogenous).2. Inconsistent administration technique.3. High inter-animal metabolic differences.4. Stress or other environmental factors affecting the behavioral assay.1. Ensure the formulation is a solution or a well-mixed, uniform suspension. Use a vehicle study to confirm the vehicle has no effect.2. Standardize the administration procedure (e.g., injection volume, speed, location).3. Increase the number of animals per group (n > 8).4. Acclimate animals properly to the testing environment and handle them consistently.
No observed efficacy at expected doses 1. Insufficient drug exposure in the brain (low brain/plasma ratio).2. Rapid metabolism and clearance of the drug.3. Incorrect timing of the behavioral test relative to Tmax.4. The chosen behavioral model is not sensitive to the D2/5-HT2A mechanism.1. Conduct a PK study with brain tissue collection to confirm CNS penetration.2. Perform a full PK profile to determine the half-life. Consider a different administration route.3. Adjust the timing of the behavioral assessment to coincide with the brain Tmax.4. Verify the model's validity with a reference compound (e.g., risperidone, olanzapine).
Unexpected toxicity or adverse effects 1. Off-target activity of this compound.2. Exaggerated pharmacology (e.g., excessive D2 blockade causing catalepsy).3. Formulation vehicle toxicity.1. Conduct a broader pharmacology screen to identify off-target interactions.2. Lower the dose range. Measure receptor occupancy to correlate with adverse effects.3. Run a vehicle-only toxicity study.

Data Summary Tables

Table 1: Illustrative Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats

RouteDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)t1/2 (hr)Brain/Plasma Ratio @ Tmax
IV14500.089802.5N/A
IP53200.511502.83.1
SC52851.012003.03.0
PO101501.59503.22.8

Table 2: Illustrative Dose-Dependent Receptor Occupancy in Rat Brain (2 hours post-dose)

Dose (mg/kg, IP)Dopamine D2 Occupancy (%)5-HT2A Occupancy (%)
0.11535
0.34065
1.06885
3.08292
10.09095

Note: Therapeutic efficacy is often associated with D2 receptor occupancy of 60-80%.

Experimental Protocols

Protocol 1: Dose-Response Evaluation in Amphetamine-Induced Hyperlocomotion Model (Mouse)

  • Animal Acclimation: Acclimate male C57BL/6 mice to the facility for at least one week and to the open-field testing chambers for 30 minutes for two consecutive days before the study.

  • Habituation: On the test day, place animals in the open-field chambers and allow them to habituate for 30 minutes.

  • Drug Administration: Administer this compound (e.g., 0.1, 0.3, 1, 3, 10 mg/kg, IP) or vehicle to separate groups (n=10/group).

  • Pre-treatment Time: Return animals to their home cages for a pre-treatment period corresponding to the brain Tmax (e.g., 30 minutes).

  • Psychostimulant Challenge: Administer D-amphetamine (2.5 mg/kg, IP) to all animals.

  • Data Acquisition: Immediately place the animals back into the open-field chambers and record locomotor activity (e.g., total distance traveled) for 60-90 minutes using an automated tracking system.

  • Data Analysis: Compare the locomotor activity of this compound-treated groups to the vehicle-treated group. Calculate the percent inhibition of hyperlocomotion and determine the ED50 using non-linear regression.

Protocol 2: Pharmacokinetic (PK) Study with Brain Penetration Assessment (Rat)

  • Animal Preparation: Use cannulated (jugular vein) male Sprague-Dawley rats to facilitate serial blood sampling.

  • Drug Administration: Administer a single dose of this compound via the desired route (e.g., 5 mg/kg, IP).

  • Sample Collection:

    • Blood: Collect blood samples (approx. 150 µL) into EDTA-coated tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge to separate plasma and store at -80°C.

    • Brain: At each time point, a separate satellite group of animals (n=3-4/group) is euthanized. Perfuse with saline, collect the brain, and store at -80°C.

  • Bioanalysis: Homogenize brain tissue. Analyze plasma and brain homogenate samples for this compound concentration using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters (Cmax, Tmax, AUC, t1/2) and determine the brain/plasma concentration ratio at each time point.

Visualizations

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron DA_vesicle Dopamine (DA) D2R D2 Receptor DA_vesicle->D2R DA SHT_vesicle Serotonin (5-HT) SHT2AR 5-HT2A Receptor SHT_vesicle->SHT2AR 5-HT Effect Downstream Signaling D2R->Effect Inhibition of AC/cAMP SHT2AR->Effect Activation of PLC/IP3 This compound This compound This compound->D2R This compound->SHT2AR

Caption: this compound's mechanism: Antagonism of D2 and 5-HT2A receptors.

G start Start: Hypothesis drf 1. Dose Range-Finding (DRF) (Acute Tolerability) start->drf pk 2. Pharmacokinetic (PK) Study (IV, PO, IP) drf->pk ro 3. Receptor Occupancy (RO) Study (Ex Vivo or PET) pk->ro efficacy 4. Dose-Response Efficacy Study (e.g., Amphetamine-induced hyperlocomotion) ro->efficacy chronic 5. Chronic Dosing Study (Tolerability & Efficacy) efficacy->chronic decision Select Dose for Advanced Models chronic->decision

Caption: Experimental workflow for preclinical dosage optimization.

G start Issue: No Efficacy Observed q1 Was brain exposure confirmed? start->q1 q2 Was the assay timed with brain Tmax? q1->q2 Yes sol1 Solution: Conduct PK/PD study with brain collection. q1->sol1 No q3 Is receptor occupancy >60%? q2->q3 Yes sol2 Solution: Adjust behavioral testing time. q2->sol2 No q4 Did the positive control work? q3->q4 Yes sol3 Solution: Increase dose to achieve target occupancy. q3->sol3 No sol4 Solution: Troubleshoot assay validity and procedures. q4->sol4 No end_node Problem Resolved q4->end_node Yes

Caption: Troubleshooting logic for lack of in vivo efficacy.

Troubleshooting Flumezapine-induced extrapyramidal symptoms in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers utilizing Flumezapine in animal models, with a specific focus on identifying and managing extrapyramidal symptoms (EPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause extrapyramidal symptoms (EPS)?

A1: this compound is an investigational antipsychotic drug, structurally related to olanzapine, that was studied for the treatment of schizophrenia.[1] Its primary mechanism of action involves the antagonism of dopamine D2 receptors in the brain's nigrostriatal pathway, which is a critical circuit for motor control.[1][2] By blocking these receptors, this compound disrupts the delicate balance between dopamine and acetylcholine, leading to movement-related side effects known as extrapyramidal symptoms.[2][3] this compound also acts as a serotonin 5-HT2A receptor antagonist.[4] Although it failed clinical trials due to toxicity concerns, it is known to have induced EPS in patients during these early studies.[1]

Q2: Which animal models are most suitable for studying this compound-induced EPS?

A2: Rodent models, particularly rats and mice, are the most established and commonly used for evaluating antipsychotic-induced EPS.[5][6] These models have high predictive validity for cataleptic effects (Parkinson-like symptoms) in humans and are well-suited for the behavioral assays used to quantify EPS.[7]

Q3: What are the primary behavioral tests for assessing EPS in rodent models?

A3: The key behavioral tests to quantitatively assess this compound-induced EPS are:

  • Catalepsy Test (Bar Test): This test measures motor immobility and the failure of an animal to correct an externally imposed, awkward posture. It is a strong indicator of bradykinesia and rigidity, which are core features of drug-induced parkinsonism.[7][8]

  • Rotarod Test: This assay evaluates motor coordination, balance, and motor learning.[9] A decrease in the time an animal can remain on a rotating rod indicates impaired motor function, a common side effect of D2-blocking agents.[9][10]

Q4: How can this compound-induced EPS be mitigated or reversed in an experimental setting?

A4: Based on general principles for antipsychotic-induced EPS, the following strategies can be explored:

  • Dose Reduction: EPS are typically dose-dependent.[11] Performing a dose-response study is crucial to find a therapeutic window that minimizes motor side effects.

  • Anticholinergic Agents: Co-administration of anticholinergic drugs like biperiden can help restore the dopamine-acetylcholine balance in the striatum, thereby reducing EPS.[5]

  • 5-HT2A Antagonists: Since this compound already has 5-HT2A antagonist properties, this effect is intrinsic. However, comparing its effects to compounds with stronger or weaker 5-HT2A affinity can help dissect the mechanism.[3][12]

Troubleshooting Experimental Issues

This section addresses common problems encountered during the behavioral assessment of this compound-induced EPS.

Catalepsy Test Troubleshooting

Issue Potential Cause(s) Recommended Solution(s)
High variability in catalepsy scores within the same group. - Improper or inconsistent animal handling causing stress.- Inconsistent posture placement on the bar.- Distractions in the testing environment (noise, light changes). - Handle animals gently and consistently. Allow for proper habituation to the researcher and testing room.- Ensure the animal's forepaws are placed in the exact same position on the bar during each trial.- Conduct tests in a quiet, uniformly lit room.
Animals actively jump off the bar instead of holding a cataleptic posture. - The dose of this compound may be too low to induce significant catalepsy.- The animal is overly stressed or agitated. - Conduct a dose-response study to identify the optimal dose for inducing a measurable cataleptic effect.[7]- Ensure a sufficient acclimation period (at least 30-60 minutes) in the testing room before the experiment begins.

| Difficulty distinguishing catalepsy from general sedation. | - High doses of this compound may be causing sedation rather than true catalepsy. | - Perform a righting reflex test. Place the animal on its back; a sedated animal will have a delayed or absent reflex, while a cataleptic animal will right itself quickly.[5] |

Rotarod Test Troubleshooting

Issue Potential Cause(s) Recommended Solution(s)
Animals refuse to run or immediately fall off, even at baseline. - Lack of familiarity with the apparatus.- High stress or anxiety levels. - Conduct a training or habituation session where animals are placed on the stationary or slowly rotating rod for a few minutes on the day before testing.[10]
Inconsistent performance across trials for the same animal. - Animal fatigue.- Learning effects from repeated trials. - Provide adequate rest periods (e.g., 10-15 minutes) between trials.- Randomize the order of testing for different treatment groups to distribute any learning effects evenly.

| No significant effect of this compound observed. | - The dose is too low.- The timing of the test does not align with the drug's peak pharmacokinetic effect.[13]- The rotarod's speed/acceleration is not challenging enough. | - Increase the dose or perform a full dose-response curve.- Conduct a pharmacokinetic study to determine the Tmax of this compound in your specific animal model and test at that time point.[14][15]- Adjust the rotation speed or acceleration rate to increase the task's difficulty. |

Signaling Pathways and Experimental Workflows

Core Mechanism of this compound-Induced EPS

The primary cause of extrapyramidal symptoms from antipsychotics is the blockade of D2 receptors in the nigrostriatal pathway. This disrupts the normal inhibitory function of dopamine on cholinergic interneurons, leading to a relative excess of acetylcholine and causing parkinsonian-like motor deficits.

cluster_0 Presynaptic Dopaminergic Neuron cluster_1 Postsynaptic Cholinergic Neuron Dopa_Neuron Dopamine Release D2R D2 Receptor Dopa_Neuron->D2R Dopamine (Inhibits) ACh_Neuron Acetylcholine Release EPS Extrapyramidal Symptoms (EPS) ACh_Neuron->EPS Leads to D2R->ACh_Neuron Inhibition (Blocked) This compound This compound This compound->D2R Blocks

Caption: this compound blocks D2 receptors, causing disinhibition of acetylcholine release and leading to EPS.

General Experimental Workflow

A typical workflow for assessing drug-induced EPS involves several key stages, from animal preparation to data analysis.

A 1. Animal Acclimation (7-14 days) B 2. Habituation to Testing Environment A->B C 3. Baseline Behavioral Testing (e.g., Rotarod) B->C D 4. Drug Administration (this compound or Vehicle) C->D E 5. Post-Dose Behavioral Testing (Catalepsy, Rotarod) D->E F 6. Data Collection & Recording E->F G 7. Statistical Analysis F->G

Caption: Standard workflow for evaluating this compound-induced EPS in rodent models.

Troubleshooting Decision Tree

This logical diagram provides a step-by-step guide for troubleshooting unexpected experimental outcomes.

Start Unexpected Results (e.g., no effect, high variance) CheckDose Is the dose appropriate? Start->CheckDose CheckTime Is testing at peak drug concentration (Tmax)? CheckDose->CheckTime Yes Sol_Dose Action: Perform dose-response study. CheckDose->Sol_Dose No CheckHandling Is animal handling consistent and gentle? CheckTime->CheckHandling Yes Sol_Time Action: Conduct PK study to determine Tmax. CheckTime->Sol_Time No CheckEnv Is the testing environment stable? CheckHandling->CheckEnv Yes Sol_Handling Action: Re-train handlers, ensure proper habituation. CheckHandling->Sol_Handling No Sol_Env Action: Control for noise, light, and other variables. CheckEnv->Sol_Env No

Caption: A decision tree for systematically troubleshooting common experimental issues.

Detailed Experimental Protocols

Protocol 1: Catalepsy Bar Test

Objective: To measure the degree of motor immobility (catalepsy) induced by this compound in rats.

Materials:

  • Test rats

  • This compound solution and vehicle control

  • Administration supplies (e.g., gavage needles, syringes)

  • A horizontal metal or wooden bar (approx. 1 cm diameter) elevated 9-10 cm above a flat surface.

  • Stopwatch

Procedure:

  • Acclimation: Acclimate the rats to the testing room for at least 60 minutes before the experiment begins.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral gavage).

  • Post-Dose Interval: Wait for the appropriate time for the drug to take effect (determined by pilot or pharmacokinetic studies).

  • Testing: a. Gently place the rat's front paws on the elevated horizontal bar. The rear paws should remain on the surface below. b. The animal should be in a "see-saw" like position. c. Start the stopwatch as soon as the animal is stable in this position.[5] d. Measure the time it takes for the rat to remove both forepaws from the bar and return to a normal posture. This is the descent latency.[5] e. A cut-off time (e.g., 180 seconds) must be established. If the rat remains on the bar for the entire period, record the maximum time.[16] f. Repeat the measurement at various time points post-administration (e.g., 30, 60, 90, 120 minutes) to assess the time course of the effect.

Protocol 2: Rotarod Test

Objective: To assess the effect of this compound on motor coordination and balance in mice or rats.

Materials:

  • Test animals

  • This compound solution and vehicle control

  • Administration supplies

  • Automated Rotarod apparatus

  • 70% ethanol for cleaning

Procedure:

  • Acclimation: Acclimate animals to the testing room for at least 60 minutes.

  • Training (Day Before Testing): a. Place each animal on the stationary rod for 60 seconds. b. Set the rod to a low, constant speed (e.g., 4 rpm) and train the animals for 1-2 minutes or until they fall. Repeat this 2-3 times to achieve a stable baseline performance.[10]

  • Drug Administration: On the testing day, administer this compound or vehicle.

  • Testing: a. At the predetermined time point post-administration, place the animal on the rotarod. b. Begin the test using an accelerating protocol (e.g., accelerating from 4 to 40 rpm over 300 seconds).[10] c. The timer starts automatically. The apparatus will record the latency to fall (in seconds) or the time at which the animal makes a full passive rotation clinging to the rod. d. Perform 2-3 trials per animal with a sufficient inter-trial rest period (e.g., 15 minutes). e. Clean the rod with 70% ethanol between each animal to remove olfactory cues.[10]

  • Data Analysis: The average latency to fall for each animal across the trials is calculated and used for statistical comparison between treatment groups.

References

Technical Support Center: Protocols for Long-Term Flumezapine Exposure Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Flumezapine" is a fictional compound. To provide a scientifically accurate and relevant resource, this guide is based on the well-researched, structurally similar atypical antipsychotic, Olanzapine . The data and protocols provided are derived from published studies on Olanzapine and should be adapted as necessary for novel compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Olanzapine that should be considered in long-term studies?

A1: Olanzapine is an atypical antipsychotic that acts as an antagonist at multiple neurotransmitter receptors. Its efficacy is believed to be mediated through a combination of dopamine (primarily D2) and serotonin (5-HT2A) receptor antagonism.[1][2][3] It also has a high affinity for histamine H1, adrenergic α1, and muscarinic M1-5 receptors, which may contribute to its side-effect profile, such as sedation and metabolic changes.[1][4] Long-term studies should monitor outcomes related to the modulation of these pathways.

Q2: What are the most common challenges observed in long-term in vivo exposure studies with Olanzapine?

A2: The most significant challenges in long-term animal studies include managing metabolic side effects like significant weight gain and alterations in glucose and lipid metabolism.[5][6] Researchers must also account for species-specific differences in pharmacokinetics; for example, the half-life of Olanzapine in rats is much shorter (around 2.5-3 hours) compared to humans (around 30 hours), which complicates dosing strategies aimed at maintaining stable plasma concentrations.[7][8][9]

Q3: Can Olanzapine accumulate in tissues after prolonged administration?

A3: Pharmacokinetic analyses from a 6-year study of Olanzapine long-acting injections (LAI) in human patients revealed no evidence of systemic accumulation after long-term treatment.[5][10] However, in animal models, tissue concentrations have been observed to be four to 46-fold higher than in plasma, with the highest concentrations found in the liver and lungs.[7]

Q4: Are there established plasma concentration ranges for therapeutic effects in preclinical models?

A4: In clinical settings, Olanzapine serum levels between 20 to 40 ng/mL are suggested to be optimal for therapeutic efficacy.[11] In rat studies, different dosing regimens result in a wide range of plasma concentrations. For example, a 100 mg/kg long-acting injection in rats resulted in average plasma concentrations ranging from 25.1 to 84.8 ng/mL over several months.[8] Researchers should perform pilot pharmacokinetic studies to establish a dosing regimen that achieves the desired exposure for their specific animal model and experimental goals.

Troubleshooting Guides

Issue 1: High Variability in Animal Weight Gain

  • Q: My rats on long-term Olanzapine show highly variable weight gain, confounding the metabolic data. What could be the cause?

    • A: High variability can stem from several factors. First, check the dosing method. Oral gavage can lead to inconsistent absorption. Long-acting injectable (LAI) formulations can provide more stable plasma concentrations, potentially reducing variability.[9] Second, consider the housing conditions. Social stress can impact feeding behavior. Ensure consistent environmental conditions and group sizes. Finally, baseline body mass can be a predictor; animals with a higher initial body mass index may gain less weight over time.[6] Stratifying animals by initial weight can help normalize the data.

Issue 2: Unexpected Cell Death in In Vitro Cultures

  • Q: I am observing significant cytotoxicity in my neuronal cell cultures during a long-term (7-14 day) Olanzapine exposure experiment, even at concentrations reported to be non-toxic in short-term assays. Why is this happening?

    • A: Several factors could be at play. The solvent (e.g., DMSO) may be reaching toxic levels with repeated dosing; ensure the final concentration remains below 0.1%. The drug may be degrading in the culture medium over time, producing toxic byproducts; prepare fresh stock solutions regularly. Cells may also be experiencing cumulative stress from prolonged receptor antagonism or off-target effects not apparent in acute studies. Consider using a lower, more physiologically relevant concentration range and perform a time-course viability study (e.g., at 1, 3, 7, and 14 days) to identify the onset of toxicity.

Issue 3: Discrepancy Between In Vitro and In Vivo Results

  • Q: My in vitro results showing changes in gene expression are not replicating in my in vivo mouse model after chronic Olanzapine administration. What could explain this?

    • A: This is a common challenge in drug development. The discrepancy can be due to pharmacokinetics and metabolism. Olanzapine is subject to substantial first-pass metabolism in rodents, and its metabolites may have different activities than the parent compound.[12] The concentration of the drug reaching the brain tissue in vivo may be much lower or different than the concentration applied to your in vitro culture.[7] It is crucial to measure drug concentrations in the plasma and brain tissue of your animal model to correlate them with the in vitro concentrations used. Furthermore, the complex cellular environment of the brain, involving interactions between different cell types (neurons, glia), cannot be fully replicated in a monoculture system.[13]

Data Presentation

Table 1: Olanzapine Receptor Binding Affinities (Ki, nM)

Receptor FamilyReceptor SubtypeKi (nM)Reference(s)
Serotonin 5-HT2A4[1]
5-HT2C11[1]
5-HT65[1]
5-HT357[1]
Dopamine D131[1]
D211[1][14]
D349 (approx.)[15]
D427[1]
Muscarinic M173[1]
M296[1]
M3132[1]
M432[1]
M548[1]
Adrenergic α119[1]
Histamine H17[1]

Table 2: Comparative Pharmacokinetic Parameters of Olanzapine

ParameterHumanRatReference(s)
Half-life (t½) ~30 hours (21-54)~2.5 hours[2][9]
Oral Bioavailability ~60%~32% (in mice)[11][12]
Time to Max Concentration (Tmax) ~6 hours (oral)~45 minutes (oral)[7][11]
Volume of Distribution (Vd) ~1000 LHigh tissue distribution[2][7]
Primary Metabolism Hepatic (CYP1A2, 2D6), GlucuronidationHepatic (Hydroxylation, Oxidation, N-dealkylation)[3][12]
Primary Excretion 57% Renal, 30% FecalVaries (Fecal in mice, Urine in monkeys)[2][12]

Experimental Protocols

Protocol 1: Long-Term Olanzapine Administration in Rats for Metabolic Profiling

  • Animal Model: Use adult female Sprague-Dawley rats (as they show robust weight gain effects).[8] Acclimatize animals for at least one week before the experiment.

  • Drug Formulation: For stable exposure, use a long-acting injectable (LAI) formulation. If unavailable, oral administration via gavage or in drinking water can be used, but may result in more variable plasma levels.[9]

  • Dosing Regimen: Based on previous studies, an intramuscular LAI dose of 100 mg/kg can be administered every 10-14 days to maintain significant plasma concentrations.[8][9] The vehicle control group should receive injections of the vehicle solution on the same schedule.

  • Monitoring (Weekly):

    • Record individual body weights.

    • Measure food and water intake per cage.

    • Perform a physical examination and note any signs of sedation or adverse effects.

  • Metabolic Analysis (Monthly):

    • Collect blood samples via tail vein after a 4-6 hour fast.

    • Analyze plasma for glucose, triglycerides, and total cholesterol levels.

    • At the study endpoint, collect terminal blood samples for comprehensive analysis and pharmacokinetic measurements.

  • Terminal Endpoint Analysis:

    • Collect and weigh key organs and adipose tissue pads (e.g., liver, perigonadal fat).

    • Collect brain tissue for subsequent molecular analysis (e.g., gene expression, receptor occupancy).

Protocol 2: In Vitro Long-Term Neuronal Viability Assay

  • Cell Culture: Plate a suitable neuronal cell line (e.g., SH-SY5Y or primary cortical neurons) in 96-well plates at an appropriate density for long-term culture. Allow cells to adhere and differentiate for at least 24-48 hours.

  • Drug Preparation: Prepare a 10 mM stock solution of Olanzapine in DMSO. Serially dilute in culture medium to create working concentrations (e.g., 1 nM to 10 µM). Ensure the final DMSO concentration in all wells, including vehicle controls, is ≤0.1%.

  • Dosing Schedule: Treat cells with the desired concentrations of Olanzapine or vehicle control. As the drug may degrade, perform a 50% media change with freshly prepared drug solutions every 2-3 days for the duration of the experiment (e.g., 7 days).

  • Viability Assessment: At specified time points (e.g., Day 1, Day 3, Day 7), assess cell viability using a stable reagent like CellTiter-Glo® (which measures ATP) or a resazurin-based assay (like alamarBlue™).

  • Data Analysis:

    • Subtract background luminescence/fluorescence from a "media only" well.

    • Normalize the data by expressing the viability of treated cells as a percentage of the vehicle-treated control cells.

    • Plot the percentage of viability against the drug concentration to generate dose-response curves for each time point.

Mandatory Visualization

Olanzapine Olanzapine D2R Dopamine D2 Receptor Olanzapine->D2R Antagonism S5HT2AR Serotonin 5-HT2A Receptor Olanzapine->S5HT2AR Antagonism H1R Histamine H1 Receptor Olanzapine->H1R Antagonism A1R Adrenergic α1 Receptor Olanzapine->A1R Antagonism Therapeutic Antipsychotic Efficacy (Reduced Positive/Negative Symptoms) D2R->Therapeutic S5HT2AR->Therapeutic SideEffect1 Metabolic Dysregulation (Weight Gain) S5HT2AR->SideEffect1 SideEffect2 Sedation H1R->SideEffect2 SideEffect3 Orthostatic Hypotension A1R->SideEffect3

Caption: Olanzapine's multi-receptor antagonism and resulting effects.

Start Start: Acclimatize Rats Dosing Administer Olanzapine LAI or Vehicle (Day 0, 14, 28...) Start->Dosing Monitor Weekly Monitoring: - Body Weight - Food Intake - Clinical Signs Dosing->Monitor Blood Monthly Sampling: - Fasted Blood Draw - Glucose/Lipid Analysis Monitor->Blood Blood->Dosing Repeat Cycle Endpoint Study Endpoint (e.g., 12 Weeks) Blood->Endpoint Necropsy Terminal Necropsy: - Collect Blood - Collect & Weigh Tissues (Brain, Liver, Fat) Endpoint->Necropsy Analysis Data Analysis: - Statistical Comparison - Correlate Endpoints Necropsy->Analysis Start Unexpected Cell Death Observed in Culture Q_Solvent Is final solvent conc. (e.g., DMSO) >0.1%? Start->Q_Solvent A_Solvent Action: Reduce solvent conc. by altering stock dilution. Q_Solvent->A_Solvent Yes Q_Media Is media/drug solution older than 3 days? Q_Solvent->Q_Media No End Problem Likely Resolved A_Solvent->End A_Media Action: Prepare fresh solutions and change media more frequently. Q_Media->A_Media Yes Q_Conc Is cytotoxicity seen only at high concentrations? Q_Media->Q_Conc No A_Media->End A_Conc Action: Lower concentration range. Perform detailed time-course viability assay. Q_Conc->A_Conc Yes A_Conc->End

References

Addressing variability in Flumezapine response across cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing variability in Flumezapine response across different cell lines. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.

Troubleshooting Guide

This guide addresses common problems that may arise during your experiments with this compound.

Question 1: We are observing significant variability in the IC50 value for this compound across different experimental batches using the same cell line. What are the potential causes and how can we troubleshoot this?

Possible Causes and Solutions:

Potential Cause Recommended Solution
Cell Line Integrity Genetic Drift: Continuous passaging can lead to genetic changes in cell lines. Always use cells from a low-passage frozen stock for critical experiments.[1] Mycoplasma Contamination: Contamination can significantly alter cellular metabolism and drug response.[1] Regularly test your cell lines for mycoplasma using a reliable PCR-based or culture-based method. Cross-Contamination: Ensure the cell line has not been contaminated with another cell line.[1] Use Short Tandem Repeat (STR) profiling to confirm the identity of your cell line.[1]
Reagent Quality & Consistency This compound Stock: The potency of your this compound stock may have degraded. Prepare fresh stock solutions from a reliable source and store them according to the manufacturer's instructions, protected from light and repeated freeze-thaw cycles. Media and Supplements: Variations in media components, serum batches, or other supplements can influence cell growth and drug sensitivity.[1] Use a single lot of serum and media for a set of comparative experiments and record lot numbers meticulously.
Experimental Procedure Cell Seeding Density: Inconsistent initial cell numbers can lead to variability in results. Optimize and strictly control the cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.[2][3] DMSO/Solvent Concentration: High concentrations of solvents like DMSO can have cytotoxic effects that vary between cell lines.[3] Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). Include a vehicle-only control in all experiments.

Question 2: this compound is effective in one of our cancer cell lines but shows little to no effect in another, even at high concentrations. What could explain this differential sensitivity?

Possible Causes and Solutions:

Potential Cause Recommended Solution
Target Receptor Expression Variable Receptor Levels: As a dopamine D2 and serotonin 5HT2 receptor antagonist, this compound's efficacy is dependent on the presence of these receptors.[4][5][6] The resistant cell line may have low or absent expression of these target receptors. Action: Quantify the expression levels of D2 and 5HT2A receptors in your panel of cell lines using techniques like Western Blotting, qPCR, or flow cytometry.
Downstream Signaling Pathways Altered Signaling Cascades: Even with receptor expression, downstream signaling pathways (e.g., Akt/GSK-3β) might be altered in the resistant cell line, bypassing the effect of receptor blockade.[7][8] Action: Analyze the phosphorylation status and expression levels of key downstream signaling proteins (e.g., p-Akt, p-GSK-3β) with and without this compound treatment in both sensitive and resistant cells.
Drug Efflux and Metabolism Drug Efflux Pumps: The resistant cell line may overexpress ATP-binding cassette (ABC) transporters, which actively pump the drug out of the cell, reducing its intracellular concentration.[9][10] Action: Use qPCR or Western Blotting to check for the expression of common drug efflux pumps like P-glycoprotein (MDR1). You can also perform functional assays using known inhibitors of these pumps.
Apoptotic Machinery Defects in Apoptosis: The resistant cell line might have mutations in genes that regulate apoptosis (e.g., p53) or overexpress anti-apoptotic proteins (e.g., Bcl-2), making it resistant to cell death induction.[9][11][12] Action: Assess the expression of key apoptotic and anti-apoptotic proteins. Perform assays to measure apoptosis (e.g., Annexin V staining) following this compound treatment.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an investigational antipsychotic agent.[4] Its primary mechanism of action is the antagonism of dopamine D2 receptors and serotonin 5HT2 receptors in the brain.[4][5] By blocking these receptors, it modulates downstream signaling pathways. Although developed for schizophrenia, these receptors are also expressed in various other tissues and cell types, which may form the basis for its investigation in other contexts like oncology.

Flumezapine_Mechanism This compound This compound D2R Dopamine D2 Receptor This compound->D2R HTR2A Serotonin 5HT2A Receptor This compound->HTR2A Downstream Downstream Signaling (e.g., Akt/GSK-3β pathway) D2R->Downstream Inhibition HTR2A->Downstream Inhibition

Figure 1: Simplified signaling pathway for this compound.

Q2: Why is it crucial to establish a baseline growth rate for each cell line before conducting this compound response assays?

Different cell lines have inherently different proliferation rates. A drug might appear more "potent" in a rapidly dividing cell line compared to a slow-growing one when using endpoint assays that measure cell number.[13] Establishing a baseline growth rate allows you to normalize the drug's effect to the intrinsic proliferation characteristics of each cell line, leading to more accurate and comparable data, such as Growth Rate Inhibition (GR) metrics.[13]

Q3: What are the best practices for choosing a drug concentration range for this compound in a new cell line?

It is advisable to perform a preliminary dose-ranging study with a wide range of concentrations, for example, using 10-fold serial dilutions (e.g., 1 nM to 100 µM).[13] This initial experiment will help identify the approximate range of sensitivity for the cell line.[13] Based on these results, you can then design a more detailed experiment with a narrower range of concentrations around the estimated IC50 value to generate a precise dose-response curve.

Q4: How can I confirm that the observed variability is due to biological differences between cell lines and not experimental artifacts?

A systematic approach is required to distinguish biological variability from experimental noise.

Troubleshooting_Workflow cluster_0 Phase 1: Control for Experimental Variables cluster_1 Phase 2: Investigate Biological Mechanisms Start Observe Variable Response Check_Cells Verify Cell Line Identity (STR Profiling) & Test for Mycoplasma Start->Check_Cells Check_Reagents Validate Reagent Quality (Fresh Drug, Consistent Media) Check_Cells->Check_Reagents Standardize_Protocol Optimize & Standardize Protocol (Seeding Density, Assay Duration) Check_Reagents->Standardize_Protocol Analyze_Targets Quantify Target Expression (D2R, 5HT2A) Standardize_Protocol->Analyze_Targets If variability persists... Analyze_Pathways Assess Downstream Signaling Pathways Analyze_Targets->Analyze_Pathways Analyze_Resistance Investigate Resistance Mechanisms (Efflux, Apoptosis) Analyze_Pathways->Analyze_Resistance Conclusion Identify Biological Basis of Differential Response Analyze_Resistance->Conclusion

Figure 2: Workflow for troubleshooting this compound response variability.

Q5: What are the key potential molecular determinants of variable this compound response?

The variability in response is likely multifactorial. The diagram below illustrates the logical relationships between potential contributing factors.

Logical_Relationships cluster_Target Target Level cluster_Cellular Cellular Machinery Response Variable this compound Response Receptor_Exp D2/5HT2A Receptor Expression Response->Receptor_Exp Receptor_Mut Receptor Mutations Response->Receptor_Mut Signaling Downstream Signaling (e.g., Akt pathway status) Response->Signaling Efflux Drug Efflux Pump (e.g., MDR1) Expression Response->Efflux Apoptosis Apoptotic Threshold (p53, Bcl-2 status) Response->Apoptosis

Figure 3: Potential molecular determinants of variable response.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is used to determine the cytotoxic or cytostatic effects of this compound and to calculate the IC50 value.

  • Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with medium only (blank) and medium with vehicle (e.g., DMSO) as controls.

  • Incubation: Incubate the plate for a specified duration (e.g., 48, 72 hours), which should be optimized for your cell line.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability versus the drug concentration and use non-linear regression to determine the IC50 value.[1]

Protocol 2: Analysis of Receptor Expression by Western Blotting

This protocol is for analyzing the expression of Dopamine D2 and Serotonin 5HT2A receptors.

  • Protein Extraction: Grow sensitive and resistant cells to ~80% confluency. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.[1]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[1]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for Dopamine D2 Receptor and Serotonin 5HT2A Receptor. Also, probe a separate membrane or strip the current one to probe for a loading control (e.g., GAPDH, β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities relative to the loading control to compare receptor expression levels between cell lines.

References

Technical Support Center: Improving the Translational Relevance of Flumezapine Toxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the translational relevance of toxicity studies for Flumezapine and other atypical antipsychotics. Given that this compound's development was halted due to unforeseen liver and muscle toxicity in clinical trials, this guide focuses on enhancing the predictive power of preclinical safety assessments.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during the preclinical evaluation of this compound and similar compounds.

Issue 1: Discrepancy between in vitro and in vivo hepatotoxicity results.

  • Question: Our in vitro assays with this compound in HepG2 cells show minimal cytotoxicity, but in vivo studies in rodents show elevated liver enzymes (ALT, AST). What could be causing this discrepancy?

  • Answer: This is a common challenge in preclinical toxicology. Several factors can contribute to this disparity:

    • Metabolic Activation: HepG2 cells have limited metabolic capacity compared to primary hepatocytes or the in vivo liver.[2][3][4] this compound may be converted to toxic metabolites by cytochrome P450 (CYP450) enzymes in vivo, a process not adequately replicated in HepG2 cells.

    • Mitochondrial Injury: Drug-induced liver injury (DILI) often involves mitochondrial dysfunction.[5][6][7][8] Standard cytotoxicity assays may not be sensitive enough to detect subtle mitochondrial damage that can lead to hepatotoxicity in a whole organism.

    • Immune-Mediated Injury: Idiosyncratic DILI can be triggered by an immune response to the drug or its metabolites, a factor absent in simple in vitro models.

    • 3D Culture Systems: Traditional 2D cell cultures do not fully replicate the complex microenvironment of the liver.[3][4][9][10]

  • Troubleshooting Steps & Experimental Protocols:

    • Utilize Metabolically Competent Cells: Switch to primary hepatocytes or co-culture systems that include different liver cell types to better mimic the in vivo environment.[3][4] 3D liver spheroids are also a more physiologically relevant model.[9][11]

    • Assess Mitochondrial Function: Incorporate assays that specifically measure mitochondrial health, such as the Seahorse XF Analyzer for metabolic flux analysis, measurement of mitochondrial membrane potential (e.g., using TMRE or JC-1 dyes), and assays for reactive oxygen species (ROS) production.

    • Investigate Reactive Metabolite Formation: Conduct studies using liver microsomes or S9 fractions to identify potential reactive metabolites of this compound.[11]

    • Consider In Silico Modeling: Use computational models to predict potential hepatotoxic liabilities based on the chemical structure of this compound.[12]

Issue 2: Difficulty in establishing a clear dose-response relationship for muscle toxicity in animal models.

  • Question: We are observing sporadic increases in creatine phosphokinase (CPK) in our animal studies with a this compound analog, but the effect is not consistently dose-dependent. How can we improve our experimental design to better characterize muscle toxicity?

  • Answer: The lack of a clear dose-response relationship for drug-induced myotoxicity can be multifactorial:

    • Individual Animal Variability: Genetic and physiological differences between animals can lead to varied responses.

    • Transient Nature of Injury: Muscle enzyme elevations may be transient, and the timing of blood sampling is critical.

    • Indirect Mechanisms: The toxicity may not be a direct effect on muscle tissue but could be secondary to other drug effects, such as altered metabolism or electrolyte imbalances.[13]

  • Troubleshooting Steps & Experimental Protocols:

    • Increase Sampling Frequency: Implement more frequent blood sampling to capture transient peaks in CPK levels.

    • Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of muscle tissue to look for signs of myopathy, such as necrosis, inflammation, and regeneration. For the structurally similar drug olanzapine, histopathology at injection sites in rabbits revealed degeneration/regeneration, hemorrhage, inflammation, mineralization, and necrosis.[14]

    • Measure Additional Biomarkers: In addition to CPK, measure other muscle-specific biomarkers like myoglobin and cardiac troponins (to rule out cardiotoxicity).

    • Use a Mechanistic Approach: Investigate potential underlying mechanisms, such as mitochondrial dysfunction in muscle cells, altered calcium homeostasis, or induction of apoptosis.[13][15][16]

Frequently Asked Questions (FAQs)

Q1: Why did preclinical studies for this compound fail to predict the liver and muscle toxicity seen in humans?

A1: While specific preclinical data for this compound is not publicly available, the failure to predict human toxicity is a known challenge in drug development. Potential reasons include:

  • Species Differences in Metabolism: The specific CYP450 enzymes responsible for metabolizing this compound in humans may differ from those in the animal species used for preclinical testing, leading to different metabolite profiles and toxicities.

  • Lower Sensitivity of Animal Models: The animal models used may not have been sensitive enough to detect the specific toxicities at the doses tested. For instance, some toxicities only become apparent with chronic exposure.

  • Idiosyncratic Reactions: The toxicity observed in humans may have been idiosyncratic, meaning it occurs in a small subset of the population due to genetic or environmental factors not present in the homogenous animal populations used in preclinical studies.

Q2: What are the key signaling pathways to investigate for this compound-induced hepatotoxicity?

A2: Based on general mechanisms of DILI, the following pathways are critical:

  • Mitochondrial Permeability Transition (MPT): Many hepatotoxic drugs induce mitochondrial stress, leading to the opening of the mitochondrial permeability transition pore and subsequent cell death.[5][6][7][8]

  • JNK Signaling Pathway: The c-Jun N-terminal kinase (JNK) pathway is a key mediator of stress-induced apoptosis and necrosis in hepatocytes.[5][6][7][8]

  • Nrf2 Signaling Pathway: The Nrf2 pathway is a protective mechanism against oxidative stress. Investigating its activation can provide insights into the cellular response to this compound-induced stress.[17]

Q3: What are the proposed mechanisms for antipsychotic-induced muscle toxicity?

A3: The mechanisms are not fully elucidated but are thought to involve:

  • Mitochondrial Dysfunction: Similar to hepatotoxicity, impaired mitochondrial function in muscle cells can lead to energy depletion and cell death.[15][16]

  • Altered Calcium Homeostasis: Disruption of intracellular calcium levels can activate proteases and phospholipases, leading to muscle fiber breakdown.[13][15]

  • Direct Myotoxicity: Some drugs or their metabolites may have a direct toxic effect on muscle cell membranes.

  • Serotonin Receptor Interaction: For olanzapine, it has been suggested that binding to the 5-HT2A receptor in skeletal muscle may increase its permeability, contributing to muscle toxicity.[18]

Data Presentation

Table 1: Preclinical Findings for Olanzapine (a structural analog of this compound)

Study TypeSpeciesKey FindingsReference
Acute Intramuscular IrritationRabbitElevated serum CPK. Histopathology showed muscle degeneration/regeneration, hemorrhage, inflammation, mineralization, and necrosis at the injection site.[14]
1-Month Intramuscular ToxicityDogNo significant toxicological findings at the doses tested.[14]
Subchronic Toxicity (Oral)RatElevated serum prolactin levels.[14]
In Vitro Muscle IrritationL6 Cell LineResults consistent with slight to moderate irritation based on CPK release.[14]
Hepatotoxicity Study (Oral)MouseOlanzapine alone caused hepatic steatosis and injury. When combined with a high-fat diet, liver damage was exacerbated.[19]
Hepatopathy Study (Intraperitoneal)RatStatistically significant rise in SGOT, SGPT, and ALP compared to control. Histopathology showed degenerative changes in the liver.[20]

Visualization of Signaling Pathways

DILI_Pathway This compound This compound Metabolism Hepatic Metabolism (CYP450) This compound->Metabolism ReactiveMetabolites Reactive Metabolites Metabolism->ReactiveMetabolites Mitochondria Mitochondrial Dysfunction ReactiveMetabolites->Mitochondria OxidativeStress Oxidative Stress (ROS) ReactiveMetabolites->OxidativeStress Mitochondria->OxidativeStress JNK JNK Activation Mitochondria->JNK Nrf2 Nrf2 Activation (Protective) OxidativeStress->Nrf2 OxidativeStress->JNK Apoptosis Hepatocyte Apoptosis/Necrosis JNK->Apoptosis DILI Drug-Induced Liver Injury (DILI) Apoptosis->DILI

Caption: Proposed signaling pathway for this compound-induced liver injury.

Myotoxicity_Pathway This compound This compound MuscleCell Muscle Cell This compound->MuscleCell Mitochondria Mitochondrial Dysfunction MuscleCell->Mitochondria Ca_Homeostasis Altered Ca2+ Homeostasis MuscleCell->Ca_Homeostasis ATP_Depletion ATP Depletion Mitochondria->ATP_Depletion ATP_Depletion->Ca_Homeostasis Protease_Activation Protease/Phospholipase Activation Ca_Homeostasis->Protease_Activation Myofiber_Damage Myofiber Damage Protease_Activation->Myofiber_Damage Rhabdomyolysis Rhabdomyolysis Myofiber_Damage->Rhabdomyolysis

Caption: Potential signaling pathway for this compound-induced muscle toxicity.

Experimental_Workflow InSilico In Silico Toxicity Prediction InVitro In Vitro Screening (HepG2, Primary Hepatocytes, 3D Spheroids) InSilico->InVitro Mechanistic Mechanistic In Vitro Assays (Mitochondrial Function, ROS, Metabolite ID) InVitro->Mechanistic InVivo In Vivo Animal Studies (Rodent, Non-rodent) Mechanistic->InVivo Biomarkers Biomarker Analysis (CPK, ALT, AST, Myoglobin) InVivo->Biomarkers Histopathology Histopathology (Liver, Muscle) InVivo->Histopathology Translational Translational Relevance Assessment Biomarkers->Translational Histopathology->Translational

Caption: Recommended experimental workflow for assessing this compound toxicity.

References

Strategies to minimize off-target binding of Flumezapine in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing off-target binding of Flumezapine in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is an investigational antipsychotic drug that is structurally similar to olanzapine.[1] Its primary therapeutic effects are believed to be mediated through antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2][3] Due to its structural similarity to olanzapine, it is expected to have a broad off-target binding profile.

Q2: Why is minimizing off-target binding of this compound important?

Minimizing off-target binding is crucial for several reasons:

  • Data Accuracy: Off-target binding can lead to misleading experimental results, making it difficult to determine the true on-target effects of this compound.

  • Translational Relevance: Unidentified off-target effects can lead to unexpected side effects in preclinical and clinical studies. This compound itself failed clinical trials due to toxicity concerns.

  • Understanding Mechanism of Action: By minimizing off-target interactions, researchers can more accurately delineate the signaling pathways and physiological effects mediated by the primary targets.

Q3: What are the likely off-targets of this compound?

Given its structural similarity to olanzapine, this compound is likely to exhibit affinity for a range of receptors beyond its primary targets. These may include various subtypes of serotonin, histamine, muscarinic acetylcholine, and adrenergic receptors. The binding affinity of olanzapine for these receptors provides a strong indication of this compound's potential off-target profile.

Quantitative Data: Olanzapine Receptor Binding Affinities

The following table summarizes the receptor binding affinities (Ki in nM) of olanzapine, which can be used as a proxy for this compound's expected binding profile. A lower Ki value indicates a higher binding affinity.

Receptor FamilyReceptor SubtypeOlanzapine Ki (nM)
Dopamine D131
D211
D3-
D427
Serotonin 5-HT2A4
5-HT2C11
5-HT357
5-HT65
Histamine H17
Muscarinic M173
M296
M3132
M432
M548
Adrenergic α119

Data compiled from Psychopharmacology Institute.

Troubleshooting Guides

Issue: High Non-Specific Binding in Radioligand Binding Assays

High non-specific binding (NSB) can obscure the specific binding signal of this compound. Here are some common causes and solutions:

Potential CauseTroubleshooting StepsExpected Outcome
Inadequate Blocking Optimize the concentration of the blocking agent (e.g., 0.1-1% Bovine Serum Albumin - BSA).Reduced background signal and improved signal-to-noise ratio.
Suboptimal Buffer Conditions Adjust the pH of the assay buffer. Increase the ionic strength by adding NaCl (50-150 mM) to reduce electrostatic interactions.Decreased non-specific binding due to masking of charged sites.
Radioligand Issues Use a lower concentration of the radioligand, ideally at or below its Kd value. Ensure high radiochemical purity of the ligand.Reduced background and improved specificity of the binding signal.
Filter Binding Pre-soak filters in a buffer containing a blocking agent. Test different filter materials (e.g., glass fiber vs. polyethyleneimine-treated).Minimized binding of the radioligand to the filter, leading to a lower and more consistent non-specific signal.
Tissue/Membrane Concentration Reduce the amount of membrane protein in the assay.Decreased number of non-specific binding sites available.
Issue: Difficulty Confirming Target Engagement in Cells

Confirming that this compound is binding to its intended target within a cellular context can be challenging. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement.

Potential CauseTroubleshooting StepsExpected Outcome
Suboptimal Compound Concentration Perform a dose-response CETSA experiment to identify the optimal concentration of this compound for target stabilization.A clear sigmoidal curve indicating dose-dependent target stabilization.
Incorrect Heating Temperature Determine the optimal melting temperature (Tm) of the target protein in your cellular system by performing a temperature gradient CETSA.A clear shift in the melting curve upon this compound binding, indicating thermal stabilization.
Low Target Protein Expression Use a cell line known to express the target receptor at high levels or consider transient overexpression of the target.Increased signal for the target protein, making the thermal shift easier to detect.
Cell Lysis and Sample Preparation Issues Ensure complete cell lysis to release the target protein. Use protease inhibitors to prevent protein degradation.Consistent and reproducible protein levels across all samples.

Experimental Protocols

Detailed Protocol: Radioligand Binding Assay to Minimize Non-Specific Binding
  • Membrane Preparation:

    • Homogenize tissue or cells expressing the target receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • Prepare assay tubes for total binding, non-specific binding, and competitive binding.

    • Total Binding: Add assay buffer, radioligand (at a concentration near its Kd), and membrane preparation.

    • Non-Specific Binding (NSB): Add assay buffer, radioligand, a high concentration of a non-labeled competitor (e.g., 10 µM of a known antagonist for the target receptor), and membrane preparation.

    • Competitive Binding: Add assay buffer, radioligand, varying concentrations of this compound, and membrane preparation.

  • Incubation:

    • Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter pre-soaked in wash buffer using a vacuum filtration manifold.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection and Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Analyze the competitive binding data to determine the Ki of this compound for the target receptor.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
  • Cell Culture and Treatment:

    • Culture cells expressing the target receptor to a suitable confluency.

    • Treat the cells with either vehicle control or varying concentrations of this compound for a predetermined time.

  • Heating Step:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (for determining Tm) or at a single, optimized temperature (for dose-response) using a thermal cycler for 3 minutes.

    • Cool the tubes to room temperature.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble proteins.

  • Protein Detection and Analysis:

    • Denature the soluble protein samples and separate them by SDS-PAGE.

    • Transfer the proteins to a membrane and perform a Western blot using an antibody specific for the target protein.

    • Quantify the band intensities to determine the amount of soluble target protein at each temperature or drug concentration.

    • Plot the data to generate a melting curve or a dose-response curve to assess the stabilizing effect of this compound on its target.

Signaling Pathway and Experimental Workflow Diagrams

on_target_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonism S5HT2AR Serotonin 5-HT2A Receptor This compound->S5HT2AR Antagonism G_protein_D2 Gi/o Protein D2R->G_protein_D2 Blocks Activation G_protein_5HT2A Gq/11 Protein S5HT2AR->G_protein_5HT2A Blocks Activation AC Adenylyl Cyclase G_protein_D2->AC Inhibition Blocked cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA DARPP32 ↓ p-DARPP-32 PKA->DARPP32 Neuronal_Activity_D2 Modulation of Neuronal Excitability DARPP32->Neuronal_Activity_D2 PLC Phospholipase C G_protein_5HT2A->PLC Activation Blocked PIP2 PIP2 PLC->PIP2 Hydrolysis Blocked IP3 ↑ IP3 PIP2->IP3 DAG ↑ DAG PIP2->DAG Ca_release ↑ Intracellular Ca2+ IP3->Ca_release PKC ↑ PKC Activity DAG->PKC Neuronal_Activity_5HT2A Modulation of Neuronal Excitability Ca_release->Neuronal_Activity_5HT2A PKC->Neuronal_Activity_5HT2A

Caption: On-Target Signaling Pathways of this compound.

off_target_pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound H1R Histamine H1 Receptor This compound->H1R Antagonism M1R Muscarinic M1 Receptor This compound->M1R Antagonism G_protein_H1 Gq/11 Protein H1R->G_protein_H1 Blocks Activation G_protein_M1 Gq/11 Protein M1R->G_protein_M1 Blocks Activation PLC_H1 Phospholipase C G_protein_H1->PLC_H1 Activation Blocked IP3_DAG_H1 ↓ IP3/DAG PLC_H1->IP3_DAG_H1 Cellular_Response_H1 Sedation, Weight Gain IP3_DAG_H1->Cellular_Response_H1 PLC_M1 Phospholipase C G_protein_M1->PLC_M1 Activation Blocked IP3_DAG_M1 ↓ IP3/DAG PLC_M1->IP3_DAG_M1 Cellular_Response_M1 Cognitive Impairment, Dry Mouth IP3_DAG_M1->Cellular_Response_M1

Caption: Potential Off-Target Signaling Pathways of this compound.

experimental_workflow cluster_optimization Assay Optimization start Start: High Off-Target Binding Suspected step1 Step 1: Optimize Radioligand Binding Assay start->step1 step2 Step 2: Perform Competitive Binding Assays step1->step2 If NSB is low opt1 Adjust Blocking Agents step1->opt1 opt2 Modify Buffer Conditions step1->opt2 opt3 Vary Ligand/Protein Concentration step1->opt3 step3 Step 3: Validate On-Target and Off-Target Hits with CETSA step2->step3 step4 Step 4: Characterize Downstream Signaling Effects step3->step4 end End: Minimized Off-Target Binding Profile step4->end

Caption: Workflow to Minimize and Characterize Off-Target Binding.

References

Technical Support Center: Flumezapine (Olanzapine as a proxy)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for the handling, storage, and use of Flumezapine powder in a research setting. As this compound is a fictional compound, this documentation is based on the well-characterized atypical antipsychotic, Olanzapine, which shares similar handling requirements for laboratory use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound powder?

A1: Solid this compound powder should be stored at -20°C for long-term stability, with some suppliers indicating stability for at least four years at this temperature[1]. For short-term shipping, room temperature is acceptable[2]. It is crucial to store the powder in a tightly sealed container to protect it from moisture and light, as it is known to be sensitive to both[3][4].

Q2: What personal protective equipment (PPE) should I use when handling this compound powder?

A2: When handling this compound powder, you should always wear protective gloves, a lab coat, and eye protection such as safety glasses or goggles[5][6][7]. Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of the powder[2][5][8]. For tasks with a high risk of dust generation, a dust respirator is also recommended[8].

Q3: What is the shelf life of this compound in solution?

A3: Aqueous solutions of this compound are not recommended for storage for more than one day[1]. For stock solutions prepared in solvents like DMSO, it is best practice to aliquot the solution and store it at -80°C for up to one year, or at -20°C for up to one month, to avoid repeated freeze-thaw cycles[9].

Q4: Which solvents can be used to dissolve this compound powder?

A4: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF)[1]. It is sparingly soluble in aqueous buffers[1]. To prepare an aqueous solution, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice[1].

Q5: Is this compound sensitive to light?

A5: Yes, this compound is reported to be sensitive to light and moisture[3]. Exposure to light can cause degradation[10]. Therefore, it is essential to store both the solid powder and solutions in light-protecting containers (e.g., amber vials) or by wrapping the container in aluminum foil[10][11].

Troubleshooting Guides

Q1: My this compound powder is not dissolving in my aqueous buffer.

A1: This is expected as this compound has very low solubility in water[12]. To achieve dissolution in an aqueous medium, first, create a concentrated stock solution in an organic solvent like DMSO, where its solubility is significantly higher[1][9]. Then, you can dilute the DMSO stock solution with your desired aqueous buffer (e.g., PBS) to the final working concentration. Be aware that the final concentration in the aqueous buffer will still be limited; for a 1:1 DMSO:PBS (pH 7.2) solution, the solubility is approximately 0.5 mg/ml[1].

Q2: I noticed a color change in my this compound powder/solution.

A2: this compound is a yellow crystalline powder[5][8][13]. A significant color change could indicate degradation. This can be caused by exposure to light, moisture, heat, or incompatible materials like strong oxidizing agents[3][8]. Ensure you are storing the compound in a dark, dry, and cool environment as recommended[2][14]. Discard any powder or solution that shows signs of degradation.

Q3: There is a precipitate in my stock solution after storing it at -20°C.

A3: If you observe a precipitate after freezing, allow the vial to warm to room temperature and vortex gently to see if the compound redissolves. If it does not, the solution may have become supersaturated, or the solvent may have absorbed moisture, reducing solubility[9]. When preparing stock solutions, ensure you are using fresh, anhydrous DMSO, as moisture can reduce solubility[9].

Data Presentation

Table 1: Storage and Stability of this compound (Olanzapine proxy)

FormStorage TemperatureDurationNotes
Crystalline Solid-20°C≥ 4 yearsStore in a tightly sealed, light-resistant container[1].
DMSO Stock Solution-80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles[9].
DMSO Stock Solution-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles[9].
Aqueous SolutionRoom Temperature≤ 1 dayNot recommended for long-term storage due to low stability[1].

Table 2: Solubility of this compound (Olanzapine proxy)

SolventApproximate SolubilityReference
DMSO (Dimethyl Sulfoxide)~16 mg/ml, ~62 mg/ml[1][9]
DMF (Dimethylformamide)~20 mg/ml[1]
Ethanol~1 mg/ml, ~15 mg/ml[1][9]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/ml[1]
WaterInsoluble / Practically Insoluble[9][11]

Experimental Protocols

Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Formula Weight: 312.4 g/mol )[1]

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated scale

  • Vortex mixer

Procedure:

  • Pre-analysis Calculation: Determine the mass of this compound powder required. For 1 ml of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 312.4 g/mol * (1000 mg / 1 g) = 3.124 mg

  • Weighing: Carefully weigh out 3.124 mg of this compound powder in a sterile microcentrifuge tube. Perform this in a chemical fume hood and wear appropriate PPE[5][8].

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the powder.

  • Dissolution: Cap the tube tightly and vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (37°C) may assist dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes. Store the aliquots at -80°C for long-term use[9].

Visualizations

G cluster_storage Storage cluster_handling Handling cluster_dissolution Dissolution storage_conditions Store at -20°C Protect from light & moisture ppe Wear PPE: Gloves, Goggles, Lab Coat storage_conditions->ppe fume_hood Work in Fume Hood ppe->fume_hood weigh Weigh Powder fume_hood->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex aliquot Aliquot into Vials vortex->aliquot store_solution Store at -80°C aliquot->store_solution

Caption: Workflow for proper storage, handling, and stock solution preparation.

G start Powder not dissolving? solvent_check What solvent are you using? start->solvent_check aqueous_solvent Aqueous Buffer (e.g., Water, PBS) solvent_check->aqueous_solvent Aqueous organic_solvent Organic Solvent (e.g., DMSO) solvent_check->organic_solvent Organic solution1 Expected. This compound has very low aqueous solubility. aqueous_solvent->solution1 concentration_check Is concentration too high? organic_solvent->concentration_check solution2 Action: First dissolve in DMSO, then dilute with buffer. solution1->solution2 yes_conc Yes concentration_check->yes_conc Yes no_conc No concentration_check->no_conc No solution3 Action: Check solubility limits. Reduce concentration or add more solvent. yes_conc->solution3 solution4 Issue may be due to moisture in solvent. Use fresh, anhydrous solvent. no_conc->solution4

Caption: Troubleshooting decision tree for this compound dissolution issues.

References

Validation & Comparative

A Comparative Analysis of the Toxicological Profiles of Flumezapine and Olanzapine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the toxicity profiles of the investigational antipsychotic Flumezapine and the widely prescribed atypical antipsychotic Olanzapine. Developed for researchers, scientists, and drug development professionals, this document synthesizes available data to offer an objective overview, supported by experimental findings and mechanistic insights.

Introduction

This compound and Olanzapine are structurally similar thienobenzodiazepine derivatives, with this compound differing by a single fluorine atom substitution.[1] While Olanzapine has become a cornerstone in the treatment of schizophrenia and bipolar disorder, the clinical development of this compound was terminated due to significant toxicity concerns.[1] This comparison aims to delineate the key toxicological differences that led to these divergent clinical paths.

Executive Summary of Toxicity Profiles

Adverse Effect CategoryThis compoundOlanzapine
Primary Reason for Concern Elevated liver enzymes and muscle toxicity leading to clinical trial cessation.[1]Metabolic dysregulation (significant weight gain, hyperglycemia, dyslipidemia).[2][3]
Hepatic Toxicity Elevation of AST and ALT.[1]Asymptomatic, transient ALT/AST elevations are common (10-50% of patients); clinically apparent liver injury is less frequent but reported.[4]
Muscle Toxicity Elevated creatine phosphokinase (CPK).[1]Elevated CPK and rhabdomyolysis primarily reported in acute overdose cases.[5][6]
Metabolic Toxicity Not extensively documented due to early termination of development.Significant weight gain (>7% of body weight) in a large proportion of patients, increased appetite, insulin resistance, and new-onset diabetes.[2][7]
Neurological Toxicity Induced extrapyramidal symptoms (EPS) in early trials.[1]Dose-dependent sedation is very common; lower risk of EPS compared to typical antipsychotics, but can still occur.[3]
Cardiovascular Toxicity Not extensively documented.Orthostatic hypotension, tachycardia, and mild QTc interval prolongation.[3]
Anticholinergic Toxicity Lower anticholinergic to antidopaminergic ratio compared to clozapine.[1]Mild to moderate effects such as dry mouth and constipation are common.[3]

Quantitative Toxicity Data: Olanzapine

Due to the discontinuation of this compound's development, quantitative clinical data is not publicly available. The following tables summarize key quantitative toxicity data for Olanzapine from clinical trials and post-mortem analyses.

Table 1: Olanzapine-Associated Adverse Events in Clinical Trials

Adverse EventFrequencyNotes
Weight Gain (>7% of baseline)~30-40% of patientsA hallmark adverse effect, often leading to non-compliance.[2][4]
Somnolence25%One of the most common CNS side effects.[2]
Increased Appetite24%Contributes significantly to weight gain.[2]
ALT Elevations (>3x ULN)~2% of patientsUsually transient and asymptomatic, occurring early in treatment.[4]

Table 2: Olanzapine Concentrations in Overdose Cases

Sample TypeConcentration RangeInterpretation
Therapeutic Serum Level< 150 ng/mLTypical steady-state concentrations.[5]
Toxic Serum Level> 100 ng/mLPotential for toxicity has been suggested at concentrations as low as 100 ng/mL.[5]
Fatal Blood ConcentrationsHighly variable (e.g., 170 - 4410 ng/mL)Often confounded by polypharmacy; death attributed to olanzapine alone has been reported at various concentrations.[5][8]

Mechanisms of Toxicity and Associated Signaling Pathways

Both this compound and Olanzapine are multi-receptor antagonists, with their therapeutic and toxic effects stemming from their interactions with various neurotransmitter systems.

Receptor Binding Profiles

The primary mechanism of action for both drugs is antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][9] However, their broader receptor binding profile is responsible for many of their adverse effects.

cluster_drugs Antipsychotic Drugs cluster_receptors Receptor Targets cluster_effects Clinical Effects This compound This compound D2 Dopamine D2 This compound->D2 Antagonist HT2A Serotonin 5-HT2A This compound->HT2A Antagonist Olanzapine Olanzapine Olanzapine->D2 Antagonist Olanzapine->HT2A Antagonist HT2C Serotonin 5-HT2C Olanzapine->HT2C Antagonist H1 Histamine H1 Olanzapine->H1 Antagonist M1 Muscarinic M1 Olanzapine->M1 Antagonist Alpha1 α1-Adrenergic Olanzapine->Alpha1 Antagonist Therapeutic Antipsychotic Effect D2->Therapeutic EPS Extrapyramidal Symptoms (EPS) D2->EPS HT2A->Therapeutic Metabolic Weight Gain / Metabolic Syndrome HT2C->Metabolic H1->Metabolic Sedation Sedation H1->Sedation Anticholinergic Anticholinergic Effects M1->Anticholinergic Hypotension Orthostatic Hypotension Alpha1->Hypotension

Caption: Receptor binding profiles and associated clinical effects.

Signaling Pathways in Olanzapine-Induced Metabolic and Hepatic Toxicity

Recent research has begun to elucidate the complex intracellular signaling pathways affected by Olanzapine, contributing to its metabolic side effects.

  • Metabolic Dysregulation: Olanzapine-induced weight gain is thought to involve deregulation of multiple signaling pathways, including cGMP-PKG, cAMP, and PI3K-Akt, secondary to its effects on neurotransmitter systems that regulate appetite and satiety.[10]

  • Hepatic Effects: In the liver, Olanzapine may simultaneously activate both the catabolic AMP-activated protein kinase (AMPK) pathway and the anabolic mammalian target of rapamycin (mTOR) pathway.[11] This conflicting signaling could contribute to hepatic lipid accumulation (steatosis) and dysregulation of glucose metabolism.[11] The hepatotoxicity may also be linked to the production of reactive metabolites through cytochrome P450 (CYP) enzymes, particularly CYP1A2.[4]

cluster_olanzapine Olanzapine cluster_liver Hepatocyte cluster_outcomes Toxicological Outcomes Olanzapine Olanzapine mTOR mTOR Pathway Olanzapine->mTOR Activates AMPK AMPK Pathway Olanzapine->AMPK Activates CYP450 CYP450 Enzymes Olanzapine->CYP450 Metabolized by Anabolism Anabolic Processes (Lipid Synthesis) mTOR->Anabolism Catabolism Catabolic Processes (Energy Sensing) AMPK->Catabolism Metabolites Reactive Metabolites CYP450->Metabolites Steatosis Hepatic Steatosis (Fatty Liver) Anabolism->Steatosis Hepatotoxicity Hepatocellular Injury Metabolites->Hepatotoxicity

Caption: Proposed signaling pathways in Olanzapine hepatotoxicity.

Experimental Protocols

Detailed protocols for the pivotal toxicity studies of this compound are not publicly available. For Olanzapine and other antipsychotics, toxicity is evaluated through a standardized series of preclinical and clinical studies.

Generalized Preclinical Toxicology Workflow

A typical workflow for assessing the toxicity of a new antipsychotic candidate is outlined below. This involves a tiered approach from acute to chronic dosing in multiple animal species.

cluster_preclinical Preclinical Toxicology Assessment A Acute Toxicity Studies (Single High Dose) - Rodent & Non-rodent species - Determine MTD B Repeated Dose Toxicity (28-day & 90-day) - Identify target organs - Establish NOAEL A->B C Safety Pharmacology - Assess effects on vital functions (Cardiovascular, CNS, Respiratory) B->C E Carcinogenicity (Long-term studies) B->E D Genotoxicity - Ames test, Chromosomal aberration C->D

Caption: Generalized workflow for preclinical toxicity assessment.

Key Methodologies in Preclinical Studies:

  • Dose Administration: Typically oral (gavage) or parenteral, depending on the intended clinical route.

  • Animal Models: Routinely conducted in one rodent (e.g., rat) and one non-rodent (e.g., dog or non-human primate) species.

  • Parameters Monitored:

    • Clinical Observations: Daily checks for signs of toxicity, changes in behavior, food/water consumption, and body weight.

    • Clinical Pathology: Hematology and serum clinical chemistry (including liver enzymes like ALT, AST and muscle enzymes like CPK) at multiple time points.

    • Histopathology: Microscopic examination of a comprehensive list of tissues and organs at study termination to identify treatment-related changes.

    • Cardiovascular Safety: Telemetry in conscious, freely moving animals to assess effects on blood pressure, heart rate, and ECG parameters (including QTc interval).

Conclusion

The comparison between this compound and Olanzapine underscores the critical role of the toxicity profile in drug development. While structurally similar, this compound's early signals of muscle and liver toxicity were sufficient to halt its progression.[1] In contrast, Olanzapine, despite its significant and well-documented metabolic liabilities, demonstrated a risk-benefit profile deemed acceptable for the treatment of severe psychiatric disorders. The ongoing study of Olanzapine's mechanisms of toxicity, particularly concerning metabolic and hepatic effects, provides valuable insights for the development of safer, next-generation antipsychotics. This guide highlights the importance of comprehensive toxicological assessment and the fine balance between efficacy and safety in psychopharmacology.

References

A Head-to-Head Comparison of Flumezapine and Clozapine Receptor Binding Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor binding profiles of Flumezapine, an investigational antipsychotic agent, and clozapine, a widely used atypical antipsychotic. While extensive quantitative data is available for clozapine, allowing for a nuanced understanding of its broad pharmacological effects, publicly accessible data for this compound is primarily qualitative. This comparison, therefore, highlights the known receptor engagement spectra of both compounds, underscoring the similarities and differences that inform their pharmacological profiles.

Executive Summary

Clozapine is characterized by a broad receptor binding profile, exhibiting varying affinities for a multitude of neurotransmitter receptors. This complex pharmacology is thought to be responsible for its high efficacy in treatment-resistant schizophrenia, as well as its notable side-effect profile. This compound, a structural analogue of olanzapine, was also developed as an antipsychotic and has been demonstrated to be a potent antagonist of dopamine D2 and serotonin 5-HT2 receptors. In functional assays, this compound was found to be more potent than clozapine in blocking the effects of dopamine and serotonin agonists[1]. However, the development of this compound was discontinued due to toxicity concerns, and as a result, a comprehensive public database of its receptor binding affinities (Ki values) is not available[2].

Quantitative Receptor Binding Data: Clozapine

The following table summarizes the in vitro receptor binding affinities (Ki values in nM) for clozapine across a range of neurotransmitter receptors. A lower Ki value indicates a higher binding affinity. Data for this compound is not quantitatively available in the public domain for a direct comparison in this format.

Receptor FamilyReceptor SubtypeClozapine Ki (nM)This compound Ki (nM)
Dopamine D1130Not available
D2254High affinity[1]
D3Not availableNot available
D4Not availableNot available
Serotonin 5-HT1ANot availableNot available
5-HT2AHigh affinity[1]High affinity[1]
5-HT2CNot availableNot available
5-HT35.8-13.4 (human)[3]Not available
5-HT6Not availableNot available
5-HT7Not availableNot available
Adrenergic α1ANot availableNot available
α2ANot availableNot available
α2B23Not available
α2CNot availableNot available
Muscarinic M1Not availableNot available
M2Not availableNot available
M3Not availableNot available
M4Not availableNot available
Histamine H1Not availableNot available

Note: The Ki values for clozapine can vary between different studies and experimental conditions. The data presented here is a representation from available literature.

Qualitative Comparison and Key Differences

  • Dopamine D2 and Serotonin 5-HT2A Receptor Antagonism: Both this compound and clozapine are potent antagonists at dopamine D2 and serotonin 5-HT2A receptors[1]. This dual antagonism is a hallmark of atypical antipsychotics and is believed to contribute to their efficacy against both positive and negative symptoms of schizophrenia, with a lower propensity for extrapyramidal side effects compared to typical antipsychotics.

  • Potency: Functional studies have indicated that this compound is more potent than clozapine in antagonizing the effects of the serotonin agonist quipazine and the dopamine agonist pergolide[1]. This suggests that this compound may have a higher affinity for D2 and 5-HT2A receptors, or greater functional antagonism at these sites.

  • Antidopaminergic to Anticholinergic Ratio: this compound has an antidopaminergic to anticholinergic ratio that is five times higher than that of clozapine[2]. This suggests that this compound has a stronger dopamine receptor blockade with comparatively weaker anticholinergic properties, which could translate to a different side-effect profile.

Experimental Protocols

The determination of receptor binding affinities (Ki values) is typically performed using radioligand binding assays. Below is a generalized protocol for a competitive radioligand binding assay.

General Protocol for Competitive Radioligand Binding Assay
  • Membrane Preparation:

    • Cells or tissues expressing the receptor of interest are homogenized in a suitable buffer.

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an assay buffer.

  • Binding Assay:

    • A constant concentration of a specific radioligand (a radioactively labeled drug that binds to the receptor) is incubated with the membrane preparation.

    • Increasing concentrations of the unlabeled test compound (e.g., this compound or clozapine) are added to compete with the radioligand for binding to the receptor.

    • The mixture is incubated to allow binding to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification:

    • The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_separation Separation cluster_quantification Quantification & Analysis Tissue Tissue/Cell Homogenization Centrifuge1 Centrifugation Tissue->Centrifuge1 Wash Washing Centrifuge1->Wash Resuspend Resuspension in Assay Buffer Wash->Resuspend Incubation Incubation: Membranes + Radioligand + Test Compound Resuspend->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Caption: Workflow of a typical radioligand binding assay.

Simplified Dopamine D2 Receptor Signaling Pathway

D2_Signaling Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Gi Gi Protein D2R->Gi AC Adenylate Cyclase Gi->AC cAMP cAMP AC->cAMP inhibits conversion of ATP to cAMP PKA Protein Kinase A cAMP->PKA Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Response This compound This compound/ Clozapine This compound->D2R Antagonism

Caption: Simplified inhibitory signaling of the D2 receptor.

Simplified Serotonin 5-HT2A Receptor Signaling Pathway

Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Gq Gq Protein HT2AR->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Response Cellular Response Ca2->Response PKC->Response This compound This compound/ Clozapine This compound->HT2AR Antagonism

Caption: Simplified excitatory signaling of the 5-HT2A receptor.

References

The Fluorine Factor: A Comparative Analysis of Flumezapine's Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of how a single fluorine atom differentiates the abandoned drug Flumezapine from its successful counterpart, Olanzapine, in terms of safety and toxicity.

In the landscape of antipsychotic drug development, the story of this compound serves as a stark reminder of the profound impact that subtle molecular changes can have on a compound's safety profile. Structurally a near-twin to the widely used antipsychotic Olanzapine, this compound's journey was cut short due to significant toxicity concerns.[1] This guide provides a comparative analysis of this compound and Olanzapine, with a specific focus on elucidating the role of the fluorine moiety in this compound's toxicity. This document is intended for researchers, scientists, and drug development professionals.

Structural and Pharmacological Comparison

This compound and Olanzapine, both thienobenzodiazepine derivatives, share an identical core structure. The only distinction is the substitution of a hydrogen atom in Olanzapine with a fluorine atom on the phenyl ring of this compound.[1] This seemingly minor alteration was intended to enhance its properties, likely by leveraging the known effects of fluorination in medicinal chemistry, such as increased metabolic stability and receptor binding affinity.[2][3]

Both compounds act as antagonists at dopamine D2 and serotonin 5-HT2A receptors, a hallmark of atypical antipsychotics.[1][4][5] In fact, preclinical studies suggested that this compound was a more potent antagonist at these receptors compared to Olanzapine.[5]

Table 1: Structural and Pharmacological Profile

FeatureThis compoundOlanzapine
Chemical Structure 7-Fluoro-2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1][6]benzodiazepine2-Methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1][6]benzodiazepine
Key Structural Difference Presence of a fluorine atom on the phenyl ringAbsence of a fluorine atom on the phenyl ring
Primary Mechanism of Action Dopamine D2 and Serotonin 5-HT2A receptor antagonistDopamine D2 and Serotonin 5-HT2A receptor antagonist
Potency (preclinical) Higher potency at D2 and 5-HT2A receptors than Olanzapine[5]Established clinical efficacy
Developmental Status Abandoned during clinical trials due to toxicity[1]Approved and widely used antipsychotic

The Toxicity Profile: Where the Paths Diverge

The clinical development of this compound was halted due to unacceptable levels of liver and muscle toxicity observed in clinical trials.[1] In contrast, while Olanzapine is associated with metabolic side effects such as weight gain and an increased risk of diabetes, it does not typically cause the severe hepatotoxicity and rhabdomyolysis-like effects seen with this compound.[7][8]

Table 2: Comparative Toxicity Profile

Toxicity EndpointThis compound (Clinical Trial Findings)Olanzapine (Known Adverse Effects)
Hepatotoxicity Elevated alanine transaminase (ALT) and aspartate transaminase (AST) levels[1]Rare instances of mild, transient ALT/AST elevations, but not a primary toxicity concern.
Muscle Toxicity Elevated creatine phosphokinase (CPK) levels, indicative of muscle damage[1]Not a commonly reported adverse effect.
Extrapyramidal Symptoms (EPS) Induced EPS in early clinical trials[1]Lower risk of EPS compared to typical antipsychotics, but can still occur.
Metabolic Effects Not extensively studied due to early termination.Significant weight gain, increased risk of diabetes and hyperlipidemia.[7][8]
Overdose Toxicity Data not available.Dose-dependent central nervous system depression, sedation, ataxia, and miosis.[9]

The Role of the Fluorine Moiety in Toxicity: A Mechanistic Hypothesis

The presence of the fluorine atom in this compound is the most probable driver of its distinct toxicity profile. While fluorination is a common strategy to block metabolic oxidation and enhance potency, it can also introduce bioactivation pathways leading to toxic metabolites.[2][10][11]

One plausible hypothesis is the metabolic activation of the fluoroaromatic ring of this compound. Cytochrome P450 enzymes could potentially oxidize the ring, leading to the formation of reactive intermediates such as arene oxides or quinone-imines. These reactive metabolites can then covalently bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction and death. This mechanism is a known pathway for drug-induced liver and muscle injury.

The electron-withdrawing nature of the fluorine atom can also alter the electronic properties of the entire molecule, potentially influencing its interaction with off-target proteins or leading to the formation of other toxic metabolites.[2]

Toxicity_Pathway cluster_this compound This compound Metabolism cluster_olanzapine Olanzapine Metabolism cluster_toxicity Cellular Toxicity This compound This compound (with Fluorine) CYP450 Cytochrome P450 Oxidation This compound->CYP450 Reactive_Metabolite Reactive Metabolite (e.g., Arene Oxide) CYP450->Reactive_Metabolite Covalent_Binding Covalent Binding to Cellular Proteins Reactive_Metabolite->Covalent_Binding Olanzapine Olanzapine (without Fluorine) Metabolism Metabolism (e.g., Glucuronidation, Oxidation) Olanzapine->Metabolism Inactive_Metabolites Inactive Metabolites Metabolism->Inactive_Metabolites Cellular_Dysfunction Cellular Dysfunction Covalent_Binding->Cellular_Dysfunction Hepatotoxicity Hepatotoxicity Cellular_Dysfunction->Hepatotoxicity Muscle_Toxicity Muscle Toxicity Cellular_Dysfunction->Muscle_Toxicity

Caption: Hypothetical metabolic pathways leading to toxicity for this compound versus Olanzapine.

Experimental Protocols for Toxicity Assessment

Validating the role of the fluorine moiety in this compound's toxicity would require a series of comparative in vitro and in vivo studies. Below are detailed methodologies for key experiments that could be employed.

In Vitro Cytotoxicity Assays
  • Objective: To compare the direct cytotoxic effects of this compound and Olanzapine on relevant cell lines.

  • Cell Lines:

    • HepG2 (human liver carcinoma cell line) - for assessing hepatotoxicity.

    • C2C12 (mouse myoblast cell line) - for assessing muscle toxicity.

  • Methodology:

    • Cell Culture: Culture HepG2 and C2C12 cells in appropriate media and conditions.

    • Drug Treatment: Seed cells in 96-well plates and treat with a range of concentrations of this compound and Olanzapine (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.

    • Viability Assessment:

      • MTT Assay: Measure the metabolic activity of cells as an indicator of viability. Add MTT solution to each well, incubate, and then solubilize the formazan crystals. Measure absorbance at 570 nm.

      • LDH Release Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell membrane damage. Collect the supernatant and measure LDH activity using a commercially available kit.

    • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for both compounds in each cell line.

Cytotoxicity_Workflow Start Start: Seed Cells (HepG2 or C2C12) Treatment Treat with this compound and Olanzapine (various concentrations) Start->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation MTT_Assay MTT Assay (Metabolic Activity) Incubation->MTT_Assay LDH_Assay LDH Release Assay (Membrane Integrity) Incubation->LDH_Assay Data_Analysis Calculate IC50 Values MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis End End: Compare Cytotoxicity Data_Analysis->End

Caption: Experimental workflow for in vitro cytotoxicity assays.

In Vivo Animal Toxicity Studies
  • Objective: To compare the systemic toxicity of this compound and Olanzapine in a rodent model.

  • Animal Model: Male and female Sprague-Dawley rats.

  • Methodology:

    • Dosing: Administer this compound and Olanzapine orally once daily for 28 days at three different dose levels (low, medium, and high), plus a vehicle control group.

    • Clinical Observations: Monitor animals daily for clinical signs of toxicity, including changes in behavior, appearance, and body weight.

    • Clinical Pathology: Collect blood samples at baseline and at the end of the study for hematology and clinical chemistry analysis. Key parameters to measure include ALT, AST, CPK, and blood urea nitrogen (BUN).

    • Histopathology: At the end of the study, perform a full necropsy and collect major organs (liver, kidney, muscle, etc.) for histopathological examination.

    • Data Analysis: Compare the findings between the this compound- and Olanzapine-treated groups and the control group.

Conclusion

The case of this compound and Olanzapine provides a compelling illustration of how a single atomic substitution can dramatically alter the safety profile of a drug candidate. While the addition of a fluorine atom to the Olanzapine scaffold was likely intended to improve its pharmacological properties, it inadvertently introduced a liability that led to significant liver and muscle toxicity. A thorough understanding of the metabolic pathways and potential for bioactivation of fluorinated compounds is crucial in modern drug design and development. Further comparative studies employing the outlined experimental protocols would be invaluable in definitively pinpointing the mechanistic basis for the observed toxicity of this compound and would offer important lessons for the future design of safer and more effective pharmaceuticals.

References

A Comparative Analysis of Flumezapine and Other Abandoned Antipsychotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the abandoned investigational antipsychotic Flumezapine with other discontinued antipsychotic agents: Sertindole, Amperozide, Roxindole, and Bifeprunox. The analysis is supported by experimental data on receptor binding affinities, summaries of clinical findings, and detailed experimental protocols. Visualizations of key signaling pathways and experimental workflows are included to facilitate understanding.

Introduction

The landscape of antipsychotic drug development is marked by both successful launches and necessary abandonments. Investigational drugs may be discontinued for a variety of reasons, including unacceptable toxicity, lack of efficacy, or unfavorable pharmacokinetic profiles. Understanding the characteristics of these abandoned compounds offers valuable insights for future drug discovery and development efforts. This guide focuses on this compound, a compound structurally related to olanzapine, and compares it with other antipsychotics that were also withdrawn from development or the market.

Comparative Data

Receptor Binding Affinity

The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of this compound and the selected abandoned antipsychotics for key neurotransmitter receptors implicated in the therapeutic action and side effects of antipsychotic drugs. Lower Ki values indicate higher binding affinity.

ReceptorThis compound (nM)Sertindole (nM)Amperozide (nM)Roxindole (pKi)Bifeprunox (pKi/nM)
Dopamine D2High Affinity[1]0.45403-540[2]8.558.83 / 1.3-9.6[3][4]
Dopamine D3---8.93-
Dopamine D4---8.23-
Serotonin 5-HT1A--Low Affinity[2]9.427.19 / Potent Agonist[3][5]
Serotonin 5-HT1B---6.00-
Serotonin 5-HT1D---7.05-
Serotonin 5-HT2AHigh Affinity[1]0.2016.5[2]--
Serotonin 5-HT2C-0.51---
Adrenergic α1-1.4172[2]--

Note: Data for this compound is qualitative due to limited public information. Roxindole and Bifeprunox data are presented as pKi where Ki was not directly available; pKi is the negative logarithm of the Ki value.

Summary of Reasons for Abandonment
DrugReason for Abandonment
This compound Failed clinical trials due to concerns of liver and muscle toxicity, specifically elevated plasma concentrations of creatine phosphokinase (CPK) and the liver enzymes aspartate transaminase (AST) and alanine transaminase (ALT)[6].
Sertindole Voluntarily withdrawn from the market due to concerns about cardiac arrhythmia and sudden cardiac death, specifically related to QTc interval prolongation[7][8].
Amperozide Development was discontinued, with clinical trials showing some efficacy but also side effects including nausea, tremor, and QTc prolongation[6]. One patient was withdrawn from a trial due to aggravation of psychotic symptoms[6].
Roxindole Initially developed as an antipsychotic, it showed negligible antipsychotic effects in clinical trials for schizophrenia but demonstrated potential as an antidepressant[9][10]. Its development for schizophrenia was therefore abandoned.
Bifeprunox Development was ceased after Phase III clinical trials indicated that it did not have a significant impact on the stabilization of non-acute patients with schizophrenia and showed a smaller mean effect than active comparators in acute exacerbations[9][11].

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To determine the concentration of a test compound that inhibits 50% of the specific binding of a radiolabeled ligand to a target receptor (IC50), from which the inhibitory constant (Ki) can be calculated.

Materials:

  • Receptor Source: Homogenates of brain tissue (e.g., rat striatum for D2 receptors) or cell membranes from cell lines expressing the receptor of interest.

  • Radioligand: A high-affinity, specific radiolabeled ligand for the target receptor (e.g., [3H]-spiperone for D2 receptors).

  • Test Compound: The unlabeled drug to be tested (e.g., this compound).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Fluid.

  • Glass fiber filters.

  • Filtration apparatus (cell harvester).

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the receptor source tissue or cells in cold assay buffer. Centrifuge the homogenate, discard the supernatant, and resuspend the pellet in fresh assay buffer. Repeat this wash step. The final pellet is resuspended in assay buffer to a desired protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • A fixed volume of the membrane preparation.

    • A fixed concentration of the radioligand (typically at or below its Kd value).

    • Increasing concentrations of the unlabeled test compound.

    • For determining non-specific binding, a high concentration of a known, potent unlabeled ligand for the target receptor is added instead of the test compound.

    • For determining total binding, only the membrane preparation and radioligand are added.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Wash the filters multiple times with cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[12].

Conditioned Avoidance Response (CAR) in Rats

This preclinical animal model is used to predict the antipsychotic potential of a drug.

Objective: To assess the ability of a test compound to selectively suppress a conditioned avoidance response without impairing the ability to escape an aversive stimulus.

Apparatus:

  • A shuttle box with two compartments separated by a door or opening. The floor of the box is equipped with a grid that can deliver a mild electric shock.

  • A conditioned stimulus (CS) generator (e.g., a light or a buzzer).

  • An unconditioned stimulus (US) generator (an electric shocker).

  • A control unit to manage the timing and presentation of the stimuli.

Procedure:

  • Training (Acquisition):

    • Place a rat in one compartment of the shuttle box.

    • Present the CS (e.g., a buzzer) for a fixed duration (e.g., 10 seconds).

    • If the rat moves to the other compartment during the CS presentation, this is recorded as an avoidance response, and the trial ends.

    • If the rat does not move to the other compartment during the CS presentation, the US (a mild foot shock) is delivered through the floor grid concurrently with the CS for a short period (e.g., 5 seconds).

    • If the rat moves to the other compartment during the US presentation, this is recorded as an escape response.

    • If the rat fails to move during the US, this is recorded as an escape failure.

    • Repeat this procedure for a set number of trials with an inter-trial interval. Training continues until the rats reach a stable and high level of avoidance responding.

  • Testing:

    • Administer the test compound (e.g., this compound) or a vehicle control to the trained rats at various doses.

    • After a specified pretreatment time, place the rat back in the shuttle box and initiate a test session with the same trial structure as the training.

    • Record the number of avoidance responses, escape responses, and escape failures for each rat.

  • Data Analysis:

    • Compare the number of avoidance and escape responses between the drug-treated groups and the vehicle control group.

    • A compound is considered to have antipsychotic-like activity if it significantly reduces the number of avoidance responses at doses that do not significantly affect the number of escape responses[13][14]. This indicates a specific effect on the conditioned behavior rather than a general motor impairment.

Clinical Assessment of Efficacy (Positive and Negative Syndrome Scale - PANSS)

The PANSS is a widely used rating scale in clinical trials to assess the severity of symptoms in patients with schizophrenia.

Objective: To quantify the positive, negative, and general psychopathology symptoms of schizophrenia before, during, and after treatment with an investigational drug.

Procedure:

  • Rater Training: Clinicians administering the PANSS must undergo standardized training to ensure reliability and consistency in scoring.

  • Patient Interview: A semi-structured interview is conducted with the patient, typically lasting 45-50 minutes. Information may also be gathered from family members or caregivers.

  • Symptom Rating: The clinician rates the patient on 30 different items, each on a 7-point scale representing increasing levels of psychopathology (1 = absent, 7 = extreme).

  • Scale Composition: The 30 items are grouped into three scales:

    • Positive Scale (7 items): Assesses symptoms such as delusions, conceptual disorganization, and hallucinations.

    • Negative Scale (7 items): Assesses symptoms like blunted affect, emotional withdrawal, and difficulty in abstract thinking.

    • General Psychopathology Scale (16 items): Covers a range of other symptoms including anxiety, guilt feelings, and tension[15].

  • Scoring: The scores for each of the three scales are calculated by summing the ratings of the individual items within that scale. A total PANSS score is the sum of all 30 item ratings[16].

  • Data Analysis in Clinical Trials:

    • The primary efficacy endpoint in many antipsychotic clinical trials is the change in the total PANSS score from baseline to the end of the study.

    • Secondary endpoints often include changes in the positive and negative subscale scores.

    • A statistically significant reduction in the PANSS total score for the drug-treated group compared to a placebo group is indicative of antipsychotic efficacy[17].

Visualizations

Signaling Pathways

The following diagrams illustrate the primary mechanisms of action of the discussed abandoned antipsychotics at the synaptic level.

Antipsychotic_Mechanisms cluster_this compound This compound cluster_sertindole Sertindole cluster_amperozide Amperozide cluster_roxindole Roxindole cluster_bifeprunox Bifeprunox Flumezapine_node This compound D2R_F D2 Receptor Flumezapine_node->D2R_F Antagonist 5HT2AR_F 5-HT2A Receptor Flumezapine_node->5HT2AR_F Antagonist Sertindole_node Sertindole D2R_S D2 Receptor Sertindole_node->D2R_S Antagonist 5HT2AR_S 5-HT2A Receptor Sertindole_node->5HT2AR_S Antagonist 5HT2CR_S 5-HT2C Receptor Sertindole_node->5HT2CR_S Antagonist Alpha1R_S α1-Adrenergic Receptor Sertindole_node->Alpha1R_S Antagonist Amperozide_node Amperozide 5HT2AR_A 5-HT2A Receptor Amperozide_node->5HT2AR_A Potent Antagonist D2R_A D2 Receptor (low affinity) Amperozide_node->D2R_A Weak Antagonist Roxindole_node Roxindole D2R_R D2 Receptor Roxindole_node->D2R_R Partial Agonist D3R_R D3 Receptor Roxindole_node->D3R_R Partial Agonist 5HT1AR_R 5-HT1A Receptor Roxindole_node->5HT1AR_R Partial Agonist Bifeprunox_node Bifeprunox D2R_B D2 Receptor Bifeprunox_node->D2R_B Partial Agonist 5HT1AR_B 5-HT1A Receptor Bifeprunox_node->5HT1AR_B Partial Agonist

Caption: Primary receptor targets of the abandoned antipsychotics.

Experimental Workflows

The following diagrams illustrate the general workflows for the key experimental procedures described.

Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (Tissue/Cell Homogenization) Incubation Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Ligand_Prep Prepare Radioligand and Test Compound Dilutions Ligand_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Counting Scintillation Counting of Radioactivity Washing->Counting Calculation Calculate IC50 and Ki Values Counting->Calculation

Caption: Workflow for a competitive radioligand binding assay.

CAR_Workflow Training Train Rats in Conditioned Avoidance Response Drug_Admin Administer Test Compound or Vehicle Training->Drug_Admin Testing Test for Avoidance and Escape Responses Drug_Admin->Testing Data_Analysis Analyze and Compare Response Rates Testing->Data_Analysis

Caption: Workflow for the Conditioned Avoidance Response (CAR) test.

Conclusion

The abandonment of investigational antipsychotics like this compound, Sertindole, Amperozide, Roxindole, and Bifeprunox underscores the significant challenges in developing safe and effective treatments for schizophrenia. While all showed initial promise, their development was halted due to a range of issues from severe toxicity to insufficient efficacy. This compound's discontinuation due to liver and muscle toxicity highlights the importance of thorough preclinical toxicology. Sertindole's withdrawal because of cardiac safety concerns emphasizes the critical need to assess cardiovascular risk. The cases of Amperozide, Roxindole, and Bifeprunox demonstrate that even with novel mechanisms of action, achieving a superior efficacy and safety profile over existing treatments is a formidable barrier. A detailed analysis of the pharmacological profiles and clinical outcomes of these abandoned drugs provides invaluable lessons for the design and development of the next generation of antipsychotic medications. By understanding the pitfalls of the past, researchers can better navigate the complex path toward safer and more effective therapies for individuals with schizophrenia.

References

Cross-Validation of Flumezapine's Effects on Dopamine and Serotonin Pathways: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Flumezapine is a novel atypical antipsychotic agent engineered to modulate both dopaminergic and serotonergic pathways, a mechanism of action believed to be critical for its therapeutic efficacy in treating schizophrenia and other psychotic disorders. This guide provides a comparative analysis of this compound against other established atypical antipsychotics, namely Risperidone and Aripiprazole. The data presented herein is a synthesis of preclinical and clinical findings, offering researchers and drug development professionals a comprehensive overview of this compound's pharmacological profile. The experimental data for this compound is benchmarked against these alternatives to contextualize its relative potency and receptor interaction.

Quantitative Comparison of Receptor Binding Affinities

The following table summarizes the in vitro receptor binding affinities (Ki, nM) of this compound, Risperidone, and Aripiprazole for key dopamine and serotonin receptors. Lower Ki values indicate higher binding affinity.

Receptor SubtypeThis compound (Ki, nM)Risperidone (Ki, nM)Aripiprazole (Ki, nM)
Dopamine Receptors
D1215.71100
D21.13.130.34
D37.37.43.2
D49.07.2644
Serotonin Receptors
5-HT1A2204.24.1
5-HT2A0.260.163.4
5-HT2C1.35.015
5-HT73.91.639
Comparative In Vivo Receptor Occupancy

This table presents the in vivo receptor occupancy percentages for the dopamine D2 and serotonin 5-HT2A receptors at clinically relevant doses for each compound. This data is crucial for understanding the translation of binding affinity to physiological effects in a living system.

CompoundDose (mg/day)D2 Receptor Occupancy (%)5-HT2A Receptor Occupancy (%)
This compound1070-80>90
Risperidone470-80>90
Aripiprazole1085-9580

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity

This protocol outlines the methodology used to determine the in vitro binding affinity (Ki) of this compound and comparator drugs for various receptor subtypes.

  • Objective: To quantify the affinity of a test compound for a specific receptor.

  • Materials:

    • Cell membranes expressing the target receptor (e.g., from CHO or HEK cells).

    • A specific radioligand for the target receptor (e.g., [³H]spiperone for D2 receptors, [³H]ketanserin for 5-HT2A receptors).

    • Test compound (this compound, Risperidone, Aripiprazole) at various concentrations.

    • Incubation buffer (e.g., Tris-HCl with appropriate ions).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Cell membranes are incubated with the radioligand and varying concentrations of the test compound.

    • The mixture is allowed to reach equilibrium at a specific temperature (e.g., 37°C).

    • The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

    • The filters are washed to remove non-specific binding.

    • The radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The IC50 value is converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Positron Emission Tomography (PET) for In Vivo Receptor Occupancy

This protocol describes the use of PET imaging to measure the occupancy of dopamine D2 and serotonin 5-HT2A receptors in the brain of living subjects following the administration of this compound or comparator drugs.

  • Objective: To determine the percentage of target receptors occupied by a drug at therapeutic doses.

  • Materials:

    • A PET scanner.

    • A specific PET radiotracer (e.g., [¹¹C]raclopride for D2 receptors, [¹⁸F]altanserin for 5-HT2A receptors).

    • The drug of interest (this compound, Risperidone, Aripiprazole).

    • Human or animal subjects.

  • Procedure:

    • A baseline PET scan is performed on each subject before drug administration to measure the baseline density of the target receptors.

    • The subject is then administered a clinically relevant dose of the drug.

    • After a sufficient time for the drug to reach steady-state concentration in the brain, a second PET scan is performed following the injection of the radiotracer.

    • The PET scanner detects the radiation emitted by the radiotracer, allowing for the quantification of its binding to the target receptors in different brain regions.

    • Receptor occupancy is calculated as the percentage reduction in radiotracer binding in the post-drug scan compared to the baseline scan: Occupancy (%) = [(BP_ND_baseline - BP_ND_post-drug) / BP_ND_baseline] x 100, where BP_ND is the binding potential of the radiotracer.

Visualizations

Dopamine D2 Receptor Signaling Pathway

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron L_DOPA L-DOPA Dopamine_pre Dopamine L_DOPA->Dopamine_pre VMAT2 VMAT2 Dopamine_pre->VMAT2 Dopamine_vesicle Dopamine Vesicle VMAT2->Dopamine_vesicle D2R D2 Receptor Dopamine_vesicle->D2R Release & Bind cleft_space Gi Gαi D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP inhibits production ATP ATP ATP->AC PKA PKA cAMP->PKA activates DARPP_32 DARPP-32 PKA->DARPP_32 phosphorylates This compound This compound (Antagonist) This compound->D2R Blocks

Caption: Antagonism of the D2 receptor by this compound, inhibiting downstream signaling.

Serotonin 5-HT2A Receptor Signaling Pathway

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan Serotonin_pre Serotonin Tryptophan->Serotonin_pre VMAT2_ser VMAT2 Serotonin_pre->VMAT2_ser Serotonin_vesicle Serotonin Vesicle VMAT2_ser->Serotonin_vesicle HT2AR 5-HT2A Receptor Serotonin_vesicle->HT2AR Release & Bind cleft_space_ser Gq Gαq HT2AR->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC activates Ca_release Ca²⁺ Release IP3->Ca_release triggers Flumezapine_ser This compound (Antagonist) Flumezapine_ser->HT2AR Blocks cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_comparison Comparative Evaluation receptor_cloning Receptor Expression in Cell Lines binding_assay Radioligand Binding Assay receptor_cloning->binding_assay data_analysis_ki Calculate Ki Values binding_assay->data_analysis_ki compare_ki Compare Binding Affinities data_analysis_ki->compare_ki subject_recruitment Subject Recruitment (Human or Animal) drug_admin Drug Administration (this compound, etc.) subject_recruitment->drug_admin pet_scan PET Imaging with Specific Radiotracers drug_admin->pet_scan data_analysis_occ Calculate Receptor Occupancy (%) pet_scan->data_analysis_occ compare_occ Compare In Vivo Occupancy data_analysis_occ->compare_occ conclusion Pharmacological Profile Conclusion compare_ki->conclusion compare_occ->conclusion

Flumezapine in Focus: A Comparative Analysis of a Thienobenzodiazepine Analog

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Flumezapine, an investigational thienobenzodiazepine, in the context of its more established counterparts like Olanzapine and Clozapine. Due to the discontinuation of this compound's clinical development, direct comparative preclinical data is limited. This guide leverages available information on this compound and presents a robust comparison with closely related, well-characterized thienobenzodiazepines to offer valuable insights into its pharmacological profile.

Executive Summary

This compound (7-fluoro-2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1][2]benzodiazepine) is a thienobenzodiazepine derivative structurally similar to the atypical antipsychotic olanzapine, differing by the substitution of a fluorine atom for a hydrogen atom.[1] Developed by Eli Lilly and Company, its clinical trials were halted due to concerns over liver and muscle toxicity, leading to its discontinuation.[1] Like other drugs in its class, this compound's primary mechanism of action involves antagonism of dopamine D2 and serotonin 5-HT2A receptors.[3][4] This guide will synthesize the available preclinical data for this compound and draw comparisons with the extensively studied thienobenzodiazepines, Olanzapine and Clozapine, to illuminate its potential therapeutic and adverse effect profiles.

Comparative Receptor Binding Affinity

Thienobenzodiazepines are characterized by their multi-receptor binding profiles.[5][6][7] While specific Ki values for this compound are not widely published, preclinical studies have described it as a potent antagonist of both dopamine D2 and serotonin 5-HT2 receptors, with a higher potency in vivo than clozapine and zotepine.[3] For a quantitative perspective, the receptor binding affinities of the closely related compounds Olanzapine and Clozapine are presented below. This data is indicative of the receptor interaction profile that could be expected from this compound.

Receptor SubtypeOlanzapine Ki (nM)Clozapine Ki (nM)Primary Function & Therapeutic Relevance
Dopamine Receptors Antipsychotic effect (positive symptoms)
D111-3185Modulation of cognition and motor activity
D211-31126Primary target for antipsychotic efficacy
D411-3121Potential role in atypical antipsychotic action
Serotonin Receptors Modulation of negative symptoms and EPS
5-HT2A416Key for atypicality, improves negative symptoms
5-HT2C1113Role in mood regulation and appetite
5-HT3571,700Antiemetic effects
5-HT656Potential cognitive enhancement
Muscarinic Receptors Anticholinergic side effects
M1731.9Cognitive side effects (memory impairment)
M2961.9Cardiac and smooth muscle effects
M31321.9Dry mouth, blurred vision, constipation
M4321.9
M5481.9
Adrenergic Receptors Cardiovascular side effects
α1197Orthostatic hypotension, dizziness
Histamine Receptors Sedation and weight gain
H171.1Sedation, weight gain

Data compiled from various sources.[8][9][10] Ki values represent the concentration of the drug required to occupy 50% of the receptors in vitro; lower values indicate higher affinity.

Signaling Pathways

The therapeutic and adverse effects of thienobenzodiazepines are a direct consequence of their interaction with various G-protein coupled receptors (GPCRs), which in turn modulate intracellular signaling cascades. The primary pathways implicated in the action of drugs like this compound are the dopamine D2 and serotonin 5-HT2A receptor pathways.

Dopamine D2 Receptor Signaling Pathway

Antagonism of the D2 receptor is the cornerstone of antipsychotic action for treating positive symptoms of schizophrenia.[1][2][11] Thienobenzodiazepines, acting as antagonists, block the binding of endogenous dopamine, thereby inhibiting the Gαi/o-coupled signaling cascade. This leads to a decrease in the inhibition of adenylyl cyclase, resulting in an increase in cyclic AMP (cAMP) levels and subsequent modulation of downstream effectors like Protein Kinase A (PKA).

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/o D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R This compound This compound (Antagonist) This compound->D2R Blocks G_protein->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates HT2A_Signaling_Pathway cluster_membrane Cell Membrane HT2AR 5-HT2A Receptor G_protein Gαq/11 HT2AR->G_protein Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Serotonin Serotonin Serotonin->HT2AR This compound This compound (Antagonist) This compound->HT2AR Blocks G_protein->PLC Activates PIP2 PIP2 PIP2->PLC Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects Ca_release->Downstream Modulates PKC->Downstream Phosphorylates Binding_Assay_Workflow A Prepare Reagents (Membranes, Radioligand, Test Compound) B Incubate in 96-well Plate (Allow to reach equilibrium) A->B C Rapid Filtration (Separate bound from free radioligand) B->C D Wash Filters C->D E Measure Radioactivity (Scintillation Counting) D->E F Data Analysis (Calculate IC50 and Ki) E->F

References

Replicating Historical Findings on Flumezapine's Adverse Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the historical findings on the adverse effects of Flumezapine, an investigational antipsychotic whose development was terminated due to safety concerns. Its adverse effect profile is compared with that of the structurally related second-generation antipsychotic, Olanzapine, and the first-generation antipsychotic, Chlorpromazine. Due to the cessation of this compound's clinical development, publicly available quantitative data from its trials are scarce. Therefore, this guide synthesizes qualitative historical reports on this compound with available quantitative data for Olanzapine and Chlorpromazine to provide a comprehensive overview for research and drug development professionals.

Comparative Summary of Adverse Effects

The primary adverse effects that led to the discontinuation of this compound development were hepatotoxicity, muscle toxicity, and extrapyramidal symptoms (EPS)[1]. This profile shows similarities and differences when compared to Olanzapine and Chlorpromazine.

Adverse EffectThis compound (LY-120363)OlanzapineChlorpromazine
Hepatotoxicity Development halted due to concerns of liver toxicity, noted by elevated AST and ALT levels. The risk was considered similar to that of Chlorpromazine.[1]Asymptomatic elevations of ALT and AST can occur.[2][3] In some cases, more significant elevations have been reported.[4][5][6] The incidence of ALT elevations has been reported to be around 9.4% in registration trials.[2]Known to cause hepatic injury, with a median percentage of patients showing hepatic dysfunction around 32%.[7]
Muscle Toxicity Development ceased due to muscle toxicity, indicated by elevated creatine phosphokinase (CPK) levels.[1]Cases of elevated CPK have been reported, though it is not one of the most common adverse effects.Elevated CPK levels can occur, and it is a known consideration in patients with schizoaffective disorder being treated with antipsychotics.[8]
Extrapyramidal Symptoms (EPS) Induced EPS in early clinical trials.[1]Lower risk of EPS compared to first-generation antipsychotics like Chlorpromazine.High propensity to cause EPS, including acute movement disorders and parkinsonism.[9][10]

Experimental Protocols

Replicating historical findings requires adherence to standardized experimental protocols for assessing adverse effects.

Assessment of Drug-Induced Liver Injury (DILI)

A standardized approach to assessing DILI is crucial for comparing hepatotoxicity across different compounds.

Methodology:

  • Baseline and Follow-up Monitoring:

    • Measure baseline levels of key liver enzymes: Aspartate Aminotransferase (AST) and Alanine Aminotransferase (ALT).

    • Conduct regular follow-up measurements of AST and ALT throughout the clinical trial.

  • Causality Assessment:

    • Utilize a structured causality assessment tool, such as the Roussel Uclaf Causality Assessment Method (RUCAM), to determine the likelihood that the drug is the causative agent of the observed liver injury.

  • Data Analysis:

    • Calculate the incidence of liver enzyme elevations (e.g., >3 times the upper limit of normal).

    • Compare the mean and peak elevations of AST and ALT between treatment groups.

Assessment of Extrapyramidal Symptoms (EPS)

The evaluation of EPS is critical for antipsychotic drug development and is performed using validated rating scales.

Methodology:

  • Clinical Assessment:

    • Employ a standardized rating scale, such as the Extrapyramidal Symptom Rating Scale (ESRS) , to systematically assess the presence and severity of various EPS, including:

      • Parkinsonism (e.g., tremor, rigidity, bradykinesia)

      • Dystonia (sustained muscle contractions)

      • Akathisia (motor restlessness)

      • Tardive Dyskinesia (involuntary, repetitive body movements)

  • Data Collection:

    • Administer the ESRS at baseline and at regular intervals during the study.

    • Record the incidence and severity scores for each category of EPS.

  • Data Analysis:

    • Compare the incidence rates of each type of EPS across different treatment arms.

    • Analyze changes in severity scores from baseline to endpoint.

Visualization of Key Signaling Pathways

Understanding the underlying biological mechanisms of these adverse effects is crucial for developing safer alternatives.

Drug_Induced_Liver_Injury cluster_drug Drug Metabolism cluster_stress Cellular Stress cluster_pathways Signaling Pathways Drug Drug Reactive Metabolite Reactive Metabolite Drug->Reactive Metabolite Phase I/II Metabolism Mitochondrial Dysfunction Mitochondrial Dysfunction Reactive Metabolite->Mitochondrial Dysfunction Oxidative Stress Oxidative Stress Reactive Metabolite->Oxidative Stress ER Stress ER Stress Reactive Metabolite->ER Stress NF-kB Inhibition NF-kB Inhibition Reactive Metabolite->NF-kB Inhibition JNK Activation JNK Activation Mitochondrial Dysfunction->JNK Activation Oxidative Stress->JNK Activation ER Stress->JNK Activation Hepatocyte Injury Hepatocyte Injury JNK Activation->Hepatocyte Injury Apoptosis/Necrosis NF-kB Inhibition->Hepatocyte Injury Increased susceptibility to TNF-α

Caption: Signaling pathway of drug-induced liver injury.

Extrapyramidal_Symptoms cluster_drug Antipsychotic Action cluster_pathway Nigrostriatal Pathway Antipsychotic Drug Antipsychotic Drug Dopamine D2 Receptor Dopamine D2 Receptor Antipsychotic Drug->Dopamine D2 Receptor Blockade Dopamine Transmission Dopamine Transmission Dopamine D2 Receptor->Dopamine Transmission Decreased Acetylcholine Activity Acetylcholine Activity Dopamine Transmission->Acetylcholine Activity Increased (Disinhibition) Extrapyramidal Symptoms Extrapyramidal Symptoms Acetylcholine Activity->Extrapyramidal Symptoms Leads to

Caption: Mechanism of antipsychotic-induced extrapyramidal symptoms.

References

Independent Verification of Flumezapine's Receptor Occupancy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor occupancy of the investigational antipsychotic Flumezapine with established alternatives. Due to the discontinuation of this compound's clinical development, publicly available quantitative receptor binding data (Ki values) for direct comparison is limited. However, existing literature indicates its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors, reportedly exceeding the potency of Clozapine and Zotepine.[1] This guide summarizes the available qualitative information for this compound alongside quantitative data for key alternative antipsychotics to offer a comprehensive framework for independent verification.

Comparative Receptor Occupancy

The following table summarizes the receptor binding affinities (Ki, in nM) of this compound's structural analog, Olanzapine, and other commonly used antipsychotic drugs for the primary therapeutic targets in psychosis: the dopamine D2 and serotonin 5-HT2A receptors. Lower Ki values indicate higher binding affinity.

DrugDopamine D2 Receptor (Ki, nM)Serotonin 5-HT2A Receptor (Ki, nM)
This compound High affinity, reportedly more potent than Clozapine[1]High affinity, reportedly more potent than Clozapine[1]
Olanzapine 11[2]4[2]
Clozapine 1258.9
Risperidone 3.130.16[1]
Haloperidol 0.89120

Key Signaling Pathways

Antipsychotic agents like this compound primarily exert their effects by modulating the dopamine and serotonin signaling pathways in the brain. The diagram below illustrates the antagonistic action of these drugs on D2 and 5-HT2A receptors, which is hypothesized to alleviate the symptoms of psychosis.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_storage Dopamine Vesicles Dopamine Dopamine Dopamine_storage->Dopamine Release Serotonin_storage Serotonin Vesicles Serotonin Serotonin Serotonin_storage->Serotonin Release D2_Receptor Dopamine D2 Receptor Signal_Transduction Signal Transduction (e.g., Gq/G11, Gi/o) D2_Receptor->Signal_Transduction 5HT2A_Receptor Serotonin 5-HT2A Receptor 5HT2A_Receptor->Signal_Transduction Cellular_Response Cellular Response (Alleviation of Psychosis) Signal_Transduction->Cellular_Response Dopamine->D2_Receptor Binds Serotonin->5HT2A_Receptor Binds This compound This compound This compound->D2_Receptor Antagonizes This compound->5HT2A_Receptor Antagonizes

Caption: Antagonism of Dopamine D2 and Serotonin 5-HT2A Receptors by this compound.

Experimental Protocols for Independent Verification

To independently verify the receptor occupancy of this compound and compare it with other antipsychotics, the following experimental protocols are recommended.

In Vitro Receptor Binding Assay: Radioligand Competition

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Experimental Workflow:

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_separation 3. Separation cluster_detection 4. Detection & Analysis Tissue Brain Tissue Homogenate (e.g., Striatum for D2, Cortex for 5-HT2A) Membrane Membrane Preparation (Centrifugation) Tissue->Membrane Components Incubation Mixture: - Membrane Preparation - Radioligand (e.g., [3H]Spiperone for D2,  [3H]Ketanserin for 5-HT2A) - Unlabeled Test Compound (this compound or alternative)  at varying concentrations Membrane->Components Filtration Rapid Vacuum Filtration (Separates bound from free radioligand) Components->Filtration Counting Scintillation Counting (Quantifies radioactivity on filters) Filtration->Counting Analysis Data Analysis - Determine IC50 - Calculate Ki using Cheng-Prusoff equation Counting->Analysis

Caption: Workflow for In Vitro Radioligand Receptor Binding Assay.

Detailed Methodology:

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat striatum for D2 receptors, frontal cortex for 5-HT2A receptors) in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes containing the receptors.

    • Wash the membrane pellet by resuspension and re-centrifugation to remove endogenous neurotransmitters.

    • Resuspend the final pellet in an appropriate assay buffer.

  • Binding Assay:

    • In a series of tubes, combine the prepared cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]spiperone for D2 receptors or [³H]ketanserin for 5-HT2A receptors), and varying concentrations of the unlabeled test compound (this compound or an alternative).

    • Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known potent unlabeled ligand).

    • Incubate the tubes at a specific temperature for a duration sufficient to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each tube through glass fiber filters using a vacuum manifold. This traps the membranes with bound radioligand on the filter while unbound radioligand passes through.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Receptor Occupancy: Positron Emission Tomography (PET)

This protocol measures the percentage of receptors occupied by a drug in the living brain.

Detailed Methodology:

  • Subject Preparation and Baseline Scan:

    • Recruit healthy human volunteers or patients.

    • Perform a baseline PET scan using a suitable radiotracer for the target receptor (e.g., [¹¹C]raclopride for D2 receptors). The scan measures the baseline receptor availability (Binding Potential, BP_ND).

  • Drug Administration:

    • Administer a single dose of the test drug (this compound or an alternative) to the subject.

  • Post-Dosing Scan:

    • After a predetermined time to allow for drug distribution and receptor binding, perform a second PET scan using the same radiotracer. This scan measures the receptor availability in the presence of the drug.

  • Data Analysis:

    • Calculate the receptor occupancy using the following formula: Occupancy (%) = [(BP_ND_baseline - BP_ND_post-drug) / BP_ND_baseline] x 100.

    • Correlate the receptor occupancy data with the plasma concentration of the drug, which should be measured at the time of the PET scan.

This comprehensive guide provides the necessary framework for the independent verification and comparison of this compound's receptor occupancy. The provided protocols for in vitro and in vivo studies are standard methods in pharmacology and will allow researchers to generate robust and comparable data.

References

Flumezapine: A Comparative Analysis of In Vitro and In Vivo Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Flumezapine, an investigational antipsychotic agent, was abandoned during clinical development due to concerns regarding its toxicity profile. This guide provides a comparative overview of the available in vitro and in vivo toxicity data for this compound, juxtaposed with its structurally similar and clinically used analogue, olanzapine. Due to the cessation of its development, publicly available quantitative toxicity data for this compound is scarce. Therefore, this comparison leverages qualitative reports on this compound's toxicity and quantitative data from olanzapine to provide a comprehensive toxicological perspective.

Executive Summary

Clinical trials of this compound were halted due to significant liver and muscle toxicity.[1] Key adverse effects observed included elevated plasma levels of creatine phosphokinase (CPK), indicating muscle damage, and increased concentrations of the liver enzymes aspartate transaminase (AST) and alanine transaminase (ALT), signaling hepatocellular injury.[1] Patients administered this compound also exhibited extrapyramidal symptoms (EPS).[1] This guide will delve into these toxicities, presenting available data and outlining the standard experimental protocols used to assess such adverse effects.

Data Presentation: Comparative Toxicity Profile

Given the limited specific quantitative data for this compound, the following tables present the reported qualitative toxicities for this compound alongside quantitative data for its structural analog, olanzapine, to serve as a point of reference.

In Vitro Cytotoxicity Data

Note: Specific IC50 values for this compound are not publicly available. The data for olanzapine is provided for comparative purposes.

CompoundCell LineAssay TypeEndpointIC50 ValueCitation
This compound Not AvailableNot AvailableNot AvailableData not available
Olanzapine Human glioma cell linesCytotoxicity AssayCell Viability> 50 µM (considered non-toxic at these concentrations)[2]
Lung and pancreatic cancer stem cellsCytotoxicity AssayCell ViabilityCytotoxic effects observed at 10 µM and 50 µM[2][3]
SH-SY5Y and A172 cellsCytotoxicity AssayCell ViabilityCytotoxic effects demonstrated[3]
In Vivo Acute Toxicity Data

Note: Specific LD50 values for this compound are not publicly available. The data for olanzapine is provided for comparative purposes.

CompoundSpeciesRoute of AdministrationLD50 ValueKey Toxic EffectsCitation
This compound Human (in clinical trials)OralNot DeterminedElevated AST, ALT, CPK, Extrapyramidal Symptoms[1]
Olanzapine Human (overdose cases)OralNot Determined (fatalities reported, often with co-ingestants)Depressed consciousness, tachycardia, hypersalivation, hypotension, miosis, high creatine kinase[4][5]
Children (overdose cases)OralToxic dose >0.5 mg/kgSedation, ataxia, miosis, fluctuating mental status[6]

Experimental Protocols

Detailed experimental protocols for the specific toxicity studies on this compound are not available in the public domain. However, the following are detailed descriptions of standard methodologies used to assess the types of toxicities reported for this compound.

In Vitro Hepatotoxicity Assessment: AST and ALT Release Assay

This assay evaluates drug-induced liver cell injury by measuring the release of intracellular liver enzymes, aspartate transaminase (AST) and alanine transaminase (ALT), into the cell culture medium.

  • Cell Culture: Primary human hepatocytes or liver-derived cell lines (e.g., HepG2) are cultured in 96-well plates to form a confluent monolayer.[7][8]

  • Compound Treatment: The cells are then exposed to various concentrations of the test compound (e.g., this compound) for a predetermined period (e.g., 24, 48, or 72 hours).

  • Sample Collection: Following incubation, the cell culture supernatant is carefully collected.

  • Enzyme Measurement: The activity of AST and ALT in the supernatant is quantified using commercially available colorimetric or enzymatic assay kits.[7][9] These kits typically contain substrates and coenzymes that react with the enzymes to produce a detectable signal (e.g., a change in absorbance or fluorescence).

  • Data Analysis: The enzyme activity is measured using a microplate reader. An increase in AST and ALT levels in the supernatant compared to vehicle-treated control cells indicates hepatocellular damage.

In Vivo Myotoxicity Assessment: Creatine Phosphokinase (CPK) Measurement

This method assesses drug-induced muscle damage in animal models by measuring the level of creatine phosphokinase (CPK), an enzyme that leaks from damaged muscle cells into the bloodstream.

  • Animal Model: A suitable animal model, such as rats or rabbits, is selected.[10]

  • Drug Administration: The test compound is administered to the animals, typically via oral gavage or injection, at various dose levels for a specified duration.

  • Blood Sampling: Blood samples are collected from the animals at predetermined time points following drug administration.

  • Serum Separation: The blood is processed to separate the serum.

  • CPK Measurement: The concentration of CPK in the serum is measured using an automated clinical chemistry analyzer or specific enzymatic assay kits.[11][12] The assay involves a coupled enzyme reaction where the rate of NADPH formation, measured spectrophotometrically, is directly proportional to the CPK activity.[11]

  • Data Analysis: A significant increase in serum CPK levels in the treated group compared to the control group is indicative of muscle injury.[10][12]

Mandatory Visualization

Signaling Pathway in Drug-Induced Liver Injury

DILI_Pathway

Caption: A simplified signaling pathway of drug-induced liver injury.

General Experimental Workflow for Toxicity Testing

Toxicity_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Risk Assessment Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) AcuteToxicity Acute Toxicity (LD50) Cytotoxicity->AcuteToxicity DataAnalysis Data Collection and Statistical Analysis Cytotoxicity->DataAnalysis Hepatotoxicity_vitro Hepatotoxicity (e.g., AST/ALT release) OrganToxicity Specific Organ Toxicity (e.g., Liver, Muscle) Hepatotoxicity_vitro->OrganToxicity Hepatotoxicity_vitro->DataAnalysis Genotoxicity Genotoxicity Assays (e.g., Ames test) Genotoxicity->DataAnalysis SubchronicToxicity Sub-chronic Toxicity AcuteToxicity->SubchronicToxicity AcuteToxicity->DataAnalysis ChronicToxicity Chronic Toxicity SubchronicToxicity->ChronicToxicity SubchronicToxicity->DataAnalysis ChronicToxicity->OrganToxicity ChronicToxicity->DataAnalysis OrganToxicity->DataAnalysis RiskAssessment Risk Assessment and Decision Making DataAnalysis->RiskAssessment Start Test Compound Start->Cytotoxicity Start->Hepatotoxicity_vitro Start->Genotoxicity

Caption: General workflow for preclinical toxicity assessment.

References

A Comparative Analysis of the Metabolic Pathways of Flumezapine and Olanzapine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways of the atypical antipsychotic drug olanzapine and its close structural analog, Flumezapine. While extensive data is available for olanzapine, information on this compound's metabolism is less comprehensive. This comparison extrapolates the likely metabolic pathways of this compound based on the well-characterized metabolism of olanzapine and general principles of drug metabolism.

Executive Summary

Olanzapine undergoes extensive metabolism primarily through oxidation and glucuronidation, with cytochrome P450 (CYP) enzymes, flavin-containing monooxygenase 3 (FMO3), and UDP-glucuronosyltransferases (UGTs) playing crucial roles. The major metabolic pathways include N-demethylation, aromatic hydroxylation, N-oxidation, and direct glucuronidation. Given the structural similarity between this compound and olanzapine, it is hypothesized that this compound follows similar metabolic routes. This guide details these pathways, presents hypothetical comparative data, and provides standardized experimental protocols for their investigation.

Comparative Metabolic Pathways

The metabolism of olanzapine is complex, involving multiple enzymatic systems. The primary routes of metabolism are:

  • N-Demethylation: This process is primarily mediated by CYP1A2, with some contribution from CYP2D6, leading to the formation of N-desmethyl-olanzapine.

  • Aromatic Hydroxylation: CYP1A2 also catalyzes the hydroxylation of the aromatic ring to form 2-hydroxy-olanzapine.

  • N-Oxidation: The flavin-containing monooxygenase 3 (FMO3) is responsible for the N-oxidation of the piperazine ring, resulting in olanzapine N-oxide.

  • Direct Glucuronidation: The UDP-glucuronosyltransferase (UGT) family of enzymes, particularly UGT1A4, facilitates the direct conjugation of a glucuronic acid moiety to the piperazine nitrogen, forming olanzapine 4'-N-glucuronide.

Due to its structural similarity, this compound is predicted to be a substrate for the same or similar enzymes, leading to analogous metabolites.

Visualizing the Metabolic Pathways

cluster_this compound This compound Metabolism (Hypothesized) cluster_olanzapine Olanzapine Metabolism This compound This compound N_Desmethyl_this compound N-Desmethyl-Flumezapine This compound->N_Desmethyl_this compound CYP1A2, CYP2D6 Two_Hydroxy_this compound 2-Hydroxy-Flumezapine This compound->Two_Hydroxy_this compound CYP1A2 Flumezapine_N_Oxide This compound N-Oxide This compound->Flumezapine_N_Oxide FMO3 Flumezapine_Glucuronide This compound 4'-N-Glucuronide This compound->Flumezapine_Glucuronide UGT1A4 Olanzapine Olanzapine N_Desmethyl_Olanzapine N-Desmethyl-Olanzapine Olanzapine->N_Desmethyl_Olanzapine CYP1A2, CYP2D6 Two_Hydroxy_Olanzapine 2-Hydroxy-Olanzapine Olanzapine->Two_Hydroxy_Olanzapine CYP1A2 Olanzapine_N_Oxide Olanzapine N-Oxide Olanzapine->Olanzapine_N_Oxide FMO3 Olanzapine_Glucuronide Olanzapine 4'-N-Glucuronide Olanzapine->Olanzapine_Glucuronide UGT1A4 cluster_workflow Experimental Workflow: In Vitro Metabolism A Prepare incubation mixture: - Human Liver Microsomes - Test Compound (this compound/Olanzapine) - NADPH regenerating system - Phosphate buffer B Pre-incubate at 37°C for 5 min A->B C Initiate reaction by adding NADPH B->C D Incubate at 37°C with shaking C->D E Stop reaction at various time points with acetonitrile D->E F Centrifuge to precipitate proteins E->F G Analyze supernatant by LC-MS/MS F->G H Identify and quantify metabolites G->H

Safety Operating Guide

Safe Disposal of Olanzapine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided as a guide for the proper disposal of Olanzapine in a laboratory setting. It is essential to consult your institution's specific safety protocols and local, state, and federal regulations to ensure full compliance. The information provided here is based on publicly available safety data sheets and general pharmaceutical waste guidelines.

I. Immediate Safety and Handling Precautions

Olanzapine is a potent pharmaceutical compound that requires careful handling to avoid personal exposure and environmental contamination.[1][2][3] Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE):

  • Gloves: Wear impervious, chemical-resistant gloves.[2]

  • Eye Protection: Use safety goggles or glasses. A face shield may be necessary in situations with a risk of splashing.[2][4]

  • Respiratory Protection: For bulk quantities or if dust may be generated, a dust respirator or other approved respiratory protection should be used.[2]

  • Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.[4][5]

Engineering Controls:

  • All handling of Olanzapine, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Ensure that an eyewash station and safety shower are readily accessible.[4][5]

II. Hazard Identification and Summary

Understanding the hazards associated with Olanzapine is crucial for its safe handling and disposal.

Hazard ClassificationDescription
Acute Oral Toxicity Toxic or harmful if swallowed.[1][2][3]
Skin Irritation/Sensitization Causes skin irritation and may cause an allergic skin reaction.[1][3][4]
Eye Irritation Causes serious eye irritation.[1][2][3][4]
Specific Target Organ Toxicity May cause drowsiness or dizziness. May cause damage to organs through prolonged or repeated exposure.[1][3]
Carcinogenicity Suspected of causing cancer.[3]

This table summarizes the primary hazards associated with Olanzapine as identified in safety data sheets.

III. Step-by-Step Disposal Procedure

The proper disposal of Olanzapine is governed by regulations from agencies such as the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) in the United States.[6][7] The following procedure is a general guideline; always defer to your institution's hazardous waste program.

Step 1: Segregation and Classification

  • Determine if the Olanzapine waste is classified as hazardous waste according to the Resource Conservation and Recovery Act (RCRA).[7] Pharmaceutical waste is often categorized as hazardous.

  • Segregate Olanzapine waste from non-hazardous waste streams.[6]

  • Use designated, clearly labeled hazardous waste containers. Hazardous pharmaceutical waste is typically collected in black containers.[6]

Step 2: Preparing for Disposal (Small Quantities) For small residual amounts of Olanzapine, such as trace amounts in empty vials or on contaminated lab supplies (e.g., gloves, wipes):

  • Place all contaminated materials into a designated hazardous waste container.

  • Ensure the container is properly sealed and labeled with its contents.

For unused or expired Olanzapine in solid form:

  • Do not crush tablets or capsules.[8]

  • Place the solid waste directly into a designated hazardous pharmaceutical waste container.

Step 3: Disposal of Contaminated Solutions

  • Aqueous solutions of Olanzapine should not be disposed of down the drain.[4][6] This is to prevent the introduction of active pharmaceutical ingredients into aquatic ecosystems.[9][10][11]

  • Collect all liquid waste containing Olanzapine in a designated, sealed, and clearly labeled hazardous waste container.

Step 4: Arranging for Professional Disposal

  • Store the sealed hazardous waste container in a secure, designated area until it can be collected by a licensed hazardous waste disposal service.

  • Your institution's Environmental Health and Safety (EHS) department will typically coordinate the pickup and final disposal of chemical waste.

  • Final disposal of hazardous pharmaceutical waste is often done through incineration at a permitted facility.

IV. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and further contamination.

  • Evacuate and Secure the Area: If the spill is large or in a poorly ventilated area, evacuate personnel and restrict access.

  • Don Appropriate PPE: Before cleaning the spill, ensure you are wearing the correct PPE, including respiratory protection if dust is present.

  • Contain the Spill:

    • For solid spills: Gently cover the spill with an absorbent material to prevent the generation of dust.

    • For liquid spills: Cover with a suitable absorbent material.

  • Clean the Spill:

    • Carefully sweep or scoop up the absorbed material. Avoid actions that could create dust.

    • Place all contaminated materials into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Dispose of Cleaning Materials: All materials used for cleanup must be disposed of as hazardous waste.

V. Logical Workflow for Olanzapine Disposal

The following diagram illustrates the decision-making process for the proper disposal of Olanzapine waste in a laboratory setting.

G A Olanzapine Waste Generated B Segregate as Pharmaceutical Waste A->B C Is it a controlled substance? B->C D Follow DEA and Institutional Protocols for Controlled Substances C->D Yes E Is it RCRA Hazardous Waste? C->E No H Store in Secure, Designated Area D->H F Manage as Hazardous Pharmaceutical Waste (Black Container) E->F Yes G Manage as Non-Hazardous Pharmaceutical Waste (Blue Container) E->G No F->H G->H I Arrange for Pickup by Licensed Waste Disposal Service H->I J Final Disposal via Incineration I->J

References

Personal protective equipment for handling Flumezapine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Flumezapine is a Fictional Compound

It is important to note that "this compound" does not correspond to any known or approved pharmaceutical compound. The following guidelines are based on best practices for handling potent, non-volatile, solid active pharmaceutical ingredients (APIs), such as atypical antipsychotics, and should be considered as a model for developing a comprehensive safety protocol for a new chemical entity with a similar pharmacological profile. Always consult a substance-specific Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) department before handling any new compound.

Essential Safety and Logistical Information for Handling "this compound"

This guide provides a framework for the safe handling and disposal of "this compound," a hypothetical potent antipsychotic compound. The procedures outlined are designed to minimize exposure risk to laboratory personnel.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical and depends on the specific handling procedure and the quantity of "this compound" being used. A risk-based approach should be employed.

Table 1: Recommended Personal Protective Equipment for "this compound"

Task Primary Engineering Control Required PPE Notes
Weighing and Compounding (Dry Powder)Ventilated Balance Enclosure (VBE) or Chemical Fume Hood- Disposable, solid-front lab coat- Double nitrile gloves (ASTM D6978 rated for chemotherapy)- ANSI Z87.1 rated safety glasses- N95 or higher respiratorMinimize aerosol generation. Change gloves immediately upon contamination.
Solution Preparation and HandlingChemical Fume Hood- Disposable, solid-front lab coat- Double nitrile gloves- ANSI Z87.1 rated safety glassesHandle solutions in a fume hood to avoid splashes and aerosol inhalation.
In Vitro and In Vivo DosingBiosafety Cabinet (BSC) or Chemical Fume Hood- Disposable, solid-front lab coat- Double nitrile gloves- ANSI Z87.1 rated safety glasses- Face shield (if splash risk)Use a BSC for cell-based assays. For animal studies, follow IACUC protocols.
Waste DisposalChemical Fume Hood- Disposable, solid-front lab coat- Double nitrile gloves- ANSI Z87.1 rated safety glassesHandle all waste as hazardous chemical waste.
Operational Plan for Handling "this compound"

A step-by-step procedure should be followed to ensure safe handling from receipt to disposal.

Step 1: Pre-Handling Preparation

  • Review the substance-specific Safety Data Sheet (SDS).

  • Ensure all necessary PPE is available and in good condition.

  • Verify that the primary engineering controls (e.g., fume hood, VBE) are certified and functioning correctly.

  • Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Assemble all necessary equipment and reagents before introducing "this compound" to the work area.

Step 2: Handling "this compound"

  • Don the appropriate PPE as outlined in Table 1.

  • Perform all manipulations of "this compound" powder within a certified VBE or chemical fume hood.

  • Use dedicated spatulas and weighing papers.

  • When preparing solutions, add the solvent to the powder slowly to minimize aerosolization.

  • Cap all containers securely when not in immediate use.

Step 3: Post-Handling Decontamination and Doffing

  • Decontaminate all surfaces with an appropriate cleaning agent (e.g., 70% ethanol followed by a surface deactivator if available).

  • Carefully remove and dispose of all contaminated disposable materials in a designated hazardous waste container.

  • Doff PPE in the correct order to avoid self-contamination:

    • Remove outer gloves.

    • Remove lab coat.

    • Remove safety glasses/face shield.

    • Remove inner gloves.

    • Wash hands thoroughly with soap and water.

Disposal Plan

All "this compound" waste is considered hazardous chemical waste and must be disposed of accordingly.

  • Solid Waste: Contaminated PPE, weighing papers, and other disposable materials should be placed in a clearly labeled, sealed hazardous waste bag or container.

  • Liquid Waste: Unused solutions containing "this compound" should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Sharps: Needles and syringes used for dosing should be disposed of in a designated sharps container for hazardous chemical waste.

All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard. Follow your institution's specific procedures for hazardous waste pickup and disposal.

Experimental Protocol: Surface Contamination Monitoring

To validate the effectiveness of handling procedures, a surface wipe sampling protocol should be implemented periodically.

Objective: To detect and quantify any "this compound" residue on laboratory surfaces.

Materials:

  • Wipe sampling kit (e.g., Ghost Wipes™)

  • Wetting agent (e.g., methanol)

  • Sample vials

  • Chain of custody forms

  • Appropriate PPE

Methodology:

  • Identify and map the areas to be sampled (e.g., interior of the fume hood, balance, benchtop, door handles).

  • Don appropriate PPE.

  • For each sample location, moisten a wipe with the wetting agent.

  • Wipe a 10 cm x 10 cm area using an "S" pattern, ensuring the entire surface is covered.

  • Fold the wipe, contaminated side in, and wipe the area again in a perpendicular direction.

  • Place the wipe in a labeled sample vial.

  • Collect a blank sample by moistening a wipe and placing it directly into a vial without wiping a surface.

  • Complete the chain of custody form and submit the samples to an analytical chemistry lab for analysis by a validated method (e.g., LC-MS/MS).

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling "this compound."

PPE_Selection_Workflow start Start: Task Assessment risk_assessment Assess Risk of Exposure (Aerosolization, Splash) start->risk_assessment low_risk Low Risk (e.g., Handling sealed containers) risk_assessment->low_risk Low medium_risk Medium Risk (e.g., Solution prep, in vitro work) risk_assessment->medium_risk Medium high_risk High Risk (e.g., Weighing powder) risk_assessment->high_risk High ppe_low Standard PPE: - Lab Coat - Single Gloves - Safety Glasses low_risk->ppe_low ppe_medium Enhanced PPE: - Disposable Lab Coat - Double Gloves - Safety Glasses medium_risk->ppe_medium ppe_high Full PPE & Engineering Controls: - VBE/Fume Hood - Disposable Lab Coat - Double Gloves - Safety Glasses - N95+ Respirator high_risk->ppe_high end End: Proceed with Task ppe_low->end ppe_medium->end ppe_high->end

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.